molecular formula C29H31Cl2FN4O B607060 Derazantinib Hydrochloride CAS No. 1821329-75-2

Derazantinib Hydrochloride

Katalognummer: B607060
CAS-Nummer: 1821329-75-2
Molekulargewicht: 541.5 g/mol
InChI-Schlüssel: OLDWOVJAXRWCGT-FBHGDYMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Derazantinib dihydrochloride is an orally bioavailable, small-molecule inhibitor primarily targeting Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3. Its core research value lies in the investigation of tumors driven by FGFR pathway alterations, with a significant focus on intrahepatic cholangiocarcinoma (iCCA). In this context, derazantinib has demonstrated notable activity in preclinical and clinical studies, particularly against cancer models harboring FGFR2 genetic fusions, mutations, or amplifications . The compound acts as a potent antagonist of FGFR kinases, which are key drivers of cell proliferation, differentiation, and survival . By selectively inhibiting FGFR signaling, derazantinib dihydrochloride disrupts critical downstream pathways, leading to the suppression of tumor growth in models with relevant FGFR aberrations. Clinical research from the phase 2 FIDES-01 trial has been instrumental in validating its research profile. In studies involving patients with advanced, pretreated iCCA and FGFR2 fusions, derazantinib monotherapy achieved an objective response rate of 21.4% and a disease control rate of 75.7%, with a median progression-free survival of 8.0 months . Similar clinical benefit, including tumor shrinkage and disease stabilization, was also observed in a subset of iCCA models with FGFR2 mutations or amplifications, supporting its broad potential in targeting diverse FGFR2 genetic aberrations . Research into derazantinib also explores its potential in combination therapies, such as with immune checkpoint inhibitors (e.g., atezolizumab), to overcome resistance mechanisms and enhance antitumor immune responses . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1821329-75-2

Molekularformel

C29H31Cl2FN4O

Molekulargewicht

541.5 g/mol

IUPAC-Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;dihydrochloride

InChI

InChI=1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1

InChI-Schlüssel

OLDWOVJAXRWCGT-FBHGDYMESA-N

Isomerische SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

Kanonische SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Derazantinib dihydrochloride

Herkunft des Produkts

United States

Foundational & Exploratory

Derazantinib Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Ein technischer Leitfaden zum Wirkmechanismus von Derazantinib-Hydrochlorid

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Gemini, Senior Application Scientist

Zusammenfassung für die Geschäftsleitung

Derazantinib (ARQ-087) ist ein oral bioverfügbarer Multikinase-Inhibitor, der sich als wirksame gezielte Therapie für Krebserkrankungen mit Aberrationen im Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR) erwiesen hat.[1][2] Seine primäre Wirkungsweise ist die kompetitive Hemmung der ATP-Bindungsstelle der FGFR-Kinasedomäne, was zu einer wirksamen Blockade der nachgeschalteten onkogenen Signalwege führt.[1][3][4] Bemerkenswert ist, dass Derazantinib auch Aktivität gegen andere wichtige Kinasen zeigt, insbesondere den Kolonie-stimulierenden Faktor-1-Rezeptor (CSF1R), was auf einen dualen Antitumor-Mechanismus hindeutet, der sowohl auf die Tumorzellen selbst als auch auf die immunsuppressive Tumormikroumgebung abzielt.[5][6][7] Dieser Leitfaden bietet eine detaillierte technische Untersuchung des Wirkmechanismus von Derazantinib, fasst wichtige präklinische und klinische Daten zusammen und beschreibt die experimentellen Protokolle, die zur Aufklärung seiner Funktion verwendet werden.

Molekulares Profil und primäres Ziel: Die FGFR-Familie

Die Fehlregulation der FGFR-Signalübertragung, die durch Genfusionen, Mutationen oder Amplifikationen angetrieben wird, ist ein entscheidender onkogener Treiber bei einer Vielzahl von soliden Tumoren, einschließlich des intrahepatischen Cholangiokarzinoms (iCCA) und des Urothelkarzinoms.[8][9][10] Derazantinib wurde entwickelt, um auf diese Aberrationen abzuzielen.

Direkte Hemmung der FGFR-Kinase-Aktivität

Der Kernmechanismus von Derazantinib ist seine Funktion als ATP-kompetitiver Inhibitor der FGFR-Kinasen.[3][4] Er bindet reversibel an die ATP-Bindungstasche in der intrazellulären Kinasedomäne der FGFR-Proteine. Diese Bindung verhindert die Übertragung von Phosphat von ATP auf Tyrosinreste am Rezeptor und dessen Substrate.[1] Ein entscheidender Aspekt ist, dass Derazantinib sowohl die inaktiven als auch die bereits aktivierten Formen der FGFR-Kinase hemmen kann, wodurch sowohl die Initiierung der Signalübertragung durch Hemmung der Autophosphorylierung als auch die Ausbreitung des Signals durch die bereits aktive Kinase unterbunden wird.[4]

Derazantinib zeigt eine spektrum-selektive Hemmung, die vor allem auf FGFR1, FGFR2 und FGFR3 abzielt, mit geringerer Wirksamkeit gegen FGFR4.[1][4]

Tabelle 1: Kinase-inhibitorisches Profil von Derazantinib

Kinase IC50 (nM) Anmerkungen
FGFR1 4.5 Hohe Potenz
FGFR2 1.8 Höchste Potenz, relevant bei iCCA
FGFR3 4.5 Hohe Potenz, relevant bei Blasenkrebs
FGFR4 34 Geringere Potenz im Vergleich zu FGFR1-3
CSF1R - Ähnliche Potenz wie bei FGFR1-3[6]
VEGFR2 - Zusätzliche anti-angiogene Aktivität[5]
KIT, RET, PDGFRβ - Breiteres Kinase-Hemmprofil[4]

IC50-Werte stammen aus In-vitro-Kinase-Assays. Die Daten wurden aus mehreren Quellen zusammengefasst.[3][4]

Blockade nachgeschalteter Signalwege

Die Aktivierung von FGFRs löst typischerweise eine Dimerisierung des Rezeptors und eine Trans-Autophosphorylierung aus. Dies schafft Andockstellen für Adapterproteine wie FRS2α, was zur Aktivierung von zwei zentralen onkogenen Signalwegen führt:

  • RAS-RAF-MEK-ERK (MAPK)-Signalweg: Reguliert die Zellproliferation und -differenzierung.

  • PI3K-AKT-mTOR-Signalweg: Fördert das Überleben, Wachstum und die Proliferation der Zellen.[11][12]

Durch die Hemmung der FGFR-Autophosphorylierung unterbricht Derazantinib effektiv die Aktivierung dieser nachgeschalteten Kaskaden. Dies wurde experimentell durch den Nachweis einer reduzierten Phosphorylierung von FRS2α, AKT und ERK in mit Derazantinib behandelten Zellen bestätigt.[3][4]

FGFR Signaling Pathway Inhibition by Derazantinib cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum FGF FGF-Ligand FGFR FGFR FGF->FGFR Bindung & Dimerisierung FGFR->FGFR FRS2a FRS2α FGFR->FRS2a Phosphorylierung GRB2 GRB2/SOS FRS2a->GRB2 PI3K PI3K FRS2a->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Zellproliferation, Überleben ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR ATP-kompetitive Hemmung

Abbildung 1: Hemmung des FGFR-Signalwegs durch Derazantinib.

Zelluläre Konsequenzen

Die Hemmung der FGFR-Signalübertragung durch Derazantinib führt zu messbaren Antitumor-Effekten auf zellulärer Ebene:

  • Antiproliferative Aktivität: Derazantinib zeigt eine starke antiproliferative Aktivität in Krebszelllinien, die durch FGFR-Dysregulationen angetrieben werden.[3][4]

  • Zellzyklus-Stillstand: Studien zeigen, dass die Behandlung zu einem G1-Zellzyklus-Stillstand führt.[4]

  • Induktion der Apoptose: Auf den G1-Stillstand folgt die Induktion des programmierten Zelltods (Apoptose).[4]

Tabelle 2: Antiproliferative Aktivität von Derazantinib in FGFR-veränderten Magenkrebs-Zelllinien

Zelllinie FGFR-Status EC50 (µM)
SNU-16 FGFR2-Amplifikation 0.019
NCI-H716 FGFR2-Fusion 0.038
KATO-III FGFR2-Amplifikation 0.016

Daten aus einer Studie zur Wirksamkeit von Derazantinib bei Magenkrebsmodellen.[13]

Erweiterter Wirkmechanismus: Jenseits von FGFR

Ein differenzierendes Merkmal von Derazantinib ist sein breiteres Kinase-Hemmprofil, das über die FGFR-Familie hinausgeht. Von besonderer Bedeutung ist seine Aktivität gegen CSF1R.[5][7]

Hemmung des CSF1R und Modulation der Tumormikroumgebung

Der Kolonie-stimulierende Faktor-1-Rezeptor (CSF1R) ist entscheidend für die Rekrutierung, Differenzierung und Funktion von tumorassoziierten Makrophagen (TAMs).[6] TAMs spielen oft eine immunsuppressive Rolle in der Tumormikroumgebung (TME) und fördern das Tumorwachstum.

Durch die Hemmung von CSF1R kann Derazantinib:

  • Die Infiltration von immunsuppressiven TAMs in den Tumor reduzieren.

  • Die Tumormikroumgebung modulieren, um sie für eine Immunantwort empfänglicher zu machen.

Diese duale Wirkung auf Tumorzellen (über FGFR) und die TME (über CSF1R) liefert eine starke Rationale für die Untersuchung von Derazantinib in Kombination mit Immun-Checkpoint-Inhibitoren wie Atezolizumab (einem Anti-PD-L1-Antikörper).[6][14]

Klinische Wirksamkeit: Die FIDES-01-Studie

Die klinische Relevanz des Wirkmechanismus von Derazantinib wurde in der Phase-2-Studie FIDES-01 (NCT03230318) bei Patienten mit inoperablem oder fortgeschrittenem iCCA mit FGFR2-Genfusionen, -mutationen oder -amplifikationen nachgewiesen.[9][10][15]

Tabelle 3: Ausgewählte Wirksamkeitsdaten aus der FIDES-01-Studie (Kohorte 1: FGFR2-Fusionen)

Endpunkt Ergebnis (n=103) 95% Konfidenzintervall (CI)
Objektive Ansprechrate (ORR) 22.3% 14.7% - 31.6%
Krankheitskontrollrate (DCR) 75.7% 66.3% - 83.6%
Medianes progressionsfreies Überleben (PFS) 7.8 Monate 5.5 - 8.3 Monate
Medianes Gesamtüberleben (OS) 17.2 Monate 12.5 - 22.4 Monate

Daten, die auf dem ESMO-Kongress 2022 vorgestellt wurden.[9][10]

Diese Ergebnisse bestätigen, dass die gezielte Hemmung von FGFR2 durch Derazantinib einen bedeutenden klinischen Nutzen bei stark vorbehandelten Patienten mit iCCA bietet.[9][10]

Mechanismen der erworbenen Resistenz

Wie bei anderen gezielten Therapien kann sich auch gegen FGFR-Inhibitoren eine Resistenz entwickeln, die den klinischen Nutzen einschränkt.[16] Die Mechanismen lassen sich in zwei Hauptkategorien einteilen:

  • On-Target-Resistenz: Dies beinhaltet die Entwicklung von sekundären Mutationen in der FGFR2-Kinasedomäne selbst. Mutationen wie die "Gatekeeper"-Mutation (z. B. V564F) können den sterischen Zugang von Derazantinib zur ATP-Bindungstasche blockieren.[16][17]

  • Off-Target-Resistenz (Bypass-Signalwege): Der Tumor kann alternative Signalwege aktivieren, um die Blockade des FGFR-Signalwegs zu umgehen. Dazu gehören Mutationen in nachgeschalteten Komponenten wie der RAS- oder PI3K-Kaskade.[17][18]

Das Verständnis dieser Resistenzmechanismen ist entscheidend für die Entwicklung von Inhibitoren der nächsten Generation und rationalen Kombinationsstrategien.[16]

Experimentelle Protokolle zur Validierung

Die Aufklärung des Wirkmechanismus von Derazantinib beruht auf einer Reihe von validierten biochemischen, zellbasierten und In-vivo-Methoden.

Biochemischer Assay: In-vitro-Kinase-Hemmung

Dieser Assay quantifiziert die direkte Hemmung der enzymatischen Aktivität von FGFR.

Methodik Schritt für Schritt:

  • Reagenzienvorbereitung: Rekombinantes humanes FGFR1-Kinase-Enzym, ein biotinyliertes Peptidsubstrat (z. B. Biotin-Pyk2) und ATP werden in einem Kinase-Puffer vorbereitet.[4][19]

  • Verdünnungsreihe: Derazantinib wird in DMSO zu einer Stammlösung gelöst und dann seriell verdünnt, um einen Bereich von Testkonzentrationen zu erzeugen.

  • Kinase-Reaktion: Die Kinase, das Substrat und die Derazantinib-Verdünnungen werden in einer 384-Well-Platte zusammengegeben. Die Reaktion wird durch die Zugabe von ATP gestartet.

  • Inkubation: Die Platte wird für eine definierte Zeit (z. B. 30 Minuten) bei Raumtemperatur inkubiert, damit die Phosphorylierung stattfinden kann.

  • Detektion: Die Reaktion wird gestoppt. Die Detektion der Substratphosphorylierung erfolgt mit einem Phospho-Tyrosin-spezifischen Antikörper, der mit einem Reporter (z. B. Europium) markiert ist. Die Signalintensität wird mit einem Plattenlesegerät gemessen (z. B. unter Verwendung von HTRF- oder DELFIA®-Technologie).[19][20]

  • Datenanalyse: Die prozentuale Hemmung wird für jede Konzentration berechnet und zur Bestimmung des IC50-Wertes (die Konzentration, die eine 50%ige Hemmung bewirkt) verwendet.

Zellbasierter Assay: Western Blot zur Analyse der Signaltransduktion

Dieser Assay validiert, dass Derazantinib die Phosphorylierung von FGFR und seinen nachgeschalteten Zielen in intakten Zellen hemmt.

Western Blot Workflow A 1. Zellbehandlung Krebszellen (z.B. SNU-16) werden mit Derazantinib behandelt. B 2. Zelllyse Proteine werden mit Lysepuffer extrahiert. A->B C 3. Proteintrennung Proteine werden nach Größe mittels SDS-PAGE getrennt. B->C D 4. Proteintransfer (Blotting) Proteine werden auf eine PVDF-Membran übertragen. C->D E 5. Antikörper-Inkubation Membran wird mit primären Antikörpern (z.B. anti-pFGFR, anti-pERK) und dann mit sekundären Antikörpern inkubiert. D->E F 6. Detektion Signal wird mittels Chemilumineszenz erzeugt und auf einem Imager erfasst. E->F G 7. Analyse Bandenintensität wird quantifiziert, um die Phosphorylierungslevel zu vergleichen. F->G

Abbildung 2: Standard-Workflow für ein Western-Blot-Experiment.

Methodik Schritt für Schritt:

  • Zellkultur und Behandlung: FGFR-abhängige Krebszelllinien (z. B. SNU-16) werden in Platten ausgesät. Nach der Anheftung werden die Zellen mit verschiedenen Konzentrationen von Derazantinib für einen bestimmten Zeitraum (z. B. 2-6 Stunden) behandelt.

  • Proteinextraktion: Die Zellen werden gewaschen und in einem Lysepuffer, der Protease- und Phosphatase-Inhibitoren enthält, lysiert.

  • Proteinkonzentrationsbestimmung: Die Gesamtproteinkonzentration in jedem Lysat wird bestimmt (z. B. mit einem BCA-Assay), um eine gleiche Beladung sicherzustellen.

  • Gelelektrophorese: Gleiche Proteinmengen werden auf ein Polyacrylamidgel (SDS-PAGE) geladen, um die Proteine nach ihrer Größe zu trennen.

  • Proteintransfer: Die getrennten Proteine werden vom Gel auf eine Nitrozellulose- oder PVDF-Membran übertragen.

  • Antikörper-Sondierung: Die Membran wird mit primären Antikörpern inkubiert, die spezifisch für die phosphorylierten Formen von FGFR, FRS2α, ERK und AKT sind. Anschließend wird sie mit einem an ein Enzym (z. B. HRP) gekoppelten sekundären Antikörper inkubiert.

  • Detektion: Ein chemilumineszentes Substrat wird hinzugefügt und das emittierte Licht wird von einem digitalen Bildgebungssystem erfasst. Die Bandenintensität korreliert mit der Menge des phosphorylierten Proteins.

In-vivo-Assay: Xenograft-Tumormodell

Dieser Assay bewertet die Antitumor-Wirksamkeit von Derazantinib in einem lebenden Organismus.

Methodik Schritt für Schritt:

  • Zellimplantation: Humane Krebszellen (z. B. NCI-H716) werden subkutan in die Flanke von immungeschwächten Mäusen (z. B. Nacktmäuse) injiziert.[3][4]

  • Tumorwachstum: Die Tumore dürfen wachsen, bis sie eine messbare Größe erreichen (z. B. 100-200 mm³).

  • Randomisierung und Behandlung: Die Tiere werden nach dem Zufallsprinzip in Behandlungs- (Derazantinib) und Kontrollgruppen (Vehikel) eingeteilt. Derazantinib wird oral in einer definierten Dosis und einem definierten Zeitplan (z. B. einmal täglich) verabreicht.[4]

  • Tumorüberwachung: Das Tumorvolumen wird regelmäßig (z. B. 2-3 Mal pro Woche) mit einem Messschieber gemessen. Das Körpergewicht der Tiere wird ebenfalls überwacht, um die Toxizität zu beurteilen.

  • Endpunkt: Die Studie wird beendet, wenn die Tumore in der Kontrollgruppe eine vordefinierte Größe erreichen.

  • Pharmakodynamische Analyse: Am Ende der Studie können Tumore entnommen werden, um die Hemmung der Ziel-Signalwege im Tumorgewebe mittels Western Blot oder Immunohistochemie zu bestätigen.[4]

In Vivo Xenograft Study Workflow A 1. Implantation Humane Tumorzellen werden in immungeschwächte Mäuse injiziert. B 2. Tumorwachstum Tumore wachsen bis zu einer messbaren Größe. A->B C 3. Randomisierung Mäuse werden in Behandlungs- und Kontrollgruppen eingeteilt. B->C D 4. Behandlung Derazantinib oder Vehikel wird oral verabreicht. C->D E 5. Überwachung Tumorvolumen und Körpergewicht werden regelmäßig gemessen. D->E F 6. Endpunkt & Analyse Studienende, Tumore werden für die PD-Analyse entnommen. E->F

Abbildung 3: Vereinfachter Workflow einer In-vivo-Xenograft-Studie.

Schlussfolgerung und zukünftige Richtungen

Derazantinib-Hydrochlorid ist ein wirksamer, auf FGFR abzielender Wirkstoff mit einem klar definierten Wirkmechanismus. Seine Fähigkeit, die FGFR-Kinase-Aktivität ATP-kompetitiv zu hemmen, führt zu einer robusten Blockade der onkogenen MAPK- und PI3K-Signalwege, was zu Zellzyklus-Stillstand und Apoptose in FGFR-abhängigen Tumoren führt. Darüber hinaus hebt seine zusätzliche hemmende Wirkung auf CSF1R Derazantinib von anderen FGFR-Inhibitoren ab und bietet das Potenzial für eine Modulation der Tumormikroumgebung und eine synergistische Wirkung mit Immuntherapien. Die klinischen Daten aus der FIDES-01-Studie bestätigen seine Wirksamkeit bei iCCA. Zukünftige Forschungsarbeiten sollten sich auf die Überwindung von Resistenzmechanismen und die Erforschung rationaler Kombinationsstrategien konzentrieren, die auf dem dualen Wirkmechanismus von Derazantinib aufbauen.

Referenzen

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  • Journal of Biological Chemistry. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Verfügbar unter: [Link]

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Sources

Derazantinib Hydrochloride for FGFR2 Fusion-Positive Cholangiocarcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholangiocarcinoma (CCA), a malignancy of the bile ducts, presents a significant therapeutic challenge, particularly in its advanced stages. A subset of intrahepatic cholangiocarcinoma (iCCA) is characterized by fusions of the fibroblast growth factor receptor 2 (FGFR2) gene, which act as oncogenic drivers. Derazantinib hydrochloride is a potent, orally available, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3 kinases.[1][2] This technical guide provides a comprehensive overview of derazantinib as a targeted therapy for FGFR2 fusion-positive iCCA, detailing its mechanism of action, clinical evidence from the FIDES-01 trial, methodologies for patient selection, and an exploration of resistance mechanisms.

The Molecular Landscape of FGFR2 Fusion-Positive Cholangiocarcinoma

FGFR2 gene fusions are genomic rearrangements that lead to the constitutive activation of the FGFR2 signaling pathway, promoting cell proliferation, survival, and migration. These fusions are detected in approximately 10-16% of patients with iCCA.[3] The FGFR2 gene can fuse with various partners, with BICC1 being the most common, though over 150 different partner genes have been identified.[4] This heterogeneity underscores the importance of comprehensive genomic profiling for accurate patient identification.

The FGFR Signaling Pathway

The FGFR signaling cascade is crucial for normal cellular functions. However, its aberrant activation through gene fusions creates a dependency for tumor growth.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2_fusion FGFR2 Fusion Protein FRS2 FRS2 FGFR2_fusion->FRS2 Phosphorylation PI3K PI3K FGFR2_fusion->PI3K Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derazantinib Derazantinib Derazantinib->FGFR2_fusion Inhibition

Caption: Constitutive activation of MAPK and PI3K/AKT pathways by FGFR2 fusion protein and inhibition by derazantinib.

This compound: Mechanism of Action and Pharmacokinetics

Derazantinib is a multi-kinase inhibitor with potent activity against FGFR1, FGFR2, and FGFR3.[5] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFR protein and preventing its auto-phosphorylation and subsequent activation of downstream signaling pathways.[6] This targeted inhibition leads to G1 cell cycle arrest and apoptosis in cancer cells dependent on FGFR signaling.[6]

Beyond its potent FGFR inhibition, derazantinib also demonstrates activity against colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][7] Inhibition of CSF1R may modulate the tumor microenvironment by targeting tumor-associated macrophages, while VEGFR2 inhibition can impact tumor angiogenesis.[8][9]

Pharmacokinetics

Preclinical studies in rats have been conducted to understand the pharmacokinetic profile of derazantinib.[2][9][10][11] These studies are crucial for determining appropriate dosing and administration schedules in clinical trials. A validated UPLC-MS/MS method has been established for the quantification of derazantinib in plasma.[2][10]

Clinical Efficacy and Safety: The FIDES-01 Study

The FIDES-01 study (NCT03230318) is a pivotal Phase II, open-label, single-arm clinical trial that evaluated the efficacy and safety of derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who had received at least one prior systemic therapy.[12][13]

Study Design and Patient Population

Patients enrolled in the FIDES-01 trial received a once-daily oral dose of 300 mg derazantinib.[12][13] The study comprised two main cohorts:

  • Cohort 1: Patients with FGFR2 gene fusions.

  • Cohort 2: Patients with FGFR2 mutations or amplifications.

The primary endpoint for Cohort 1 was the objective response rate (ORR), while for Cohort 2, it was progression-free survival (PFS).[14]

Efficacy Data

The FIDES-01 trial demonstrated clinically meaningful activity for derazantinib in patients with FGFR2 fusion-positive iCCA.

Efficacy EndpointCohort 1 (FGFR2 Fusions)[3][14]
Objective Response Rate (ORR)21.4% - 22.3%
Disease Control Rate (DCR)75.7%
Median Progression-Free Survival (PFS)7.8 - 8.0 months
Median Overall Survival (OS)17.2 months

These results are consistent with the efficacy observed with other FGFR inhibitors as a class in this patient population.[15]

Safety and Tolerability

Derazantinib has a manageable safety profile. The most commonly reported treatment-related adverse events (AEs) include:

  • Hyperphosphatemia[3][8]

  • Asthenia/fatigue[3][8]

  • Nausea[3][8]

  • Dry mouth[3][8]

  • Increased liver enzymes (AST/ALT)[3][8]

  • Dry eye[3][8]

Notably, derazantinib has been associated with a low incidence of classic FGFR inhibitor-related toxicities such as hand-foot syndrome, stomatitis, retinal events, and nail toxicities, which may offer a point of differentiation from other drugs in its class.[3][5][16]

Patient Selection and Biomarker Testing

Accurate and reliable identification of FGFR2 fusions is paramount for selecting patients who are most likely to benefit from derazantinib.

Methodologies for FGFR2 Fusion Detection

Several molecular diagnostic techniques can be employed to detect FGFR2 fusions.

Biomarker_Testing Patient_Sample Patient Tumor Tissue (FFPE) DNA_RNA_Extraction DNA/RNA Extraction Patient_Sample->DNA_RNA_Extraction NGS Next-Generation Sequencing (NGS) DNA_RNA_Extraction->NGS FISH Fluorescence In Situ Hybridization (FISH) DNA_RNA_Extraction->FISH RT_PCR Reverse Transcriptase-PCR (RT-PCR) DNA_RNA_Extraction->RT_PCR Positive_Result FGFR2 Fusion Positive NGS->Positive_Result Negative_Result FGFR2 Fusion Negative NGS->Negative_Result FISH->Positive_Result FISH->Negative_Result RT_PCR->Positive_Result RT_PCR->Negative_Result

Caption: Workflow for the detection of FGFR2 fusions in cholangiocarcinoma.

  • Next-Generation Sequencing (NGS): This is the recommended method for comprehensive genomic profiling as it can detect various types of genomic alterations, including fusions with both known and novel partner genes.[4] RNA-based NGS panels are particularly effective for fusion detection.[4]

  • Fluorescence In Situ Hybridization (FISH): FISH can be used as an alternative to NGS for detecting FGFR2 rearrangements.[4]

  • Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): While useful for known fusion transcripts, RT-PCR may not detect novel or rare fusion partners.[4]

Liquid biopsy, through the analysis of cell-free DNA (cfDNA), is an emerging technology for detecting FGFR2 fusions, although its sensitivity can be variable, particularly for non-BICC1 fusion partners.[17]

Mechanisms of Resistance to Derazantinib

As with other targeted therapies, acquired resistance to derazantinib is an anticipated clinical challenge.

On-Target Resistance

The primary mechanism of acquired resistance to FGFR inhibitors is the development of secondary mutations in the FGFR2 kinase domain.[18] These mutations can interfere with drug binding or stabilize the active conformation of the kinase. Common resistance mutations have been identified at the "molecular brake" (N550) and "gatekeeper" (V565) residues.[18][19]

Off-Target Resistance

Bypass signaling through the activation of alternative oncogenic pathways, such as the PI3K/mTOR and MAPK pathways, can also mediate resistance to FGFR inhibition.[18]

Strategies to overcome resistance are an active area of research and include the development of next-generation FGFR inhibitors with activity against common resistance mutations and combination therapies that target both the FGFR pathway and bypass signaling mechanisms.[18][20]

Conclusion and Future Directions

Derazantinib has demonstrated clinically meaningful efficacy and a manageable safety profile in patients with previously treated, FGFR2 fusion-positive iCCA.[5] Its unique kinase inhibition profile, which includes activity against CSF1R and VEGFR2, suggests potential for further investigation in combination therapies.[5][7] The ongoing FIDES clinical program is exploring the utility of derazantinib in other malignancies with FGFR aberrations, including urothelial and gastric cancers.[3][15]

The development of derazantinib and other FGFR inhibitors has transformed the treatment landscape for this molecularly defined subset of cholangiocarcinoma. Continued research into mechanisms of resistance and the development of novel therapeutic strategies will be crucial for further improving outcomes for these patients.

References

  • Berchuck, J. E., et al. (2021). FGFR2 testing in cholangiocarcinoma: translating molecular studies into clinical practice.
  • Basilea Pharmaceutica Ltd. (2021, February 12). Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Targeted Oncology.
  • Javle, M. M. (2022). Derazantinib in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study. CCA News Online.
  • National Cancer Institute.
  • Borad, M., et al. (2022). Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. CCA News.
  • ClinicalTrials.gov. (2023).
  • European Society for Medical Oncology. (2021). FGFR2 Fusions Testing in Intrahepatic Cholangiocarcinoma: ESMO Biomarker Factsheet.
  • Basilea Pharmaceuticals. (2021).
  • Pharmacy Times. (2022).
  • Javle, M., et al. (2021). Derazantinib: an investigational drug for the treatment of cholangiocarcinoma.
  • Cancer Network. (2022).
  • Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer, 120(2), 165–171.
  • Pemazyre.
  • Canadian Biomarker Quality Assurance. (2024). Canadian Biomarker Quality Assurance (CBQA) FGFR2 Gene Fusion Scheme (for Cholangiocarcinoma).
  • Javle, M., et al. (2022). FGFR mRNA Expression in Cholangiocarcinoma and Its Correlation with FGFR2 Fusion Status and Immune Signatures. Clinical Cancer Research, 28(15), 3346–3355.
  • BenchChem. (2025). Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research.
  • Javle, M., et al. (2021). Derazantinib: an investigational drug for the treatment of cholangiocarcinoma. Request PDF.
  • Goyal, L., et al. (2021). Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. Cancer Discovery, 11(6), 1468–1479.
  • Bardelli, A., et al. (2021). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Cancer Discovery, 11(6), 1480–1497.
  • Facchinetti, F., et al. (2020). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Clinical Cancer Research, 26(18), 4973–4985.
  • Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer, 120(2), 165–171.
  • Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer, 120(2), 165–171.
  • Li, X., et al. (2023). Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Pharmaceutical Biology, 61(1), 473–479.
  • Li, X., et al. (2023).
  • Selleck Chemicals. Derazantinib FGFR inhibitor.
  • Li, X., et al. (2023). Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Pharmaceutical Biology, 61(1), 473–479.
  • Li, X., et al. (2023).
  • Subbiah, V., & Dienstmann, R. (2018). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy.
  • Massachusetts General Hospital. (2017). Team identifies mechanisms behind resistance to FGFR inhibitor drug. ScienceDaily.

Sources

Unlocking the Therapeutic Potential of Derazantinib Hydrochloride in Gastric Cancer: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Dual-Pronged Attack on Gastric Cancer

Derazantinib hydrochloride (DZB) is an orally bioavailable, potent small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through gene amplification, fusions, or mutations, is a known oncogenic driver in a subset of gastric cancers, making it a prime therapeutic target.[2] Beyond its primary mechanism, derazantinib exhibits a multi-kinase inhibition profile, notably against Colony-Stimulating Factor 1 Receptor (CSF1R).[3] This dual activity suggests a two-pronged therapeutic strategy: direct inhibition of tumor cell proliferation and modulation of the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[4][5] This in-depth technical guide will synthesize the key preclinical data for derazantinib in gastric cancer, providing insights into its mechanism of action, efficacy in various models, and methodologies for its preclinical evaluation.

The Core Mechanism: Inhibiting the FGFR Signaling Cascade

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Its aberrant activation in gastric cancer can lead to uncontrolled tumor growth. Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1] This blockade effectively shuts down key oncogenic pathways, including the RAS-MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[1]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2α FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

In Vitro Efficacy: Targeting FGFR-Dependent Gastric Cancer Cells

The anti-proliferative activity of derazantinib has been evaluated across a range of gastric cancer cell lines, demonstrating particular potency in those with FGFR aberrations.

Gastric Cancer Cell LineFGFR StatusDerazantinib GI50 (µM)Reference
SNU-16FGFR2 FusionSensitive (GI50 ≤ 0.5)[5][6]
KATO-IIIFGFR2 AmplificationSensitive[5]
AGSFGFR Wild-TypeLess Sensitive[5]
FU97FGFR Wild-TypeLess Sensitive[5]

Note: Specific GI50 values can vary between studies and experimental conditions. The table provides a qualitative summary based on available data.

The data indicates that gastric cancer cell lines harboring FGFR2 fusions or amplifications are particularly sensitive to derazantinib, with GI50 values in the sub-micromolar range.[6] This underscores the importance of patient stratification based on FGFR status for potential clinical benefit.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal growth inhibitory concentration (GI50) of derazantinib in gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., SNU-16, KATO-III)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed gastric cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Drug Treatment: Prepare serial dilutions of derazantinib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Cell_Viability_Workflow start Start seed_cells Seed Gastric Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Derazantinib (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate GI50 read_plate->analyze end End analyze->end

Figure 2: Workflow for a cell viability assay to determine the GI50 of Derazantinib.

In Vivo Efficacy: Tumor Regression in Preclinical Models

Derazantinib has demonstrated significant anti-tumor activity in in vivo models of gastric cancer, including both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX).

Model TypeGastric Cancer ModelKey FindingsReference
CDXSNU-16 (FGFR2 Fusion)Tumor stasis (dT/C ≈ 0.0) at 75 mg/kg, p.o. daily.[6]
PDXVarious FGFR AberrationsEfficacy ranged from no response to 100% tumor regression. Models with FGFR2 fusions were particularly sensitive, showing stasis or strong regression.[6]
PDXModels with high FGFR2 expressionStrong anti-tumor responses observed.[6]

The in vivo efficacy of derazantinib correlates significantly with FGFR gene expression, but not with FGFR mutations or DNA copy number.[3] In FGFR-driven models, derazantinib showed comparable or superior efficacy to other FGFR inhibitors and was more efficacious than paclitaxel monotherapy.[3]

Synergy with Paclitaxel and the Role of the Tumor Microenvironment

A key finding from preclinical studies is the synergistic anti-tumor effect of derazantinib when combined with the chemotherapeutic agent paclitaxel in in vivo gastric cancer models.[4] Interestingly, this synergy was not consistently observed in in vitro co-culture experiments, suggesting a crucial role for the tumor microenvironment.[3]

The combination of derazantinib and paclitaxel led to complete tumor regression in most cases in models with FGFR2 fusions.[4] This enhanced efficacy is significantly associated with higher levels of M2-type TAMs in the tumor.[3] Derazantinib's inhibition of CSF1R, a key receptor for the survival and differentiation of M2-TAMs, is believed to be the underlying mechanism for this synergy.[4][5] By targeting both the tumor cells via FGFR inhibition and the pro-tumoral M2 macrophages via CSF1R inhibition, the combination therapy creates a more effective anti-cancer response.

Experimental Protocol: Immunohistochemistry for M2 Macrophage Markers

This protocol describes the immunohistochemical (IHC) staining of M2 macrophage markers (e.g., CD163, CD206) in formalin-fixed, paraffin-embedded (FFPE) gastric cancer xenograft tissues.

Materials:

  • FFPE gastric cancer xenograft tissue sections (5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies: Rabbit anti-CD163, Rabbit anti-CD206

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer in a pressure cooker or water bath.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific antibody binding with 5% goat serum.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (anti-CD163 or anti-CD206) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply DAB substrate-chromogen solution and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: Quantify the number of CD163+ or CD206+ cells per field of view under a microscope.

Investigating the Mechanism of Action: Western Blot Analysis

To confirm the on-target activity of derazantinib, western blotting can be used to assess the phosphorylation status of key proteins in the FGFR signaling pathway.

Experimental Protocol: Western Blot for FGFR Pathway Proteins

This protocol details the procedure for analyzing the phosphorylation of FGFR, FRS2α, AKT, and ERK in gastric cancer cells treated with derazantinib.

Materials:

  • Gastric cancer cell lysates (treated and untreated)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FGFR, anti-FGFR, anti-p-FRS2α, anti-FRS2α, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein or a loading control like β-actin).

Understanding and Overcoming Resistance

Acquired resistance to FGFR inhibitors is a clinical challenge. In the context of gastric cancer, several potential mechanisms have been identified for other FGFR inhibitors, which may be relevant to derazantinib:

  • Bypass Signaling: Activation of alternative signaling pathways, such as the MET or EGFR pathways, can compensate for FGFR inhibition.[7]

  • Gatekeeper Mutations: Mutations in the FGFR kinase domain can prevent drug binding.[8]

  • Epithelial-to-Mesenchymal Transition (EMT): A shift in cellular phenotype that can lead to reduced drug sensitivity.[2]

  • Novel Fusions: The emergence of new gene fusions involving FGFR2 has been reported as a mechanism of acquired resistance.[9]

Investigating these resistance mechanisms in derazantinib-treated gastric cancer models will be crucial for developing strategies to overcome resistance, such as combination therapies that co-target these escape pathways.

Conclusion: A Promising Targeted Therapy for Gastric Cancer

The preclinical data for this compound in gastric cancer is compelling, demonstrating potent anti-tumor activity, particularly in models with FGFR aberrations. Its dual mechanism of targeting both tumor cells and the tumor microenvironment, especially when combined with paclitaxel, presents a promising therapeutic strategy. The experimental protocols and insights provided in this guide offer a framework for researchers and drug development professionals to further explore and validate the potential of derazantinib in the treatment of gastric cancer. Continued investigation into patient stratification biomarkers and mechanisms of resistance will be essential to fully realize its clinical utility.

References

  • The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. (2023). Anticancer Drugs, 34(4), 532-543. [Link]

  • Basilea reports activity of derazantinib in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium. (2020). GlobeNewswire. [Link]

  • Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference. (2021). Basilea Pharmaceutica Ltd. [Link]

  • The FGFR-inhibitor derazantinib (DZB) is active in PDX-models of GI-cancer with specific aberrations in FGFR. (2020). Journal of Clinical Oncology, 38(4_suppl), 421-421. [Link]

  • Derazantinib, an inhibitor of fibroblast growth factor receptors 1-3, synergises with paclitaxel in pre-clinical gastric tumor models. (2021). Molecular Cancer Therapeutics, 20(12_Supplement), P238-P238. [Link]

  • Abstract P238: Derazantinib, an inhibitor of fibroblast growth factor receptors 1-3, synergises with paclitaxel in pre-clinical gastric tumor models. (2021). Molecular Cancer Therapeutics. [Link]

  • Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer. (2022). Cancers, 14(22), 5575. [Link]

  • Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments. (2022). Journal of Clinical Medicine, 11(20), 6046. [Link]

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. (2019). Journal of Hematology & Oncology, 12(1), 1-9. [Link]

  • Acquired resistance to LY2874455 in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion. (2017). Oncotarget, 8(9), 15044–15053. [Link]

  • Acquired resistance to LY2874455 in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion. (2017). Oncotarget, 8(9), 15044. [Link]

  • Immunohistochemistry(IHC) Protocol. (n.d.). GenScript. [Link]

  • MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells. (2020). International Journal of Molecular Sciences, 21(23), 9170. [Link]

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Derazantinib Hydrochloride synthesis and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Derazantinib Hydrochloride: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

Derazantinib, also known as ARQ-087, is a potent, orally bioavailable, multi-kinase inhibitor with significant therapeutic potential in oncology.[1][2] Primarily recognized for its potent, ATP-competitive inhibition of the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, FGFR2, and FGFR3, it represents a key agent in the field of precision medicine.[3][4] Dysregulation of FGFR signaling through gene fusions, amplifications, or mutations is a known oncogenic driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3][5] Derazantinib's ability to block these aberrant pathways leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[2]

This technical guide provides a comprehensive overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a representative synthetic pathway, its mechanism of action, and key experimental protocols for its evaluation.

Chemical and Physical Properties

Derazantinib is a small molecule belonging to the benzo[h]quinazolin-2-amine class.[1] It is typically formulated as a dihydrochloride salt to improve its solubility and bioavailability.[6][7] The molecule possesses a single chiral center at the C6 position of the dihydrobenzo[h]quinazoline core, with the (R)-enantiomer being the active form.[1]

Structural and Physicochemical Data

The key chemical identifiers and properties of Derazantinib and its dihydrochloride salt are summarized below.

PropertyValueSource
IUPAC Name (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine[1]
Synonyms ARQ-087, ARQ087[1]
CAS Number 1234356-69-4 (Free Base)[1]
Molecular Formula C₂₉H₂₉FN₄O (Free Base)[1]
Molecular Weight 468.6 g/mol (Free Base)[1]
Molecular Formula C₂₉H₂₉FN₄O·2HCl (Dihydrochloride)[7]
Molecular Weight 541.49 g/mol (Dihydrochloride)[7]
XLogP3 5.3[1]
Kinase Inhibitory Profile

Derazantinib exhibits a spectrum-selective kinase inhibition profile. While it is most potent against FGFR1, 2, and 3, it also shows activity against other kinases, which may contribute to its overall therapeutic effect and side-effect profile.[3][8]

Target KinaseIC₅₀ (nM)Source
FGFR2 1.8[4][8]
FGFR1 4.5[4][8]
FGFR3 4.5[8]
RET 3.0[8]
DDR2 3.6[8]
PDGFRβ 4.1[8]
KIT 8.2[8]
VEGFR2 21[8]
FGFR4 34[8]

Mechanism of Action: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling cascade plays a crucial role in normal cellular processes, including proliferation, differentiation, and angiogenesis.[2] In several cancers, this pathway becomes constitutively active due to genetic alterations. Derazantinib functions by competitively binding to the ATP-binding pocket within the kinase domain of FGFR1, FGFR2, and FGFR3.[3][4] This action prevents the autophosphorylation and subsequent activation of the receptor, effectively blocking the downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor growth and survival.[4]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Derazantinib inhibits FGFR autophosphorylation, blocking downstream signaling.

Synthesis of this compound

While the specific, scaled-up industrial synthesis of derazantinib is proprietary, a plausible and representative synthetic route can be constructed based on established principles of medicinal chemistry for creating complex heterocyclic molecules. The synthesis involves the construction of the core dihydrobenzo[h]quinazoline ring system followed by the strategic introduction of the side chains.

A potential retrosynthetic analysis suggests three key building blocks:

  • A substituted naphthalene precursor for the main ring structure.

  • 2-Fluorobenzaldehyde for the chiral side chain.

  • A substituted aniline for the N-aryl side chain.

The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Synthesis_Workflow SM1 Substituted Naphthalene Precursor INT1 Dihydrobenzo[h]quinazoline Core Formation SM1->INT1 Condensation/ Cyclization SM2 2-Fluorobenzaldehyde SM2->INT1 Condensation/ Cyclization SM3 N-(3-aminophenyl)-N'- (2-methoxyethyl)ethane-1,2-diamine INT2 Buchwald-Hartwig Cross-Coupling SM3->INT2 Pd-catalyzed INT1->INT2 Pd-catalyzed FP_Base Derazantinib (Free Base) INT2->FP_Base FP_Salt Derazantinib Dihydrochloride FP_Base->FP_Salt HCl Treatment

Caption: Representative synthetic workflow for this compound.
Representative Synthetic Protocol
  • Step 1: Formation of the Dihydrobenzo[h]quinazoline Core. A substituted aminonaphthalene is reacted with 2-fluorobenzaldehyde and a source of ammonia or an ammonia equivalent in a multi-component reaction, such as a Bignelli-type condensation, to form the chiral dihydrobenzo[h]quinazoline intermediate. This step establishes the core heterocyclic system and the stereocenter.

  • Step 2: Introduction of the Side Chain. The resulting intermediate, functionalized with a leaving group (e.g., a halogen) on the 2-position of the quinazoline ring, is coupled with the N-(3-aminophenyl)-N'-(2-methoxyethyl)ethane-1,2-diamine side chain. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

  • Step 3: Purification. The crude derazantinib free base is purified using standard techniques, such as column chromatography, to isolate the desired (R)-enantiomer with high purity.

  • Step 4: Salt Formation. The purified derazantinib free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (typically as a solution in ether or isopropanol). The derazantinib dihydrochloride salt precipitates out of the solution and is collected by filtration, washed, and dried under vacuum.[9]

Experimental Protocols

Evaluating the activity and properties of derazantinib involves a series of standardized in vitro assays.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This protocol determines the IC₅₀ value of derazantinib against FGFR kinases.

Methodology:

  • Compound Preparation: Prepare a serial dilution of derazantinib in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.[10]

  • Reaction Setup: In a 96-well plate, add the recombinant human FGFR1, FGFR2, or FGFR3 enzyme to an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).[8]

  • Pre-incubation: Add the diluted derazantinib or vehicle (DMSO) to the wells containing the enzyme and pre-incubate for 30 minutes at room temperature to allow for compound binding.[8][10]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate (e.g., biotinyl-PYK2) to each well.[8]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Quantify the amount of phosphorylated substrate using a detection method such as AlphaScreen™, where streptavidin-coated donor beads bind the biotinylated peptide and anti-phosphotyrosine antibody-conjugated acceptor beads bind to the phosphorylated sites.[8]

  • Data Analysis: Measure the signal and plot the percentage of inhibition against the logarithm of the derazantinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Proliferation (MTS) Assay

This protocol assesses the anti-proliferative activity of derazantinib in cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716).[11]

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C.[10]

  • Compound Treatment: The following day, treat the cells with 3-fold serial dilutions of derazantinib, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO).[10]

  • Incubation: Return the plates to the incubator and incubate for 72 hours.[10]

  • Viability Measurement: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Incubation and Reading: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a precisely designed kinase inhibitor that potently targets the oncogenic signaling of the FGFR family. Its well-defined chemical structure and properties underpin its ATP-competitive mechanism of action, leading to significant anti-tumor activity in cancers with FGFR aberrations. The synthesis of this complex molecule relies on modern organic chemistry techniques to construct its chiral, heterocyclic core. Standardized in vitro protocols are essential for confirming its potency and cellular activity, guiding its continued development and application as a targeted cancer therapy.

References

[1] National Center for Biotechnology Information. "Derazantinib." PubChem Compound Summary for CID 46834118. [Link]

[2] National Cancer Institute. "Definition of derazantinib." NCI Drug Dictionary. [Link]

[7] precisionFDA. "this compound." [Link]

[12] Liu, Y., et al. "Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling." PMC - NIH. [Link]

[13] IUPHAR/BPS Guide to PHARMACOLOGY. "derazantinib | Ligand page." [Link]

[14] Basilea Pharmaceutica International Ltd. "AMS-ENABLED HUMAN ADME STUDY OF THE FGFR INHIBITOR DERAZANTINIB." [Link]

[5] Basilea Pharmaceutica International Ltd. "CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib." [Link]

[15] Justia Patents. "cdk2 inhibitors." [Link]

[16] Google Patents. "(12) United States Patent." [Link]

[17] Unified Patents Portal. "CN-101845045-A - Novel Method for Synthesizing Dasatinib." [Link]

[9] Google Patents. "WO 2018/104954 A1."

[18] Google Patents. "CN112979544A - Preparation method of cabozantinib or salt thereof."

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Derazantinib Hydrochloride discovery and development timeline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Derazantinib Hydrochloride

Abstract

Derazantinib (formerly ARQ 087) is an investigational, orally bioavailable, multi-kinase inhibitor with potent, ATP-competitive activity against the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3] Dysregulation of the FGFR signaling pathway, driven by genetic aberrations such as gene fusions, amplifications, or mutations, is a known oncogenic driver in a subset of solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[4][5][6] This guide provides a comprehensive technical overview of the discovery and development timeline of derazantinib, from initial preclinical characterization to late-stage clinical evaluation. We will explore the scientific rationale behind its development, detail key experimental methodologies and findings, and summarize its clinical journey, offering a holistic view for professionals in the field of oncology drug development.

Discovery and Preclinical Characterization

The development of derazantinib was predicated on the identification of FGFR pathway alterations as actionable therapeutic targets. The program sought to develop a potent and selective inhibitor to counter the oncogenic signaling driven by these aberrations.

Lead Compound and Mechanism of Action

Derazantinib, also known as ARQ 087, was identified as a novel, ATP-competitive, small-molecule inhibitor.[7] Its primary mechanism of action is the potent inhibition of FGFR subtypes 1, 2, and 3.[1][8] By binding to the ATP pocket of the FGFR kinase domain, derazantinib prevents receptor autophosphorylation and activation, thereby blocking the downstream signaling cascades—including the FRS2α, AKT, and ERK pathways—that are crucial for tumor cell proliferation, survival, and angiogenesis.[1][5][7]

Beyond its primary targets, derazantinib exhibits a unique spectrum-selective kinase inhibition profile. It also demonstrates activity against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, and KIT.[4][8][9] This multi-kinase activity, particularly the inhibition of CSF1R, suggests a potential immunomodulatory role by targeting tumor-associated macrophages (M2-TAMs), which could enhance its anti-tumor effect.[10][11]

FGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes FRS2a FRS2α FGFR->FRS2a Autophosphorylation & Activation GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding

Fig. 1: Derazantinib's Inhibition of the FGFR Signaling Cascade.
In Vitro Activity

The anti-proliferative effects of derazantinib were evaluated across a panel of cancer cell lines harboring various FGFR genetic alterations.

Key Findings:

  • Derazantinib demonstrated potent anti-proliferative activity in cell lines driven by FGFR amplifications, fusions, and mutations.[1][7][8]

  • In cell lines with high FGFR2 expression, treatment led to G1 cell cycle arrest followed by the induction of apoptosis.[7][8]

  • Dose-dependent inhibition of FGFR1 and FGFR2 autophosphorylation was confirmed in cellular assays.[8]

Table 1: Biochemical Inhibitory Activity (IC₅₀) of Derazantinib

Kinase Target IC₅₀ (nM) Source
FGFR1 4.5 [1][8]
FGFR2 1.8 [1][7][8]
FGFR3 4.5 [1][8]

| FGFR4 | 34 |[8] |

Experimental Protocol: Cell Proliferation Assay (Example)

  • Cell Plating: Cancer cell lines (e.g., SNU-16, with FGFR2 amplification) are seeded into 96-well microplates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of derazantinib (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: The resulting data is normalized to the vehicle control, and IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis in software like GraphPad Prism.

In Vivo Efficacy

The anti-tumor activity of derazantinib was validated in multiple preclinical xenograft models using human tumor cell lines implanted in immunocompromised mice.

Key Findings:

  • Oral administration of derazantinib resulted in significant tumor growth inhibition in xenograft models with FGFR2 amplifications (SNU-16) and fusions (NCI-H716).[1][7][8]

  • Pharmacodynamic analyses of tumor tissue from treated animals confirmed the on-target activity of derazantinib, showing a marked reduction in the phosphorylation of FGFR, FRS2-α, and ERK.[8]

  • Combination studies demonstrated synergistic anti-tumor effects. For example, combining derazantinib with paclitaxel led to complete tumor regression in some gastric cancer models.[9][10]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Implantation Human tumor cells (e.g., SNU-16) injected subcutaneously into immunocompromised mice. B Tumor Growth Tumors are allowed to grow to a predetermined size (e.g., 150 mm³). A->B C Randomization Mice are randomized into treatment and control groups. B->C D Dosing - Group 1: Vehicle Control (p.o., qd) - Group 2: Derazantinib (e.g., 75 mg/kg, p.o., qd) C->D E Monitoring Tumor volume and body weight are measured 2-3 times per week. D->E F Efficacy Assessment Compare tumor growth between treated and control groups (T/C ratio). E->F G Pharmacodynamics (PD) Tumors are harvested for analysis of target modulation (e.g., p-FGFR via Western Blot). F->G

Fig. 2: Standard Workflow for an In Vivo Xenograft Efficacy Study.

Clinical Development Timeline

The clinical development of derazantinib, managed under the "FIDES" program, has primarily focused on biomarker-selected patient populations with FGFR-driven malignancies.

Clinical_Timeline P1 Phase 1/2 (NCT01752920) Advanced Solid Tumors (iCCA Cohort Identified) P2_FIDES01 Phase 2 (FIDES-01) (NCT03230318) Pivotal study in iCCA (FGFR2 alterations) P1->P2_FIDES01 Promising signal in iCCA P2_FIDES02 Phase 1b/2 (FIDES-02) (NCT04045613) Urothelial Carcinoma P2_FIDES03 Phase 1b/2 (FIDES-03) (NCT04604132) Gastric Cancer

Fig. 3: Clinical Trial Progression for Derazantinib.
Phase 1/2 Study (NCT01752920)

The first-in-human study of derazantinib was a dose-escalation and cohort-expansion trial designed to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[12][13] A strong efficacy signal emerged in a specific sub-cohort of patients with iCCA harboring FGFR2 gene fusions.[7][12][14]

  • Key Results (iCCA, FGFR2 Fusion Cohort, n=29):

    • Objective Response Rate (ORR): 20.7%[12]

    • Disease Control Rate (DCR): 82.8%[12]

    • Median Progression-Free Survival (mPFS): 5.7 months[12][13]

    • Safety: The drug was well-tolerated. The most common treatment-related adverse events (AEs) were asthenia/fatigue, hyperphosphatemia (an on-target effect of FGFR inhibition), and eye toxicity.[12][13]

These encouraging results provided the rationale for a pivotal trial in this specific patient population.[12][13]

Phase 2 Pivotal Trial: FIDES-01 (NCT03230318)

This single-arm, open-label study was designed to be a registrational trial for derazantinib as a second-line treatment for patients with inoperable or advanced iCCA with FGFR2 genetic aberrations.[10][15][16] The study enrolled two main cohorts: patients with FGFR2 gene fusions (Cohort 1) and those with FGFR2 mutations or amplifications (Cohort 2).[17]

Table 2: Key Efficacy Results from the FIDES-01 Study

Endpoint Cohort 1 (FGFR2 Fusions, n=103) Cohort 2 (FGFR2 Mutations/Amplifications, n=44) Source
Objective Response Rate (ORR) 22.3% 6.8% [17]
Disease Control Rate (DCR) 75.7% 63.6% [17]
Median Progression-Free Survival (mPFS) 7.8 months 8.3 months [17]

| Median Overall Survival (mOS) | 17.2 months | 15.9 months |[17] |

The FIDES-01 trial confirmed that derazantinib produced a meaningful clinical benefit with a manageable safety profile in patients with iCCA.[17] Notably, the incidence of FGFR inhibitor class-specific toxicities, such as nail toxicity, stomatitis, and retinal events, was low.[17][18]

Expansion into Other Indications

The FIDES clinical program also explored derazantinib in other FGFR-driven cancers:

  • FIDES-02 (NCT04045613): This Phase 1b/2 study evaluated derazantinib as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with metastatic urothelial cancer harboring FGFR1-3 genetic alterations.[19][20] The study did not meet its primary efficacy endpoint for monotherapy, with a combined ORR of 8%, and did not warrant further development in this indication.[20][21]

  • FIDES-03 (NCT04604132): This Phase 1b/2 study is investigating derazantinib in combination with standard-of-care agents (paclitaxel and ramucirumab) or atezolizumab in patients with HER2-negative gastric cancer and FGFR genetic aberrations.[22] The rationale is supported by preclinical data showing synergy between derazantinib and paclitaxel.[22]

Regulatory Status and Future Outlook

Based on the promising data from early clinical trials, derazantinib was granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of cholangiocarcinoma.[10][18]

As of early 2026, derazantinib has not yet received regulatory approval from the FDA or EMA for any indication.[18][23][24] Its development has established clinical proof-of-concept for its efficacy and safety in FGFR2 fusion-positive iCCA. The future of derazantinib may lie in further defining its role in this niche population or exploring combination strategies that leverage its unique multi-kinase profile, particularly its CSF1R-inhibitory activity, to overcome resistance and enhance immune-mediated anti-tumor responses.[10][19]

Conclusion

The journey of this compound from a preclinical candidate to a late-stage investigational therapy exemplifies a targeted, biomarker-driven approach to cancer drug development. Its discovery was rooted in a clear understanding of the oncogenic role of the FGFR pathway. Preclinical studies robustly characterized its mechanism as a potent pan-FGFR inhibitor with additional activity against other key kinases. The clinical development program, particularly the FIDES-01 trial, has successfully demonstrated its potential to provide meaningful clinical benefit for patients with advanced iCCA harboring FGFR2 gene fusions, a population with limited therapeutic options. While its path to approval is ongoing, derazantinib stands as a well-characterized and promising agent in the armamentarium of targeted cancer therapies.

References

  • Derazantinib | C29H29FN4O | CID 46834118. PubChem - NIH. [Link]

  • Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference. BioSpace. [Link]

  • Definition of derazantinib - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. ClinicalTrials.gov. [Link]

  • Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma. Pharmacy Times. [Link]

  • Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. CCA News. [Link]

  • Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. National Cancer Institute. [Link]

  • Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Targeted Oncology. [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PubMed. [Link]

  • Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations. JNCI Cancer Spectrum | Oxford Academic. [Link]

  • Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. PMC - NIH. [Link]

  • Abstract P238: Derazantinib, an inhibitor of fibroblast growth factor receptors 1-3, synergises with paclitaxel in pre-clinical gastric tumor models. Molecular Cancer Therapeutics - AACR Journals. [Link]

  • Abstract 5501: Derazantinib, an FGFR1-3 inhibitor, inhibits CSF1R in macrophages and tumor cell lines, and synergizes with a PDL1-antibody in an FGFR-driven murine syngeneic model. AACR Journals. [Link]

  • Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling. PMC - NIH. [Link]

  • Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. PubMed. [Link]

  • Basilea presents full safety and efficacy data set on derazantinib in patients with FGFR2 fusion-positive iCCA at ESMO congress. Basilea Pharmaceutica. [Link]

  • CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib. Basilea. [Link]

  • Novel FGFR Inhibitor Shows Promise in Cholangiocarcinoma. Targeted Oncology. [Link]

  • Timeline of FDA-Approved Targeted Therapy for Cholangiocarcinoma. MDPI. [Link]

  • FIDES-02 Data Fail to Support the Development of Derazantinib in Metastatic Urothelial Cancer. OncLive. [Link]

  • FGFR Inhibitor Tested in Hard-to-Treat GI Cancer. OncLive. [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PMC - PubMed Central. [Link]

  • The FGFR-inhibitor derazantinib (DZB) is active in PDX-models of GI-cancer with specific aberrations in FGFR. Journal of Clinical Oncology - ASCO Publications. [Link]

  • ArQule Announces Dosing in a Registrational Trial of FGFR Inhibitor, Derazantinib, for Treatment of Intrahepatic Cholangiocarcinoma. BioSpace. [Link]

  • Drug Approvals. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Study Details | NCT03230318 | Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. ClinicalTrials.gov. [Link]

  • Oncology (Cancer)/Hematologic Malignancies Approval Notifications. FDA. [Link]

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Foundational Research of ARQ-087 (Derazantinib): A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through genetic alterations such as gene fusions, amplifications, or activating mutations, is a well-established oncogenic driver in a variety of solid tumors.[2][3] This is particularly prominent in intrahepatic cholangiocarcinoma (iCCA), where FGFR2 fusions are found in approximately 15% of patients.[4] ARQ-087, also known as derazantinib, has emerged as a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the FGFR family, offering a targeted therapeutic strategy for these patient populations.[2][5] This guide provides an in-depth exploration of the foundational preclinical and clinical research that has defined the scientific understanding of derazantinib.

Mechanism of Action: A Multi-Kinase Inhibitor with a Unique Profile

Derazantinib primarily exerts its anti-tumor activity by inhibiting the kinase activity of FGFR1, 2, and 3.[6] By competing with ATP for binding to the kinase domain, it prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[5] Foundational biochemical assays have demonstrated its high potency, with IC50 values of 4.5 nM for FGFR1, 1.8 nM for FGFR2, and 4.5 nM for FGFR3.[2][7]

A distinguishing feature of derazantinib is its additional activity against other key kinases implicated in tumor progression and the tumor microenvironment.[6] Notably, it inhibits Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of tumor-associated macrophages (TAMs).[8][9][10] This dual inhibition of both the tumor cell (via FGFR) and key immune-suppressive cells in the microenvironment (via CSF1R) suggests a multi-faceted anti-cancer effect.[6]

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for derazantinib.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Inactive) FGF->FGFR Binding & Dimerization P_FGFR p-FGFR (Active) FGFR->P_FGFR Autophosphorylation FRS2 FRS2α P_FGFR->FRS2 Phosphorylation RAS_RAF_MEK_ERK RAS-MAPK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Derazantinib Derazantinib (ARQ-087) Derazantinib->P_FGFR Inhibition Kinase_Assay_Workflow start Prepare Reagents (Derazantinib, Kinase, Substrate, ATP) reaction Incubate in Microplate start->reaction detection Add TR-FRET Detection Reagents reaction->detection read Read Plate detection->read analysis Calculate IC50 read->analysis

Workflow for a TR-FRET-based Kinase Inhibition Assay.
Cellular Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of derazantinib on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of derazantinib in FGFR-dependent cancer cell lines.

Protocol Outline:

  • Cell Seeding: Seed cancer cells with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) in a 96-well plate.

  • Compound Treatment: After cell attachment, treat the cells with a serial dilution of derazantinib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the GI50 from the dose-response curve.

Western Blot Analysis of FGFR Pathway Inhibition

This technique is used to confirm the mechanism of action of derazantinib by observing the phosphorylation status of key proteins in the FGFR signaling pathway.

Objective: To assess the effect of derazantinib on the phosphorylation of FGFR, FRS2α, ERK, and AKT.

Protocol Outline:

  • Cell Treatment and Lysis: Treat FGFR-dependent cells with varying concentrations of derazantinib for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total FGFR, FRS2α, ERK, and AKT.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of derazantinib in a living organism.

Objective: To assess the in vivo anti-tumor activity of derazantinib in a cholangiocarcinoma xenograft model.

Protocol Outline:

  • Cell Implantation: Subcutaneously implant a human cholangiocarcinoma cell line with an FGFR2 fusion (e.g., NCI-H716) into immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and derazantinib treatment groups.

  • Drug Administration: Administer derazantinib orally at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

  • Data Analysis: Compare the tumor growth inhibition in the derazantinib-treated group to the vehicle control group.

Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. Derazantinib has been profiled against a broad panel of kinases, revealing a multi-kinase inhibition profile.

Target KinaseIC50 (nM)
Primary Targets
FGFR14.5 [7]
FGFR21.8 [5][7]
FGFR34.5 [5][7]
Key Off-Targets
CSF1RPotent Inhibition (IC50 similar to FGFR2) [9]
KIT8.2 [11]
PDGFRα9.5 [11]
VEGFR111 [11]
Src11 [11]
Abl14 [11]
VEGFR221 [11]
VEGFR331 [11]
FGFR434 [11]

Clinical Development and Efficacy

The promising preclinical data propelled derazantinib into clinical trials, primarily focusing on patients with iCCA harboring FGFR2 gene fusions.

Phase 1/2 Studies in iCCA

Early-phase clinical trials demonstrated that derazantinib has a manageable safety profile and shows encouraging anti-tumor activity in patients with advanced, unresectable iCCA with FGFR2 fusions who have progressed after chemotherapy. [12][13][14]In a phase 1/2 study, derazantinib achieved an overall response rate (ORR) of 20.7% and a disease control rate (DCR) of 82.8%. [12][13]The median progression-free survival (PFS) was 5.7 months. [12][13]

Comparative Efficacy with Other FGFR Inhibitors

The therapeutic landscape for FGFR-driven cholangiocarcinoma includes several other inhibitors. The following table provides a comparative overview of their clinical efficacy in patients with FGFR2 fusion-positive iCCA.

InhibitorTrialORRDCRMedian PFS
Derazantinib Phase 1/2 (NCT01752920)20.7% [12][13]82.8% [12][13]5.7 months [12][13]
Pemigatinib FIGHT-20235.5% [15]82% [15]6.9 months [15]
Infigratinib Phase 218.8% [12]75.4% [12]5.8 months [12]
Futibatinib FOENIX-CCA241.7%82.5%8.9 months

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance is a significant clinical challenge for FGFR inhibitors. The predominant mechanism of resistance to derazantinib and other reversible FGFR inhibitors is the emergence of secondary mutations in the FGFR2 kinase domain. [16][17]These mutations can interfere with drug binding or stabilize the active conformation of the kinase. Commonly observed resistance mutations include those in the "molecular brake" (e.g., N550) and "gatekeeper" (e.g., V565) residues. [16][18]Understanding these resistance mechanisms is crucial for the development of next-generation FGFR inhibitors and combination strategies to overcome resistance. [17]

Conclusion and Future Directions

The foundational research on ARQ-087 (derazantinib) has established it as a potent pan-FGFR inhibitor with a unique multi-kinase profile that includes the inhibition of CSF1R. Its preclinical and clinical data have demonstrated significant anti-tumor activity in FGFR-driven malignancies, particularly in iCCA with FGFR2 fusions. The detailed understanding of its mechanism of action, selectivity, and the landscape of resistance mechanisms provides a solid foundation for its continued development. Future research will likely focus on rational combination therapies, strategies to overcome acquired resistance, and exploring its utility in other FGFR-altered cancers.

References

  • Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. ResearchGate. Available at: [Link]

  • Abstract 5501: Derazantinib, an FGFR1-3 inhibitor, inhibits CSF1R in macrophages and tumor cell lines, and synergizes with a PDL1-antibody in an FGFR-driven murine syngeneic model. AACR Journals. Available at: [Link]

  • Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. PubMed. Available at: [Link]

  • FGFR inhibitors in cholangiocarcinoma: what's now and what's next?. PMC - NIH. Available at: [Link]

  • Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01. CCA News Online. Available at: [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PMC - PubMed Central. Available at: [Link]

  • Derazantinib: an investigational drug for the treatment of cholangiocarcinoma. Taylor & Francis Online. Available at: [Link]

  • Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. CCA News. Available at: [Link]

  • A model for decoding resistance in precision oncology: acquired resistance to FGFR inhibitors in cholangiocarcinoma. PubMed. Available at: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. NIH. Available at: [Link]

  • Full article: Understanding drug resistance mechanisms in cholangiocarcinoma: assisting the clinical development of investigational drugs. Taylor & Francis Online. Available at: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. PubMed. Available at: [Link]

  • (PDF) Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. ResearchGate. Available at: [Link]

  • Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. PMC - NIH. Available at: [Link]

  • FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

  • Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. PubMed. Available at: [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Available at: [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PubMed. Available at: [Link]

Sources

Core Target Profile: The Fibroblast Growth Factor Receptor (FGFR) Family

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinase Inhibition Profile of Derazantinib Hydrochloride

Introduction

Derazantinib (formerly ARQ-087) is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant clinical activity in various solid tumors.[1][2][3] As a small molecule drug, its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of specific receptor tyrosine kinases.[4][5] A comprehensive understanding of its kinase inhibition profile is paramount for drug development professionals, as it informs predictions of clinical efficacy, rational design of combination therapies, and anticipation of its safety and tolerability profile.

This technical guide provides a detailed examination of Derazantinib's interaction with its primary targets—the Fibroblast Growth Factor Receptors (FGFRs)—and its clinically relevant secondary targets. We will delve into the methodologies used to characterize this profile, explaining the causality behind experimental choices, and explore the profound implications of its unique multi-targeted nature.

The primary therapeutic rationale for Derazantinib is its potent inhibition of the FGFR family, key drivers of cell proliferation, survival, migration, and angiogenesis.[1][3] Dysregulation of FGFR signaling through gene fusions, mutations, or amplifications is a known oncogenic driver in several cancers, most notably intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[3][6]

Derazantinib is a spectrum-selective FGFR inhibitor, demonstrating high potency against FGFR1, FGFR2, and FGFR3, with comparatively lower activity against FGFR4.[3][4] This selectivity is crucial, as FGFR1-3 are the subtypes most frequently implicated in oncogenesis.

Mechanism of Action: ATP-Competitive Inhibition

Derazantinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of the FGFRs.[3][4] This action prevents the receptor's autophosphorylation upon ligand binding, a critical step for its activation. By occupying this site, Derazantinib effectively blocks the initiation of downstream signaling cascades.[4][7] It is capable of inhibiting both the inactive (unphosphorylated) and the active (phosphorylated) forms of the kinase, thereby preventing receptor activation and shutting down existing signals.[4]

Table 1: In Vitro Inhibitory Activity of Derazantinib against the FGFR Family (Biochemical Assays)

Target KinaseIC₅₀ (nM)
FGFR14.5
FGFR21.8
FGFR33.0 - 4.5
FGFR434
(Data compiled from multiple sources)[4][5][7]

Inhibition of Downstream Signaling

By inhibiting FGFR autophosphorylation, Derazantinib effectively abrogates the recruitment and phosphorylation of downstream signaling adaptors like FRS2α. This blockade prevents the activation of two major signaling pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

  • PI3K-AKT-mTOR Pathway: Essential for cell survival and growth.

The inhibition of these pathways ultimately leads to G1 cell cycle arrest and the induction of apoptosis in FGFR-driven cancer cells.[4][7]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits Autophosphorylation ATP ATP ATP->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: FGFR signaling pathway and point of Derazantinib inhibition.

Differentiated Profile: Key Off-Target Kinase Inhibition

Derazantinib is distinguished from other FGFR inhibitors by its potent activity against other kinases that are critically involved in tumor progression and the formation of an immunosuppressive tumor microenvironment.[3][8]

Table 2: Inhibitory Activity of Derazantinib against Key Off-Target Kinases

Target KinaseIC₅₀ (nM) / ActivityRationale for Therapeutic Relevance
CSF1R 16.2 (Potent)Modulation of Tumor-Associated Macrophages (TAMs)
VEGFR2 14 - 31.7Anti-angiogenesis
PDGFRβ InhibitedAnti-angiogenesis, Stromal modification
c-KIT InhibitedDirect anti-tumor effect in certain cancers
RET InhibitedDirect anti-tumor effect in certain cancers
DDR2 InhibitedStromal modification, cell migration
(Data compiled from multiple sources)[3][4][5][9][10]

Colony-Stimulating Factor 1 Receptor (CSF1R)

The inhibition of CSF1R is a significant differentiating feature of Derazantinib.[9][10][11] CSF1R is essential for the survival, proliferation, and differentiation of macrophages.[9] In the tumor context, signaling through CSF1R promotes the M2-polarization of tumor-associated macrophages (TAMs), which create an immunosuppressive microenvironment, foster angiogenesis, and promote metastasis.[11]

By inhibiting CSF1R, Derazantinib can reduce the population of M2-polarized TAMs, potentially shifting the microenvironment towards a more anti-tumor, immune-active state.[9][12] This provides a strong mechanistic rationale for combining Derazantinib with immune checkpoint inhibitors, such as the PD-L1 antibody atezolizumab, with the goal of achieving synergistic anti-tumor activity.[9][13]

CSF1R_Pathway TumorCell Tumor Cell CSF1 CSF1 Ligand TumorCell->CSF1 Macrophage Macrophage (M2) Suppression Immune Suppression Macrophage->Suppression TCell Cytotoxic T-Cell Derazantinib Derazantinib CSF1R CSF1R Derazantinib->CSF1R Inhibits CSF1->CSF1R Activates CSF1R->Macrophage Promotes Survival & M2 Polarization Suppression->TCell Biochemical_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Derazantinib Dilutions) Start->Prep Dispense Dispense Derazantinib & Kinase to Plate Prep->Dispense Incubate1 Pre-incubation (Compound-Kinase Binding) Dispense->Incubate1 Initiate Initiate Reaction (Add Substrate/ATP) Incubate1->Initiate Incubate2 Kinase Reaction (Phosphorylation) Initiate->Incubate2 Stop Stop Reaction (Add Detection Reagents) Incubate2->Stop Incubate3 Detection Incubation Stop->Incubate3 Read Read Plate (TR-FRET Signal) Incubate3->Read Analyze Data Analysis (Calculate IC₅₀) Read->Analyze End End Analyze->End Cell_Assay_Workflow Start Start Culture Culture & Seed FGFR-driven Cells Start->Culture Treat Treat Cells with Derazantinib Dilutions Culture->Treat Lyse Lyse Cells & Extract Protein Treat->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Separate Separate Proteins (SDS-PAGE) Quantify->Separate Transfer Transfer to Membrane Separate->Transfer Probe Probe with Antibodies (e.g., p-FGFR, p-ERK) Transfer->Probe Image Image & Quantify Band Intensity Probe->Image Analyze Analyze Dose-Response Inhibition Image->Analyze End End Analyze->End

Caption: Workflow for a cell-based Western blot assay.

Clinical and Strategic Implications

The specific kinase inhibition profile of Derazantinib has direct consequences for its clinical application and strategic development.

  • Targeted Efficacy: The potent inhibition of FGFR1-3 provides a clear basis for its efficacy in patients whose tumors harbor FGFR genetic aberrations. C[6][10][14]linical trials have demonstrated meaningful and durable responses in this patient population. *[15][16] Favorable Safety Profile: While on-target effects like hyperphosphatemia (due to FGFR1 inhibition impacting FGF23 signaling) are observed, the overall safety profile of Derazantinib has been manageable and compares favorably to the broader FGFR inhibitor class, with a notably low incidence of hand-foot syndrome, stomatitis, and retinal toxicity. *[10][14][17][18] Overcoming Resistance: Understanding the precise binding interactions is crucial for addressing acquired resistance, which often arises from secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations). T[19][20]he profile of Derazantinib can be compared against these mutations to predict its activity and guide the development of next-generation inhibitors.

  • Rationale for Combination Therapy: The dual inhibition of FGFR and CSF1R is a cornerstone of Derazantinib's strategic potential. It offers a multi-pronged attack: directly inhibiting tumor cell growth while simultaneously modulating the tumor microenvironment to be less immunosuppressive. This provides a compelling rationale for its investigation in combination with immunotherapies.

Derazantinib possesses a unique and potent kinase inhibition profile characterized by spectrum-selective targeting of the FGFR family and significant activity against other key oncogenic and microenvironment-modulating kinases, most notably CSF1R and VEGFR2. This multi-targeted profile provides a strong mechanistic basis for its observed clinical efficacy as a monotherapy in FGFR-driven cancers and underpins the rationale for its development in combination therapies aimed at overcoming immunosuppression. The rigorous characterization of this profile through complementary biochemical and cell-based assays is a foundational element of its ongoing clinical investigation and represents a paradigm for modern targeted drug development.

References

  • Title: Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models Source: PubMed URL: [Link]

  • Title: Derazantinib: an investigational drug for the treatment of cholangiocarcinoma Source: PubMed URL: [Link]

  • Title: Derazantinib | C29H29FN4O | CID 46834118 Source: PubChem - NIH URL: [Link]

  • Title: Definition of derazantinib - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

  • Title: Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 Source: CCA News URL: [Link]

  • Title: Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations Source: JNCI Cancer Spectrum | Oxford Academic URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: Kinase Profiling & Screening: Choosing a Biochemical Assay Platform Source: Pharma IQ URL: [Link]

  • Title: The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo Source: PubMed URL: [Link]

  • Title: Abstract 5501: Derazantinib, an FGFR1-3 inhibitor, inhibits CSF1R in macrophages and tumor cell lines, and synergizes with a PDL1-antibody in an FGFR-driven murine syngeneic model Source: Cancer Research - AACR Journals URL: [Link]

  • Title: Abstract LB-C12: Derazantinib (DZB): A dual FGFR/CSF1R-inhibitor active in PDX-models of urothelial cancer Source: AACR Journals URL: [Link]

  • Title: Derazantinib inhibits vascular development in vivo in a dose-dependent... Source: ResearchGate URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One - Research journals URL: [Link]

  • Title: Derazantinib: an investigational drug for the treatment of cholangiocarcinoma Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma Source: NIH URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed URL: [Link]

  • Title: Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 Source: CCA News Online URL: [Link]

  • Title: Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies Source: AACR Journals URL: [Link]

  • Title: CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib ClinicalTrials.gov ID: NCT04604132 Source: ClinicalTrials.gov URL: [Link]

  • Title: Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer Source: PMC - NIH URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling Source: PMC - NIH URL: [Link]

  • Title: Phase 1/2 Study of Derazantinib (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations Source: ClinicalTrials.gov URL: [Link]

  • Title: Probing the Effects of the FGFR-Inhibitor Derazantinib on Vascular Development in Zebrafish Embryos Source: PMC - NIH URL: [Link]

  • Title: Phase 1/2 Study of Derazantinib (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations Source: Drush Site-Install URL: [Link]

  • Title: Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma Source: Pharmacy Times URL: [Link]

  • Title: Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma Source: PMC - PubMed Central URL: [Link]

  • Title: Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma Source: Targeted Oncology URL: [Link]

  • Title: Derazantinib Demonstrates Promising Efficacy in Intrahepatic Cholangiocarcinoma Source: OncLive URL: [Link]

  • Title: Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy Source: PMC - NIH URL: [Link]

  • Title: Derazantinib in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study Source: CCA News Online URL: [Link]

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Methodological & Application

Application Notes & Protocols: Derazantinib Hydrochloride In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Derazantinib and its Target

Derazantinib (formerly ARQ-087) is an orally bioavailable, multi-kinase inhibitor with potent, targeted activity against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Specifically, it is a spectrum-selective inhibitor that demonstrates high potency against FGFR1, FGFR2, and FGFR3, which are key oncogenic drivers in a range of solid tumors when dysregulated.[2][4][5] Dysregulation can occur through various genetic aberrations, including gene fusions, amplifications, or mutations, leading to constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, and angiogenesis.[3][6][7][8]

Derazantinib functions as an ATP-competitive inhibitor, binding to the ATP pocket within the kinase domain of the FGFRs.[3][5][9] This action prevents receptor autophosphorylation and subsequent activation, effectively blocking the signal transduction cascade.[3][5] While its primary targets are FGFRs, Derazantinib also shows inhibitory activity against other kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and RET, which may contribute to its overall anti-tumor effect.[3][4][9]

These application notes provide a robust protocol for quantifying the in vitro efficacy of Derazantinib Hydrochloride by measuring its effect on the proliferation of cancer cell lines with known FGFR pathway activation.

The FGFR Signaling Pathway: A Critical Oncogenic Axis

The Fibroblast Growth Factor (FGF) and FGFR signaling axis is crucial for normal embryonic development, tissue homeostasis, and wound repair.[6][8] The pathway is initiated by the binding of an FGF ligand to its corresponding FGFR, which induces receptor dimerization and the activation of its intracellular tyrosine kinase domain.[10] This triggers a cascade of downstream signaling, most notably through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central regulators of cell growth, survival, and differentiation.[10][11] In many cancers, aberrant FGFR signaling creates a dependency, or "addiction," where the cancer cells rely on this pathway for their continued growth and proliferation.[7][11] Derazantinib's mechanism is to sever this dependency at its source.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Derazantinib Derazantinib Derazantinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of Derazantinib.

Principle of the Cell Viability Assay

To determine the anti-proliferative effect of Derazantinib, a highly sensitive and reliable method for quantifying cell viability is required. The CellTiter-Glo® Luminescent Cell Viability Assay is selected for this protocol due to its superior performance characteristics.

Causality Behind Experimental Choice: The assay quantifies ATP, the universal energy currency of cells, which serves as a direct indicator of metabolic activity and thus cell viability.[12][13] Only metabolically active cells can synthesize ATP. When cells lose viability, their ATP is rapidly depleted. The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP and O₂, catalyzes the oxidation of luciferin to produce a stable, "glow-type" luminescent signal that is directly proportional to the amount of ATP present.[12][13]

This method is chosen over traditional colorimetric assays (e.g., MTT) for several key reasons:

  • Simplicity: The homogeneous "add-mix-measure" format requires fewer steps, minimizing pipetting errors and simplifying automation.[13]

  • Sensitivity: The luminescent output provides a wider dynamic range and greater sensitivity, allowing for the detection of as few as 15 cells in a 384-well format.[13]

  • Signal Stability: The luminescent signal has a half-life of over five hours, providing flexibility for batch processing of plates without the need for timed reagent injection.[12]

Detailed Protocol: Derazantinib In Vitro Cell Proliferation Assay

This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Materials and Reagents
  • Compound: this compound (prepare stock in 100% Dimethyl sulfoxide, DMSO).

  • Cell Line: An appropriate cancer cell line with documented FGFR alterations (e.g., NCI-H716 or SNU-16 for FGFR2 fusions).[14]

  • Culture Medium: Cell line-specific complete growth medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega Corp.).

    • Sterile, 100% DMSO (vehicle control).

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

    • Trypsin-EDTA (0.25%).

  • Labware:

    • Sterile, opaque-walled 96-well microplates (critical for luminescence to prevent well-to-well crosstalk).

    • Standard cell culture flasks and consumables.

    • Multichannel pipettes.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Luminometer capable of reading 96-well plates.

    • Orbital shaker.

    • Biological safety cabinet.

Experimental Workflow

Workflow A 1. Cell Culture Grow FGFR-dependent cells to ~80% confluency. B 2. Cell Seeding Plate cells in 96-well opaque plates and incubate for 24 hours. A->B D 4. Cell Treatment Add compound dilutions to cells. Include vehicle (DMSO) controls. B->D C 3. Compound Preparation Prepare serial dilutions of Derazantinib in culture medium. C->D E 5. Incubation Incubate plates for 72 hours at 37°C, 5% CO₂. D->E F 6. Assay Reagent Addition Equilibrate plate to RT. Add CellTiter-Glo® Reagent. E->F G 7. Lysis & Signal Stabilization Mix on shaker for 2 min. Incubate at RT for 10 min. F->G H 8. Data Acquisition Read luminescence on a plate reader. G->H I 9. Data Analysis Normalize data, plot dose-response curve, and calculate IC50. H->I

Caption: Step-by-step workflow for the Derazantinib cell proliferation assay.

Step-by-Step Methodology

Part A: Cell Preparation and Seeding

  • Cell Culture: Maintain the selected cancer cell line in complete growth medium in a 37°C, 5% CO₂ incubator. Ensure cells are in the exponential growth phase and do not exceed 80% confluency.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Dilute the cell suspension to the pre-determined optimal seeding density (typically 3,000–8,000 cells/well) in 100 µL of medium.

    • Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure that at the time of assay readout, the vehicle-treated control cells are still in the exponential growth phase and have not become over-confluent.

  • Incubation: Incubate the seeded plate for 24 hours to allow cells to adhere and resume normal growth.

Part B: Compound Preparation and Treatment

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the Derazantinib stock to generate a dose range appropriate for IC50 determination (e.g., 1 nM to 10 µM). First, create an intermediate dilution in culture medium, then perform subsequent dilutions.

    • Trustworthiness Check: Ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate Derazantinib concentration or vehicle control. Work from the lowest to the highest concentration to minimize cross-contamination. Set up each condition in triplicate.

  • Incubation: Return the plate to the incubator and treat for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

Part C: Cell Viability Measurement (CellTiter-Glo® Protocol)

  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15][16] This prevents temperature gradients that can affect enzyme kinetics.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate.[15][17]

  • Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium volume).[17]

  • Cell Lysis: Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis and release ATP.[15]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Data Acquisition: Measure the luminescence using a plate luminometer. An integration time of 0.25–1 second per well is typically sufficient.

Data Analysis and Interpretation
  • Background Subtraction: Average the luminescence values from the "medium only" (no cells) wells and subtract this background value from all other wells.

  • Data Normalization: Normalize the data to the vehicle-treated controls to express viability as a percentage.

    • % Viability = (Corrected Luminescence of Treated Well / Average Corrected Luminescence of Vehicle Control Wells) x 100

  • Dose-Response Curve and IC50 Calculation: Plot the % Viability against the logarithm of the Derazantinib concentration. Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve.[18][19][20] The IC50 value, which is the concentration of Derazantinib that inhibits cell proliferation by 50%, can be determined from this curve.[21] Software such as GraphPad Prism is highly recommended for this analysis.[20][21]

Representative Data and Expected Results

The following table illustrates how raw luminescence data is processed to determine percent viability.

Derazantinib (nM)Log [Derazantinib]Avg. Luminescence (RLU)Corrected RLU% Viability
0 (Vehicle)N/A850,000849,500100.0%
10835,000834,50098.2%
101650,000649,50076.5%
501.7430,000429,50050.6%
1002210,000209,50024.7%
1000345,00044,5005.2%
10000415,00014,5001.7%
Medium OnlyN/A50000.0%

Published IC50 Values for Derazantinib (Cell-free assays):

TargetIC50 (nM)Source
FGFR14.5[4][5]
FGFR21.8[4][5]
FGFR34.5[4][5]
FGFR434[4]

Note: Cell-based IC50 values (EC50) are typically higher than cell-free biochemical IC50 values due to factors like cell membrane permeability and intracellular ATP concentrations.

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. [Link]

  • CellTiter-Glo Assay - Oslo - OUH - Protocols. ous-research.no. [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology. [Link]

  • How to calculate IC50 for my dose response?. ResearchGate. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Derazantinib | C29H29FN4O | CID 46834118. PubChem - NIH. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]

  • Definition of derazantinib - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro kinase assay conditions. ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. PubMed. [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PMC - PubMed Central. [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Iris-ARPI. [Link]

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Establishing Derazantinib Hydrochloride Resistant Cell Lines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents like Derazantinib Hydrochloride.[1][2] Derazantinib is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, 2, and 3), which are key drivers in various cancers.[3][4][5][6] Understanding the molecular mechanisms that lead to Derazantinib resistance is crucial for the development of next-generation therapies and rational combination strategies. This application note provides a comprehensive, step-by-step protocol for establishing and characterizing Derazantinib-resistant cancer cell lines in vitro. The methodology is designed to be a self-validating system, incorporating checkpoints for confirming the resistant phenotype and guidance for subsequent molecular analysis.

Introduction: The Clinical Challenge of Derazantinib Resistance

Derazantinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream pro-proliferative and survival signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[7][8][9][10] Dysregulation of the FGF/FGFR signaling axis through gene amplification, fusions, or mutations is a known oncogenic driver in malignancies such as intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[11][12]

While initially effective, tumors can develop acquired resistance, a primary cause of treatment failure in patients with metastatic cancer.[1] Resistance to FGFR inhibitors like Derazantinib can arise through various molecular mechanisms[13][14], including:

  • On-target secondary mutations: The emergence of mutations within the FGFR kinase domain, such as "gatekeeper" mutations (e.g., V564F in FGFR2), can sterically hinder drug binding.[15]

  • Bypass signaling activation: Cancer cells can activate alternative signaling pathways (e.g., MET, EGFR) to circumvent the FGFR blockade and maintain downstream signaling to MAPK and PI3K/AKT.[15][16]

  • Epigenetic and transcriptional reprogramming: Changes in gene expression patterns can alter the cellular state to reduce drug dependency.[13]

The generation of in vitro models of Derazantinib resistance is an indispensable tool for elucidating these mechanisms, identifying biomarkers of resistance, and screening for novel therapeutic strategies to overcome it.[17][18]

Foundational Knowledge: The FGFR Signaling Pathway

A thorough understanding of the targeted pathway is essential for designing experiments and interpreting results. The binding of an FGF ligand to its corresponding FGFR, in a complex with heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and transphosphorylation of tyrosine residues in the intracellular kinase domain.[7][8][9][11] This activation creates docking sites for adaptor proteins like FRS2, which subsequently recruit GRB2 and SOS, leading to the activation of the RAS-MAPK-ERK cascade.[7][11] Simultaneously, the activated FGFR can signal through the PI3K-AKT pathway, promoting cell survival.[8][11]

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-factor FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding

Experimental Workflow: Generating Derazantinib-Resistant Cell Lines

The most common and robust method for generating acquired resistance is the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the drug.[17][19][20] This process applies selective pressure, allowing for the survival and proliferation of cells that develop resistance mechanisms.

Resistance_Workflow cluster_phase1 Phase 1: Baseline Characterization cluster_phase2 Phase 2: Resistance Induction (8-12+ Weeks) cluster_phase3 Phase 3: Validation & Characterization Start Parental Cell Line (FGFR-driven) IC50_Parental Determine Initial IC50 of Derazantinib Start->IC50_Parental Culture_Start Culture with Derazantinib (Start at IC20 - IC50) IC50_Parental->Culture_Start Monitor Monitor Viability & Regrowth Culture_Start->Monitor Passage Passage & Expand Surviving Cells Monitor->Passage Cells Recover Resistant_Line Putative Resistant Cell Line Monitor->Resistant_Line Stable Growth at High Concentration Dose_Escalate Gradually Increase Drug Concentration (1.5x - 2x) Dose_Escalate->Culture_Start Passage->Dose_Escalate IC50_Resistant Determine Final IC50 of Resistant Line Resistant_Line->IC50_Resistant Calc_RI Calculate Resistance Index (RI) IC50_Resistant->Calc_RI Characterize Downstream Molecular Characterization Calc_RI->Characterize

PART 1: Baseline Characterization of Parental Cell Line

Objective: To determine the baseline sensitivity of the parental cell line to this compound.

Protocol 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)

  • Cell Seeding: Seed the parental cancer cells (e.g., an FGFR2-fusion positive cholangiocarcinoma cell line) in 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Assess cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.

PART 2: Induction of Derazantinib Resistance

Objective: To apply selective pressure to generate a resistant cell population. This is a lengthy process that can take several months.[21]

Protocol 2: Continuous Dose-Escalation Culture

  • Initiation: Begin by culturing the parental cells in T-25 or T-75 flasks with a starting concentration of Derazantinib equal to the determined IC20 or IC50.

    • Rationale: Starting at a sub-lethal to moderately lethal dose allows a subset of cells to survive and adapt, rather than causing mass cell death.[22]

  • Monitoring and Maintenance: Replace the drug-containing medium every 3-4 days. Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). Initially, a significant amount of cell death is expected.

  • Passaging: Once the cells reach 70-80% confluency and exhibit stable growth, passage them as usual, maintaining the same drug concentration.

    • Trustworthiness Check: At each passage, freeze down vials of cells. This creates a chronological library of the resistance development process and serves as a crucial backup.[20]

  • Dose Escalation: After the cells have stably propagated for 2-3 passages at a given concentration, increase the Derazantinib concentration by a factor of 1.5 to 2.0.[19]

  • Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration. If cells fail to recover after a dose increase (i.e., massive cell death with no regrowth), revert to the previously tolerated concentration to allow the culture to stabilize before attempting a smaller incremental increase (e.g., 1.2-fold).[19]

  • Target Concentration: Continue this process until the cells can proliferate steadily in a concentration of Derazantinib that is at least 10-fold higher than the parental IC50.[20]

  • Stabilization: Once the target concentration is reached, continuously culture the resistant cell line in the high-dose medium for at least 8-10 passages to ensure the resistance phenotype is stable.[20]

ParameterRecommendationRationale
Starting Cell Line FGFR-dependent (e.g., FGFR2 fusion, FGFR3 mutation)Ensures the primary target of Derazantinib is the oncogenic driver.
Starting Drug Conc. IC20 - IC50 of parental lineProvides sufficient selective pressure without eliminating the entire population.
Dose Escalation Factor 1.5x - 2.0xA balance between applying pressure and allowing for cellular adaptation.[19]
Culture Duration 3-6+ monthsResistance development is a slow, adaptive process.
Cryopreservation Every 2-3 passages / dose increaseEssential for backup and retrospective analysis.[20]
Final Target Conc. ≥10x parental IC50A common benchmark for confirming a significant shift in drug sensitivity.

Table 1: Key Parameters for Resistance Induction Protocol.

PART 3: Validation and Characterization of Resistant Phenotype

Objective: To quantitatively confirm the degree of resistance and prepare the cell line for downstream analysis.

Protocol 3: Confirmation of Resistance and Calculation of Resistance Index (RI)

  • Final IC50 Determination: Using the newly established resistant cell line and the parental cell line in parallel, perform the IC50 determination assay as described in Protocol 1 .

    • Important: For the resistant line, it is advisable to test a higher range of Derazantinib concentrations.

  • Calculate Resistance Index (RI): The RI is a quantitative measure of the degree of resistance.[20]

    • Formula: RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)

    • Interpretation: An RI > 1 indicates increased tolerance. A robustly resistant cell line will typically have an RI of ≥ 10.[20]

  • Phenotypic Stability Check: Culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. This test determines if the resistance phenotype is stable or transient.

Cell LineParental Line (Example)Resistant Line (Example)
Derazantinib IC50 15 nM210 nM
Resistance Index (RI) N/A14

Table 2: Example Data for Validating a Derazantinib-Resistant Cell Line.

Downstream Analysis: Uncovering Resistance Mechanisms

Once a stable, validated Derazantinib-resistant cell line is established, it becomes a powerful tool for investigating the molecular basis of resistance.[23]

Recommended Analyses:

  • Genomic Analysis:

    • Sanger Sequencing: To screen for known on-target mutations in the FGFR kinase domain (e.g., gatekeeper residue V565 in FGFR2).[16][24]

    • Next-Generation Sequencing (NGS): Whole-exome or targeted panel sequencing to identify novel FGFR mutations or alterations in bypass pathway genes (e.g., MET, EGFR, KRAS, PIK3CA).[16]

  • Transcriptomic Analysis:

    • RNA-Seq: To identify global changes in gene expression, including the upregulation of alternative receptor tyrosine kinases or changes associated with epithelial-to-mesenchymal transition (EMT).

  • Proteomic and Phospho-Proteomic Analysis:

    • Western Blotting: To assess the phosphorylation status of key signaling proteins. For example, check for reactivation of p-ERK or p-AKT in the presence of Derazantinib, which would indicate bypass signaling. Also, probe for total and phosphorylated levels of FGFR, MET, EGFR, etc.

    • Mass Spectrometry: For an unbiased, global view of changes in protein expression and phosphorylation.

Troubleshooting and Best Practices

  • Problem: Massive cell death after dose escalation.

    • Solution: Revert to the previous, tolerated concentration.[20] Allow the culture to recover for several passages before attempting a smaller dose increase (e.g., 1.2-fold).[19]

  • Problem: Slow or stalled growth.

    • Solution: Be patient. The selection process is inherently slow. Ensure optimal cell culture conditions are maintained.

  • Best Practice: Maintain a parallel culture of the parental cell line treated with vehicle (DMSO). This control is essential for comparative downstream analyses and ensures that any observed changes are due to drug resistance, not long-term culture artifacts.

  • Best Practice: Conduct all work in a dedicated cell culture hood and incubator to prevent cross-contamination between sensitive and resistant lines.[20]

Conclusion

The protocol outlined in this application note provides a robust framework for the in vitro generation of cancer cell lines with acquired resistance to this compound. The resulting models are critical for dissecting the complex molecular mechanisms of drug resistance.[2] Insights gained from these models will be instrumental in guiding the development of next-generation FGFR inhibitors and designing effective combination therapies to overcome treatment failure in the clinic.

References

  • Hall, T. G., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Available at: [Link]

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  • MusB, L., et al. (2023). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Clinical Cancer Research. Available at: [Link]

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Sources

Application Notes & Protocols: Establishing a Derazantinib Hydrochloride Xenograft Model in Nude Mice for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and utilization of a subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of Derazantinib Hydrochloride. Derazantinib is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, which are key drivers in various solid tumors.[1][2] This guide details the scientific rationale, step-by-step experimental protocols, and data interpretation methodologies necessary for conducting robust preclinical studies.

Introduction and Scientific Rationale

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, survival, migration, and angiogenesis.[3][4] Genetic aberrations such as gene amplification, mutations, or fusions can lead to dysregulation of this pathway, promoting oncogenesis in a variety of cancers, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and urothelial carcinoma.[5][6]

Derazantinib (ARQ 087) is a small molecule inhibitor that competitively binds to the ATP-pocket of FGFR1, 2, and 3, preventing receptor autophosphorylation and blocking downstream signal transduction.[7][8] Its efficacy in preclinical models has been demonstrated in tumors with FGFR pathway activation.[8][9]

The nude mouse xenograft model is an indispensable tool in preclinical oncology. Lacking a functional thymus, these mice (e.g., BALB/c nude or NU/J) do not reject human tumor cells, allowing for the in vivo study of human cancers and the evaluation of novel therapeutics like Derazantinib. This guide will focus on a subcutaneous model, which is technically straightforward, allows for easy and reproducible tumor measurement, and is well-suited for efficacy screening.[10]

Mechanism of Action: FGFR Signaling Inhibition

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which drive tumor growth and survival.[11] Derazantinib directly inhibits the initial phosphorylation event, effectively shutting down these pro-tumorigenic signals.[12]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1. Derazantinib inhibits the FGFR signaling pathway.

Model Selection and Rationale

Animal Model:

  • Strain: Athymic Nude Mice (e.g., BALB/c nude, NU/J).

  • Age: 6-8 weeks. Younger mice ensure robust health for the duration of the study.

  • Sex: Female mice are often preferred to avoid fighting-related injuries common in group-housed males.

  • Source: Reputable, pathogen-free vendors.

  • Acclimatization: Allow a minimum of 5-7 days for mice to acclimate to the facility before any procedures.[13]

Cell Line Selection: The choice of cell line is critical and must be driven by the presence of a known FGFR aberration. This provides a strong biological rationale for testing an FGFR inhibitor.

Cell LineCancer TypeRelevant FGFR AberrationReference
SNU-16 Gastric CarcinomaFGFR2 Amplification / Fusion[9][14]
NCI-H716 Colorectal CarcinomaFGFR2 Amplification / Fusion[8][9]
KATO-III Gastric CarcinomaFGFR2 Amplification[15]
RT112/84 Bladder CarcinomaFGFR3 Fusion (TACC3)[16]

Justification: The SNU-16 cell line is an excellent candidate for a Derazantinib xenograft model due to its well-documented FGFR2 gene fusion and amplification, making it highly dependent on the FGFR signaling pathway.[9][14][17] Preclinical studies have already demonstrated the sensitivity of SNU-16 xenografts to Derazantinib.[9][12]

Detailed Experimental Protocol

This protocol is designed in accordance with the ARRIVE guidelines for reporting in vivo research.[18][19][20] All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Overall Experimental Workflow
Figure 2. Workflow for a Derazantinib xenograft study.
Materials and Reagents
  • Cell Line: SNU-16 (or other selected FGFR-aberrant line)

  • Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents: Trypsin-EDTA, PBS (sterile, ice-cold), Matrigel® (optional, but recommended), Trypan Blue

  • Animals: 6-8 week old female athymic nude mice

  • Test Article: this compound

  • Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose in sterile water)

  • Equipment: Laminar flow hood, centrifuge, hemocytometer, digital calipers, 27-30G needles, 1 mL syringes, oral gavage needles.

Step-by-Step Procedure

Step 1: Cell Culture and Preparation

  • Culture SNU-16 cells in complete medium at 37°C, 5% CO₂. Ensure cells are in the logarithmic growth phase (70-80% confluency) at the time of harvest.[13][21]

  • Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete media.

  • Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant.

  • Wash the cell pellet twice with ice-cold, sterile PBS to remove residual media.

  • Resuspend the final cell pellet in ice-cold PBS (or a 1:1 mixture of PBS and Matrigel®).[21][22] Matrigel can improve tumor take rates.

  • Perform a cell count using a hemocytometer and Trypan Blue to assess viability. Viability should be >95%.

  • Adjust the final concentration to 5 x 10⁷ cells/mL. Keep the cell suspension on ice until injection to maintain viability.[21]

Step 2: Subcutaneous Tumor Implantation

  • Anesthetize the mice using an approved method (e.g., isoflurane).

  • Shave and sterilize the injection site on the right flank of each mouse with an alcohol wipe.

  • Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously using a 27G needle.[13][23]

  • Withdraw the needle slowly to prevent leakage.

  • Return mice to their cages and monitor them until they have fully recovered from anesthesia.

Step 3: Tumor Growth Monitoring and Randomization

  • Monitor the health of the animals daily.

  • Begin measuring tumor dimensions 2-3 times per week using digital calipers once tumors become palpable.

  • Calculate tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .[13][21]

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group). This ensures a uniform starting tumor burden across all groups.

Step 4: Derazantinib Preparation and Administration

  • Prepare this compound in the selected vehicle to the desired concentration. The formulation should be prepared fresh daily or according to its stability data.

  • Administer Derazantinib or vehicle to the respective groups via oral gavage (p.o.) once daily (qd).[14][24] A typical dose used in preclinical models might range from 25-75 mg/kg, but this should be optimized.[12]

  • The treatment duration is typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.

Efficacy and Biomarker Evaluation

In-life Monitoring and Data Collection
  • Tumor Volume: Measure tumor dimensions 2-3 times per week.

  • Body Weight: Record body weight at the same frequency to monitor for treatment-related toxicity. Significant weight loss (>15-20%) is a common endpoint criterion.

  • Clinical Observations: Note any changes in animal appearance or behavior.

Endpoint and Data Analysis

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI).

Tumor Growth Inhibition (TGI) Calculation: TGI is calculated at the end of the study using the final tumor volumes. A common formula is: TGI (%) = [1 - (ΔT / ΔC)] x 100 [25][26] Where:

  • ΔT = (Mean final tumor volume of treated group) - (Mean initial tumor volume of treated group)

  • ΔC = (Mean final tumor volume of control group) - (Mean initial tumor volume of control group)

Data Presentation:

GroupNMean Initial Volume (mm³)Mean Final Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control10125.5 ± 15.21580.3 ± 210.4-+5.2%
Derazantinib (50 mg/kg)10128.1 ± 18.9450.7 ± 95.678.1%-2.1%

(Note: Data shown is for illustrative purposes only.)

Pharmacodynamic (PD) Biomarker Analysis

To confirm that Derazantinib is hitting its target in vivo, tumors should be harvested at the end of the study for biomarker analysis.

  • At the study endpoint, euthanize mice according to approved protocols.

  • Excise tumors, weigh them, and divide them for different analyses.

  • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin (FFPE). Stain sections for phosphorylated FGFR (p-FGFR) or downstream markers like p-ERK to visualize target inhibition.[16][27] A reduction in staining in the Derazantinib-treated group compared to the vehicle group indicates target engagement.

  • Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen. Prepare tumor lysates to quantify levels of p-FGFR, total FGFR, p-ERK, total ERK, etc.[12]

Troubleshooting

IssuePossible CauseSolution
Low Tumor Take Rate Poor cell viability; insufficient cell number; improper injection technique.Use cells in log phase with >95% viability. Inject subcutaneously, not intradermally. Consider using Matrigel.
High Variation in Tumor Growth Inconsistent cell number injected; genetic drift of cell line; variable animal health.Ensure a homogenous cell suspension and accurate counting. Use low-passage cells. Ensure all animals are healthy at the start.
Toxicity (Weight Loss) Dose is too high; vehicle intolerance.Perform a maximum tolerated dose (MTD) study. Ensure the vehicle is well-tolerated.
Lack of Efficacy Insufficient drug exposure; incorrect dosing schedule; intrinsic or acquired resistance.Confirm appropriate dose and formulation. Analyze tumors for target engagement (PD biomarkers). Verify FGFR status of the cell line.

References

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Application Note: Utilizing Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation of Derazantinib Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of FGFR signaling, often through gene amplification, mutations, or fusions, is a critical oncogenic driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[4][5] Derazantinib potently targets FGFR1, 2, and 3, leading to the inhibition of downstream signaling pathways that control tumor cell proliferation, survival, and angiogenesis.[2][3] Clinical studies have demonstrated its efficacy in patients with advanced solid tumors harboring FGFR genetic alterations, particularly FGFR2 gene fusions in iCCA.[6][7][8]

Patient-Derived Xenograft (PDX) models have emerged as a superior preclinical platform for translational cancer research.[9] Unlike traditional cell line-derived xenografts, PDX models are established by directly implanting fresh patient tumor tissue into immunodeficient mice.[10][11] This methodology allows the models to retain the principal histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment.[9][12][13] Consequently, PDX models have shown a high correlation with clinical outcomes and are invaluable for evaluating targeted therapies like Derazantinib.[9][14]

This guide provides a comprehensive framework and detailed protocols for leveraging PDX models to conduct robust preclinical efficacy and pharmacodynamic studies of Derazantinib.

Section 1: Derazantinib and the FGFR Signaling Pathway

Mechanism of Action

The FGFR signaling pathway plays a pivotal role in normal cellular processes and, when dysregulated, in tumorigenesis.[4][15] The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which drive cancer cell proliferation and survival.[16][17]

Derazantinib functions by competitively binding to the ATP pocket of the FGFR kinase domain, effectively blocking its activation and subsequent signal transduction.[1][5] This inhibition is most potent against FGFR1, FGFR2, and FGFR3.[1] In addition to FGFR, Derazantinib also shows activity against other kinases such as CSF1R and VEGFR2, which may contribute to its overall anti-tumor effect.[5][18]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits (ATP Competition)

Caption: FGFR signaling pathway and the inhibitory action of Derazantinib.

Section 2: Establishing and Characterizing PDX Models for Derazantinib Studies

The predictive power of a PDX study hinges on the quality and characterization of the models. The goal is to establish a bank of PDX models that represent the genomic diversity of FGFR-aberrant cancers.

Rationale for PDX Models
  • Preservation of Heterogeneity: PDX models maintain the complex cellular and molecular diversity of the original patient tumor, which is often lost in cultured cell lines.[9][10]

  • Clinical Relevance: The response of PDX models to therapeutic agents has shown a strong correlation with patient outcomes, making them highly predictive preclinical tools.[9][11]

  • Microenvironment: PDX models retain key components of the human tumor stroma, which can be crucial for drug response and resistance.[12]

PDX_Workflow Patient Patient Consent & Tumor Biopsy Implantation Surgical Implantation (Subcutaneous/Orthotopic) into Immunodeficient Mouse (P0) Patient->Implantation Expansion Tumor Growth & Passage (P1, P2...) Implantation->Expansion Banking Cryopreservation & Tumor Banking Expansion->Banking Characterization Model Characterization (Genomics, H&E, IHC) Expansion->Characterization Study In Vivo Efficacy & PD Studies Banking->Study Characterization->Study

Caption: General workflow for PDX model establishment and utilization.
Protocol 2.1: Establishment and Banking of FGFR-Aberrant PDX Models
  • Patient Tissue Acquisition:

    • Under IRB-approved protocols, obtain fresh tumor tissue from surgical resections or biopsies of patients with known or suspected FGFR aberrations.[19]

    • Place tissue immediately into sterile collection media (e.g., DMEM with antibiotics) on ice for transport. Processing should begin within hours of collection.[19]

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tissue with PBS to remove any non-tumor material.

    • Mince the tumor into small fragments of approximately 2-3 mm³.[19][20] A portion should be reserved for snap-freezing (for molecular analysis) and formalin-fixation (for histology).

  • Implantation into Host Mice (P0 Generation):

    • Use highly immunodeficient mice, such as NOD-scid Gamma (NSG) mice, to maximize engraftment success.[10]

    • Anesthetize a 6-8 week old female NSG mouse.

    • Make a small incision in the skin on the flank. Using forceps, create a subcutaneous pocket.

    • Implant 1-2 tumor fragments into the pocket and close the incision with a surgical clip or suture.[19] Orthotopic implantation may be considered for certain tumor types to better recapitulate the native microenvironment.[21]

    • Monitor mice regularly for tumor growth.

  • Serial Passaging and Expansion:

    • When a tumor reaches a volume of approximately 1,000-1,500 mm³, euthanize the mouse and aseptically resect the tumor. This is now the P1 generation.

    • Process the P1 tumor as described in step 2 and implant fragments into a new cohort of mice for expansion (P2 generation).[20] The P2 generation typically serves as the working stock for studies.

  • Cryopreservation and Banking:

    • Mince a portion of the tumor from each passage into 2-3 mm³ fragments.

    • Place fragments into cryovials containing a cryoprotectant solution (e.g., 90% FBS, 10% DMSO).

    • Freeze vials slowly using a controlled-rate freezer before transferring to liquid nitrogen for long-term storage.

  • Model Characterization:

    • Histology: Perform H&E staining on formalin-fixed, paraffin-embedded (FFPE) sections of the original patient tumor and each PDX passage to confirm morphological fidelity.

    • Genomic Analysis: Use next-generation sequencing (NGS) on tissue from an early passage to confirm the presence and specific type of FGFR aberration (e.g., FGFR2-BICC1 fusion) and to establish a comprehensive mutational profile.[7][22]

    • Quality Control: Perform Short Tandem Repeat (STR) analysis to validate the provenance of the engrafted tumor and rule out contamination.

Section 3: Preclinical Efficacy and Pharmacodynamic Studies

Once a panel of well-characterized FGFR-aberrant PDX models is established, they can be used to evaluate the in vivo efficacy of Derazantinib and to confirm its mechanism of action.

Protocol 3.1: In Vivo Efficacy Study Design
  • Cohort Expansion:

    • Implant cryopreserved tumor fragments from a selected PDX model (e.g., P2-P4) subcutaneously into a cohort of NSG mice.

    • Monitor tumor growth regularly using digital calipers. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Study Enrollment and Randomization:

    • When tumors reach an average volume of 150-250 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group). Ensure even distribution of tumor sizes across groups.

    • Typical treatment groups include:

      • Group 1: Vehicle Control (formulation buffer for Derazantinib)

      • Group 2: Derazantinib (e.g., 30 mg/kg, daily oral gavage)[6][23]

      • Group 3 (Optional): Positive Control/Standard-of-Care chemotherapy

      • Group 4 (Optional): Derazantinib in combination with another agent

  • Dosing and Monitoring:

    • Administer the vehicle or drug according to the planned schedule (e.g., once daily for 21-28 days).

    • Measure tumor volumes and body weights 2-3 times per week.[24] Body weight is a key indicator of treatment toxicity.

    • Monitor animal health daily. Euthanize animals if tumors exceed a predetermined size, show signs of ulceration, or if body weight loss exceeds 20%, in accordance with IACUC protocols.[25]

  • Endpoint Analysis:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group at the end of the study.

    • At the end of the study, collect terminal tumors. A portion of each tumor should be snap-frozen in liquid nitrogen for biomarker analysis, and another portion should be fixed in formalin for IHC.

Data Presentation: Efficacy

Results from efficacy studies are best summarized in a table and visualized with a tumor growth curve plot.

PDX Model ID FGFR Aberration Treatment Group Dosing N Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) p-value
iCCA-001FGFR2 FusionVehicleDaily, PO101250 ± 150--
iCCA-001FGFR2 FusionDerazantinib30 mg/kg, Daily, PO10310 ± 7575.2%<0.001
UC-005FGFR3 MutationVehicleDaily, PO8980 ± 120--
UC-005FGFR3 MutationDerazantinib30 mg/kg, Daily, PO8450 ± 9054.1%<0.01
Protocol 3.2: Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic studies are essential to confirm that Derazantinib is engaging its target (FGFR) and modulating downstream signaling pathways in the tumor tissue.[26]

  • Study Design:

    • Establish tumors in a cohort of mice as described in Protocol 3.1.

    • When tumors reach 300-500 mm³, administer a single dose of Vehicle or Derazantinib.

    • Euthanize subsets of mice (n=3-4 per group) at specific time points post-dose (e.g., 2, 8, and 24 hours) to capture the time-course of target inhibition.

  • Tissue Processing:

    • Immediately resect and snap-freeze tumors in liquid nitrogen. Store at -80°C until analysis.

    • Prepare tumor lysates by homogenizing the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Biomarker Analysis (Western Blot):

    • Quantify total protein concentration in the lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe membranes with primary antibodies against key pathway proteins, including:

      • Target Engagement: Phospho-FGFR (p-FGFR)

      • Downstream Pathway: Phospho-FRS2α, Phospho-ERK (p-ERK), Phospho-AKT (p-AKT)

      • Loading Control: Total FGFR, Total ERK, Total AKT, GAPDH

    • Incubate with secondary antibodies and visualize bands. Quantify band intensity to determine the level of protein phosphorylation relative to the total protein or loading control.

Data Presentation: Pharmacodynamics

PD data can be summarized to show the degree of target modulation at different time points.

Biomarker Time Point (Post-Dose) % Inhibition (vs. Vehicle)
p-FGFR2 hours95%
p-FGFR8 hours88%
p-FGFR24 hours65%
p-ERK2 hours91%
p-ERK8 hours85%
p-ERK24 hours58%

Section 4: Advanced Applications and Interpreting Results

Correlating Efficacy with Genomics

By testing Derazantinib across a panel of PDX models with diverse genetic backgrounds, researchers can identify genomic markers of sensitivity and resistance. For example, the degree of TGI can be correlated with the specific type of FGFR fusion or the presence of co-occurring mutations in pathways like PI3K/mTOR or RAS/MAPK, which could mediate resistance.[27][28]

Modeling Acquired Resistance

PDX models are powerful tools for studying mechanisms of acquired resistance.[29]

  • Treat a PDX model with Derazantinib until the tumor initially regresses and then begins to regrow.

  • Establish a new PDX line from the relapsed, resistant tumor.

  • Perform genomic analysis on the resistant PDX model to identify new mutations (e.g., secondary "gatekeeper" mutations in the FGFR2 kinase domain) or amplification of bypass signaling pathways.[27][29][30]

  • These resistant models can then be used to test next-generation inhibitors or combination therapies designed to overcome the identified resistance mechanism.[29]

Conclusion

Patient-derived xenograft models provide a clinically relevant and robust platform for the preclinical investigation of targeted therapies like Derazantinib. By preserving the key biological features of patient tumors, PDX models enable a more accurate assessment of anti-tumor efficacy, facilitate the identification of predictive biomarkers, and allow for the exploration of resistance mechanisms.[9][31][32] The detailed protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to effectively utilize PDX models, thereby accelerating the development and optimizing the clinical application of Derazantinib for patients with FGFR-driven cancers.

References
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Application Notes and Protocols: Mastering Derazantinib Hydrochloride Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Derazantinib Hydrochloride, establishing robust and reproducible in vitro assays is paramount. As a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, the efficacy of Derazantinib in pre-clinical models hinges on its correct handling and application.[1][2][3] A critical, yet often overlooked, aspect of this is the compound's solubility. Improper solubilization can lead to inaccurate concentration assessments, precipitation in culture media, and ultimately, misleading experimental outcomes.

This comprehensive guide provides a detailed methodology for the solubilization of this compound for in vitro studies. Moving beyond a simple recitation of steps, this document elucidates the rationale behind each procedural choice, empowering researchers to not only follow a protocol but to understand and adapt it to their specific experimental needs.

Understanding Derazantinib and its Target: The FGFR Signaling Pathway

Derazantinib is an ATP-competitive inhibitor targeting FGFR1, 2, and 3, with demonstrated anti-proliferative activity in various cancer models driven by FGFR dysregulation.[4][5][6] Dysregulation of the FGFR signaling pathway, through mechanisms like gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors.[3] The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs), often assisted by heparan sulfate proteoglycans (HSPGs), triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[7][8][9] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[7][9][10] Derazantinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor phosphorylation and blocking these downstream signals.[3]

Below is a diagram illustrating the canonical FGFR signaling pathway and the point of inhibition by Derazantinib.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Dimer FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibition Derazantinib_Prep_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Derazantinib Hydrochloride Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Perform Serial Dilutions in Culture Medium thaw->serial_dilute add_to_cells Add to In Vitro Assay serial_dilute->add_to_cells

Caption: Workflow for this compound Solution Preparation.

Troubleshooting and Best Practices

  • Precipitation upon dilution: If you observe precipitation when diluting the DMSO stock into aqueous buffer or media, it may be due to the final concentration of the compound exceeding its solubility limit in the aqueous environment. To mitigate this, consider preparing an intermediate dilution in a co-solvent system if your assay permits, or further reducing the final DMSO concentration. However, for most cell-based assays, direct dilution of a 10 mM DMSO stock is generally successful.

  • Use of fresh, high-quality reagents: The purity of this compound and the quality of the DMSO can impact solubility and experimental outcomes. Always use reagents from reputable suppliers.

  • Validation of inhibitor activity: It is good practice to include positive and negative controls in your assays to validate the activity of Derazantinib. This could involve using a cell line with known sensitivity to FGFR inhibitors and a resistant cell line.

  • Determination of IC₅₀ values: When determining the half-maximal inhibitory concentration (IC₅₀), use a range of concentrations that span several orders of magnitude around the expected value to generate a complete dose-response curve.

By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare and utilize this compound in their in vitro studies, paving the way for accurate and impactful discoveries in the field of FGFR-targeted cancer therapy.

References

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Preparing Derazantinib Hydrochloride Stock Solutions for Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FGFR Signaling with Derazantinib

Derazantinib is a potent, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1] Specifically, it demonstrates high affinity for FGFR1, FGFR2, and FGFR3, which are key regulators of cellular processes including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is a known driver in various malignancies. Derazantinib's mechanism of action involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling cascades.[2] This targeted inhibition makes Derazantinib a valuable tool for cancer research and a promising therapeutic agent in cancers with aberrant FGFR signaling.

This application note provides a detailed protocol for the preparation of Derazantinib Hydrochloride stock solutions for use in cell culture experiments. Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and safety of your research.

I. Understanding the FGFR Signaling Pathway and Derazantinib's Point of Intervention

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, a process facilitated by heparan sulfate proteoglycans. This binding event induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways ultimately regulate gene expression and cellular responses. Derazantinib exerts its inhibitory effect by preventing the initial autophosphorylation step, effectively blocking all subsequent downstream signaling.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR P1 P FGFR->P1 Autophosphorylation P2 P FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Derazantinib Derazantinib Derazantinib->FGFR Inhibits

Figure 1: Simplified FGFR Signaling Pathway and Derazantinib Inhibition.

II. Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is foundational to its proper handling and use.

PropertyValueSource
Chemical Name (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride[3]
Molecular Formula C₂₉H₃₁Cl₂FN₄O[3]
Molecular Weight 541.49 g/mol [3]
Appearance White to yellow solid[4]
Solubility Soluble in DMSO (≥25 mg/mL)[4][5]
Storage (Powder) -20°C for up to 3 years[4]
Storage (in Solvent) -80°C for up to 2 years; -20°C for up to 1 year[4]

Safety Precautions: this compound is a cytotoxic compound and should be handled with appropriate precautions.[6] Always work in a certified chemical fume hood or a biological safety cabinet.[7] Personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves, is mandatory.[6][8] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[9]

III. Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:
  • This compound powder

  • Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Experimental Workflow:

Stock_Solution_Workflow Start Start: Gather Materials Weigh 1. Weigh Derazantinib HCl Start->Weigh Calculate 2. Calculate DMSO Volume Weigh->Calculate Dissolve 3. Dissolve in DMSO Calculate->Dissolve Filter 4. Sterile Filter Dissolve->Filter Aliquot 5. Aliquot Filter->Aliquot Store 6. Store at -80°C Aliquot->Store End End: Ready for Use Store->End

Figure 2: Workflow for Preparing this compound Stock Solution.
Step-by-Step Procedure:
  • Calculation of Required Mass:

    • The molecular weight of this compound is 541.49 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L * 0.001 L * 541.49 g/mol * 1000 mg/g = 5.41 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of this compound powder directly into the tube. Handle the powder in a chemical fume hood to avoid inhalation.[6]

  • Dissolution:

    • Add the calculated volume of DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Sterile Filtration:

    • To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber microcentrifuge tube or cryovial. This step is crucial to prevent microbial contamination of your cell cultures.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials.[4]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]

IV. Quality Control and Best Practices

  • Solubility Confirmation: Always ensure the compound is fully dissolved before sterile filtration. The presence of precipitates indicates that the solubility limit may have been exceeded.

  • Aseptic Technique: Maintain sterile conditions throughout the procedure to prevent contamination of the stock solution and subsequent cell cultures.

  • Documentation: Keep a detailed record of the stock solution preparation, including the lot number of the compound, the final concentration, the date of preparation, and the storage location.

  • Working Dilutions: When preparing working dilutions for your experiments, thaw a single aliquot and dilute it in your cell culture medium immediately before use. Avoid storing diluted solutions for extended periods unless their stability has been validated. The final concentration of DMSO in your cell culture should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

V. Conclusion

The preparation of a high-quality, accurately concentrated, and sterile stock solution of this compound is a critical first step for reliable and reproducible in vitro studies. By following this detailed protocol and adhering to the outlined safety and quality control measures, researchers can confidently investigate the effects of this potent FGFR inhibitor on their cell culture models.

References

  • The Sarpong Group. (2016, October 24). Carcinogens. Retrieved from [Link]

  • Li, J., et al. (2023). Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Frontiers in Pharmacology, 14, 1133589.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46834118, Derazantinib. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Application Note: Interrogating FGFR Signaling Inhibition by Derazantinib Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a known driver in various cancers.[1][2][3] Derazantinib is a potent, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3, demonstrating clinical efficacy in tumors with FGFR genetic aberrations.[1][2][4][5] This document provides a comprehensive guide for researchers on the use of Western blot analysis to quantitatively assess the inhibitory effect of Derazantinib on the FGFR signaling cascade. We detail field-proven protocols, from cell culture and treatment to data interpretation, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The FGFR Signaling Axis and Targeted Inhibition

Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs) constitute a complex signaling system essential for embryonic development, tissue repair, and metabolism.[6][7] The canonical pathway is initiated when an FGF ligand binds to the extracellular domain of an FGFR, inducing receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3][8] This phosphorylation event creates docking sites for adaptor proteins, primarily FRS2α, which then recruit other signaling molecules to activate major downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately regulating gene expression related to cell proliferation, survival, and migration.[6][8][9][10]

Dysregulation of this tightly controlled pathway, through receptor amplification, mutations, or gene fusions, can lead to oncogenesis.[1][6] Derazantinib (ARQ-087) is an orally bioavailable small molecule designed to target this vulnerability.[11][12] It acts as a multi-kinase inhibitor, potently targeting the ATP-binding pocket of FGFR1, 2, and 3.[4][13][14] By competitively blocking ATP, Derazantinib prevents receptor autophosphorylation, effectively shutting down the aberrant downstream signaling that drives tumor growth.[4][13]

Western blotting is an indispensable immunodetection technique to verify such a mechanism of action. It allows for the sensitive detection of changes in the phosphorylation status of FGFR and its downstream effectors, providing direct evidence of target engagement and pathway inhibition by compounds like Derazantinib.

Principle of the Assay

This application note describes a Western blot workflow to measure the inhibition of FGFR signaling. The core principle is to treat a relevant cancer cell line (e.g., one with a known FGFR2 fusion) with varying concentrations of Derazantinib. Following treatment, cells are lysed under conditions that preserve protein phosphorylation.[15] The protein lysates are then separated by size via SDS-PAGE, transferred to a membrane, and probed with highly specific primary antibodies against both the phosphorylated (active) and total forms of key proteins in the FGFR pathway. A reduction in the ratio of phosphorylated protein to total protein in Derazantinib-treated cells compared to a vehicle control serves as a quantitative measure of the drug's inhibitory activity.

Visualizing the FGFR Signaling Cascade and Inhibition

The following diagram illustrates the key nodes of the FGFR pathway and the point of intervention for Derazantinib.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation FRS2 FRS2α pFGFR->FRS2 PI3K PI3K pFGFR->PI3K Derazantinib Derazantinib Derazantinib->pFGFR Inhibition pFRS2 p-FRS2α FRS2->pFRS2 GRB2 GRB2/SOS pFRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Transcription

Caption: FGFR signaling pathway and Derazantinib's mechanism of action.

Materials and Reagents

Key Reagents
ReagentSupplierComments
DerazantinibMedChemExpress, Selleck ChemicalsPrepare stock solution in DMSO.
Cell Culture Media (e.g., RPMI-1640)GibcoSupplement with 10% FBS and 1% Pen/Strep.
DMSO (Vehicle Control)Sigma-AldrichCell culture grade.
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichEssential for preserving phosphorylation.[15]
Protease Inhibitor CocktailRochePrevents protein degradation.
RIPA Lysis BufferBoston BioProductsOr prepare in-house (see recipe below).[16]
BCA Protein Assay KitThermo FisherFor accurate protein quantification.
4x Laemmli Sample BufferBio-RadContains SDS and a reducing agent.
Tris-Glycine Gels (4-15%)Bio-Rad
PVDF Membrane (0.45 µm)MilliporeRecommended for stripping and reprobing.[17][18]
Bovine Serum Albumin (BSA)Sigma-AldrichFor blocking; avoid milk for phospho-antibodies.[19]
Tris-Buffered Saline with Tween-20 (TBST)-Prepare in-house.
ECL Chemiluminescent SubstrateThermo FisherFor detection.
Recommended Primary Antibodies
TargetHost/TypeRecommended DilutionSupplier
Phospho-FGFR (pan-Tyr)Rabbit mAb1:1000Cell Signaling Tech.
Total FGFR2Rabbit mAb1:1000Cell Signaling Tech.
Phospho-FRS2α (Tyr196)Rabbit mAb1:1000Cell Signaling Tech.
Total FRS2αRabbit mAb1:1000Cell Signaling Tech.
Phospho-p44/42 MAPK (ERK1/2)Rabbit mAb1:2000Cell Signaling Tech.
Total p44/42 MAPK (ERK1/2)Rabbit mAb1:1000Cell Signaling Tech.
Phospho-Akt (Ser473)Rabbit mAb1:2000Cell Signaling Tech.
Total AktRabbit mAb1:1000Cell Signaling Tech.
GAPDH or β-ActinMouse mAb1:5000Santa Cruz Biotech.

Detailed Experimental Protocol

The following diagram outlines the complete experimental workflow.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., FGFR2-fusion+ cell line) - Treat with Derazantinib or Vehicle (DMSO) B 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - Centrifuge to clear lysate - Quantify supernatant using BCA assay B->C D 4. Sample Preparation - Normalize protein concentration - Add Laemmli buffer and boil C->D E 5. SDS-PAGE - Load samples onto polyacrylamide gel - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins to PVDF membrane E->F G 7. Immunoblotting - Block with 5% BSA in TBST - Incubate with Primary Antibody (e.g., p-FGFR) - Wash with TBST - Incubate with HRP-conjugated Secondary Ab F->G H 8. Signal Detection - Add ECL substrate - Image chemiluminescence G->H I 9. Stripping & Reprobing (Optional) - Strip membrane to remove antibodies - Re-block and probe for Total Protein or Loading Control H->I J 10. Data Analysis - Densitometry analysis - Normalize Phospho-protein to Total protein H->J I->G

Caption: Step-by-step Western blot workflow for Derazantinib analysis.

Cell Culture and Drug Treatment
  • Cell Seeding: Seed a relevant cell line (e.g., SNU-16, a gastric cancer line with an FGFR2 amplification) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Starvation (Optional): Once cells are attached, you may replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours. This reduces basal signaling activity, leading to a cleaner, more pronounced response upon ligand stimulation.

  • Inhibitor Treatment: Prepare serial dilutions of Derazantinib in culture medium. A typical concentration range to test is 0 nM (vehicle control, DMSO), 10 nM, 50 nM, 100 nM, 500 nM, and 1000 nM.[4]

  • Ligand Stimulation: After the inhibitor pre-treatment (e.g., 2 hours), stimulate the cells with a relevant FGF ligand (e.g., 50 ng/mL FGF2) for 15-30 minutes to induce robust pathway activation. The vehicle control should also be stimulated.

  • Harvest: Place plates on ice immediately after treatment to halt signaling activity.

Cell Lysis and Protein Extraction

Causality Check: This stage is the most critical for preserving post-translational modifications. All steps must be performed on ice with pre-chilled reagents to minimize phosphatase and protease activity.[15]

  • Prepare Lysis Buffer: Immediately before use, supplement RIPA buffer with protease and phosphatase inhibitor cocktails. A common recipe for a modified RIPA buffer is: 50mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, plus inhibitors.[16]

  • Wash: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Lyse: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

  • Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. The supernatant contains the soluble protein fraction. Transfer it to a new, pre-chilled tube.

Protein Quantification and Sample Preparation
  • Quantify: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Normalize: Based on the quantification results, dilute the samples with lysis buffer to ensure the same protein concentration for all samples.

  • Prepare for Loading: Mix the normalized lysate with 4x Laemmli sample buffer to a final 1x concentration. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[19][20]

SDS-PAGE and Membrane Transfer
  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% Tris-Glycine polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is generally recommended for quantitative accuracy. Ensure the PVDF membrane is pre-activated in methanol for 15 seconds before assembly.[19]

Immunoblotting and Detection
  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Scientific Rationale: BSA is preferred over non-fat milk because milk contains casein, a phosphoprotein that can be recognized by phospho-specific antibodies, leading to high background noise.[19]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-FGFR) in 5% BSA/TBST at the recommended dilution (see Table 4.2). Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:2000-1:5000 in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (5.5.3) to remove unbound secondary antibody.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imager.

Membrane Stripping and Reprobing

To ensure accurate comparison between a phosphorylated protein and its total protein counterpart, the same membrane should be used. This is achieved by stripping and reprobing.[17][21]

  • Stripping: After imaging, wash the membrane briefly in TBST. Incubate it in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH 2.2, in 1 L water) for 10-20 minutes at room temperature.[17] For antibodies with very high affinity, a harsher stripping buffer containing β-mercaptoethanol may be required.[21][22]

  • Wash: Wash the membrane thoroughly with PBS and then TBST to remove the stripping buffer.

  • Re-Block: Block the membrane again as described in step 5.5.1.

  • Reprobe: Incubate the membrane with the primary antibody for the total protein (e.g., anti-total FGFR2) or a loading control (e.g., anti-GAPDH) and repeat the immunoblotting procedure.

Expected Results and Data Interpretation

The primary outcome is the dose-dependent inhibition of FGFR pathway phosphorylation by Derazantinib.

Caption: Logic diagram of expected Western blot results and quantification.

  • Phospho-Proteins (p-FGFR, p-ERK, etc.): The band intensity should decrease as the concentration of Derazantinib increases, indicating inhibition of phosphorylation.

  • Total Proteins (Total FGFR, Total ERK, etc.): The band intensity should remain relatively constant across all lanes, demonstrating that the inhibitor's effect is on the protein's activity (phosphorylation), not its expression or degradation.

  • Loading Control (GAPDH, β-Actin): The band intensity must be consistent across all lanes, confirming that an equal amount of protein was loaded in each well.

For semi-quantitative analysis, use densitometry software (e.g., ImageJ) to measure band intensity. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each lane. Normalizing the phospho-signal to the total protein signal corrects for any minor variations in protein loading.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High Background Insufficient blocking; Milk used as blocker for phospho-Ab; Secondary antibody concentration too high.Increase blocking time to 2 hours; Switch to 5% BSA in TBST; Titrate secondary antibody.
No/Weak Signal for Phospho-Protein Phosphatases active during lysis; Insufficient ligand stimulation; Low abundance of target.Always use fresh phosphatase inhibitors on ice[15]; Optimize stimulation time/concentration; Increase protein load or use a more sensitive ECL substrate.
Multiple Bands Non-specific antibody binding; Protein degradation.Increase stringency of washes (e.g., higher Tween-20 conc.); Use fresh protease inhibitors; Validate antibody specificity.
Inconsistent Loading Control Inaccurate protein quantification; Pipetting errors.Be meticulous with BCA assay and sample loading; Use a new protein standard for quantification.

Conclusion

Western blot analysis is a powerful and essential tool for validating the mechanism of action of kinase inhibitors like Derazantinib. By carefully following the optimized protocols outlined in this guide—with particular attention to sample preparation to preserve phosphorylation status—researchers can generate robust and reproducible data. This data is critical for demonstrating target engagement and quantifying the downstream effects of FGFR pathway inhibition, providing a solid foundation for preclinical and translational studies.

References

  • Kaur, G., & Kumar, B. (2014). A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB. PubMed. ([Link])

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. PubMed Central. ([Link])

  • CCA News. (2022). Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. Retrieved from CCA News. ([Link])

  • Pharmacy Times. (2022). Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma. Retrieved from Pharmacy Times. ([Link])

  • Hall, T. G., et al. (2023). The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. PubMed. ([Link])

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne. ([Link])

  • Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. ([Link])

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from ResearchGate. ([Link])

  • Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Retrieved from Cytiva. ([Link])

  • Bio-Rad. (n.d.). Stripping and Reprobing. Retrieved from Bio-Rad. ([Link])

  • ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF.... Retrieved from ResearchGate. ([Link])

  • National Center for Biotechnology Information. (n.d.). Derazantinib. PubChem Compound Summary for CID 46834118. Retrieved from PubChem. ([Link])

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from Bio-Rad Antibodies. ([Link])

  • Turner, N., & Grose, R. (2010). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. ([Link])

  • National Cancer Institute. (n.d.). Definition of derazantinib. NCI Drug Dictionary. Retrieved from National Cancer Institute. ([Link])

  • Assay Genie. (2024). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Retrieved from Assay Genie. ([Link])

Sources

Application Note & Protocol: Immunofluorescence Staining for Target Validation of Derazantinib

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Target Validation for Derazantinib

Derazantinib (ARQ-087) is a potent, orally bioavailable, multi-kinase inhibitor with significant activity against the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling, often through gene fusions, mutations, or amplifications, is a known oncogenic driver in various solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[2][4] Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and subsequently blocking downstream signaling cascades essential for tumor cell proliferation, survival, and angiogenesis.[2][3][5]

Target validation is a foundational step in drug discovery, providing critical evidence that a compound's therapeutic effects are directly mediated through its intended molecular target.[6] For Derazantinib, it is crucial to demonstrate not only that it binds to FGFR but that this binding event translates into a functional inhibition of the signaling pathway within the cellular context. Immunofluorescence (IF) is a powerful imaging technique that allows for the direct visualization and quantification of protein expression, subcellular localization, and post-translational modifications, such as phosphorylation, making it an ideal method for validating Derazantinib's on-target effects.

This guide provides a comprehensive framework and detailed protocol for using immunofluorescence to validate the activity of Derazantinib by measuring the phosphorylation status of key downstream effectors in the FGFR signaling pathway.

Scientific Foundation: The FGFR Signaling Cascade

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[7][8] This activation event creates docking sites for adaptor proteins, primarily FGFR substrate 2 (FRS2) and Phospholipase Cγ (PLCγ).[7][9] The recruitment and subsequent phosphorylation of these adaptors trigger two major downstream signaling axes:

  • The Ras/MAPK Pathway: Phosphorylated FRS2 recruits the Grb2/Sos complex, which activates Ras. This initiates a phosphorylation cascade through Raf and MEK, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[10] Activated p-ERK translocates to the nucleus to regulate genes involved in cell proliferation and differentiation.[10]

  • The PI3K/AKT Pathway: FRS2 also recruits Gab1, which activates Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the recruitment and phosphorylation of AKT.[7][9][11] The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism.[10]

Derazantinib's inhibition of FGFR kinase activity is expected to cause a significant reduction in the phosphorylation of FRS2, ERK, and AKT.[3] This application note will focus on detecting phosphorylated ERK (p-ERK) as a robust and well-characterized biomarker of FGFR pathway inhibition.

FGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 pY Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras AKT AKT PI3K->AKT p Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription FGF FGF Ligand FGF->FGFR Binds Derazantinib Derazantinib Derazantinib->FGFR Inhibits

Figure 1. Derazantinib Inhibition of the FGFR Signaling Pathway. Derazantinib blocks FGFR autophosphorylation, preventing the activation of downstream effectors like ERK and AKT, thereby inhibiting gene transcription related to cell proliferation and survival.

Experimental Design & Workflow

The core of this assay is to compare the levels of a phosphorylated downstream target (e.g., p-ERK) in cells under different conditions: a negative control (vehicle-treated), a positive control (FGF-stimulated), and the experimental condition (FGF-stimulated and Derazantinib-treated). A successful experiment will show low basal p-ERK in vehicle-treated cells, a strong increase in p-ERK upon FGF stimulation, and a significant reduction of this signal in the presence of Derazantinib.

Figure 2. Immunofluorescence Workflow for Derazantinib Target Validation. A streamlined overview of the key experimental phases, from cell culture to final data analysis.

Detailed Protocol

This protocol is optimized for detecting phosphorylated proteins, which can be transient and require careful handling.[12][13]

Materials and Reagents
  • Cell Line: An appropriate cancer cell line with known FGFR alterations (e.g., SNU-16, NCI-H716 which have FGFR2 amplifications/fusions).[3]

  • Culture Medium: As recommended for the chosen cell line.

  • Derazantinib (ARQ-087): Prepare a 10 mM stock solution in DMSO.[14]

  • FGF Ligand: e.g., FGF2, to stimulate the pathway.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST). Note: Avoid milk-based blockers as they contain phosphoproteins (casein) that can cause high background.[12]

  • Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

  • Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 488.

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium (e.g., ProLong™ Gold).

  • Glass Coverslips and Slides.

Step-by-Step Procedure
  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Culture overnight.

  • Serum Starvation: Replace the culture medium with a serum-free medium and incubate for 18-24 hours. This reduces basal pathway activation.

  • Derazantinib Treatment:

    • Prepare working dilutions of Derazantinib in serum-free media. A final concentration range of 100-500 nM is a good starting point.[3]

    • Include a "Vehicle" control (DMSO only, at the same final concentration as the highest Derazantinib dose).

    • Pre-treat cells with the Derazantinib dilutions or vehicle for 2 hours.

  • FGF Stimulation:

    • Add FGF2 ligand to the wells to a final concentration of 20 ng/mL. Do not add FGF2 to one set of vehicle-treated wells to serve as the unstimulated control.

    • Incubate for 15 minutes at 37°C. The timing is critical as ERK phosphorylation is often transient.[12]

  • Fixation:

    • Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of Permeabilization Buffer (0.25% Triton™ X-100 in PBS) and incubate for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer (5% BSA in PBST) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-p-ERK primary antibody in Blocking Buffer according to the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash three times with PBST for 5 minutes each.

    • Dilute the Alexa Fluor™ 488-conjugated secondary antibody in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBST for 5 minutes each.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice more with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium. Seal the edges with nail polish.

Data Acquisition and Analysis

Image Acquisition
  • Image the slides using a confocal microscope for optimal resolution and to minimize out-of-focus light.

  • Critical: Use identical acquisition settings (e.g., laser power, gain, pinhole size, exposure time) for all experimental conditions to ensure that any observed differences in fluorescence intensity are due to biological changes, not imaging variability.[15]

  • Capture images of the p-ERK signal (e.g., Alexa Fluor 488 channel) and the DAPI signal (nuclear stain).

Quantitative Image Analysis

Quantitative analysis can be performed using software like Fiji (ImageJ).[15][16] The goal is to measure the mean fluorescence intensity of the p-ERK signal per cell.

  • Open Image: Open your multi-channel image in Fiji/ImageJ.

  • Split Channels: Go to Image > Color > Split Channels to separate the p-ERK and DAPI channels.[17]

  • Define Regions of Interest (ROIs): Use the DAPI channel to define the area of each cell's nucleus. This can be done automatically using Process > Binary > Make Binary followed by Analyze > Analyze Particles to create ROIs for each nucleus.

  • Measure Intensity: Add the ROIs to the ROI Manager. Open the p-ERK channel image and, with the ROIs active, go to Analyze > Set Measurements and ensure "Mean gray value" is checked.[17] Click Measure in the ROI Manager to get the mean fluorescence intensity for the p-ERK signal within each defined cellular area.

  • Data Export: Export the results to a spreadsheet for statistical analysis.[18]

Expected Results

The results should demonstrate a clear dose-dependent inhibition of FGF-induced ERK phosphorylation by Derazantinib.

Treatment ConditionExpected p-ERK Fluorescence IntensityInterpretation
Unstimulated Control Low / BasalBaseline pathway activity is minimal after serum starvation.
Vehicle + FGF High (+++)FGF ligand successfully activates the FGFR-MAPK pathway.
Low [Derazantinib] + FGF Moderate (++)Partial inhibition of FGFR signaling.
High [Derazantinib] + FGF Low / Basal (+)Potent, on-target inhibition of FGFR signaling by Derazantinib.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Insufficient blocking; secondary antibody is non-specific; antibody concentration too high.Increase blocking time to 90 mins; perform a secondary antibody-only control; titrate primary and secondary antibodies.
No/Weak Signal Ineffective primary antibody; protein is not phosphorylated; fixation destroyed epitope.Check antibody datasheet for IF validation; confirm stimulation works via Western Blot; test a milder fixative like 2% PFA.[12]
Signal in Unstimulated Cells Incomplete serum starvation; cells are over-confluent causing stress-induced signaling.Increase starvation time to 24h; seed cells at a lower density.
Photobleaching Excessive exposure to excitation light.Reduce laser power/exposure time; use an anti-fade mounting medium; image samples promptly after staining.

Conclusion

This immunofluorescence protocol provides a robust and visually compelling method for validating the on-target activity of Derazantinib. By quantifying the reduction in phosphorylation of key downstream effectors like p-ERK, researchers can definitively link the compound's mechanism of action to its intended biological target. This validation is a cornerstone of preclinical development, providing essential confidence in the compound's therapeutic potential for treating FGFR-driven cancers.

References

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  • Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology, 8, 613725. Retrieved from [Link]

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Application Notes & Protocol: Derazantinib Hydrochloride for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Derazantinib (formerly ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with high affinity for FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusion, amplification, or mutation, is a known oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[1][4] Derazantinib's primary mechanism involves binding to the ATP pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][5][6] This blockade ultimately inhibits tumor cell proliferation, survival, and angiogenesis.[7]

Notably, Derazantinib also exhibits inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][8][9] This multi-kinase profile suggests it may not only directly target tumor cells but also modulate the tumor microenvironment by affecting tumor-associated macrophages and angiogenesis.[10][11][12]

These application notes provide a comprehensive guide for researchers utilizing Derazantinib Hydrochloride in preclinical in vivo mouse studies. The document outlines the scientific rationale behind protocol design, detailed methodologies for preparation and administration, and best practices for efficacy and toxicity monitoring.

Mechanism of Action: Targeting the FGFR Signaling Axis

The FGFR signaling pathway is crucial for normal cellular processes, including proliferation, differentiation, and migration.[13][14] Its aberrant activation in cancer creates a dependency that can be exploited therapeutically.

  • Ligand Binding & Dimerization: The pathway is activated when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding FGFR at the cell surface, an event stabilized by heparan sulfate proteoglycans.[6]

  • Kinase Activation: This binding induces receptor dimerization and conformational changes, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[6]

  • Downstream Signaling: The phosphorylated receptor acts as a docking site for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key oncogenic pathways, including:

    • RAS-MAPK Pathway: Promotes cell proliferation.[5][6]

    • PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.[5]

    • PLCγ Pathway: Influences cell motility and calcium signaling.[5][6]

Derazantinib directly intervenes at the kinase activation step, competitively blocking ATP from binding and thereby preventing the phosphorylation cascade required for signal transduction.[1]

FGFR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 pY PLCg PLCγ FGFR->PLCg pY GRB2 GRB2 FRS2->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding

Figure 2: Standardized Workflow for Oral Gavage Administration.

Efficacy and Toxicity Monitoring

Rationale: Systematic monitoring is essential to generate reliable efficacy data and ensure animal welfare.

Efficacy Monitoring:

  • Tumor Volume: For subcutaneous xenografts, measure tumors 2-3 times per week using digital calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Record animal body weight at the same frequency as tumor measurements. Body weight loss exceeding 15-20% is a common endpoint criterion.

  • Pharmacodynamic (PD) Markers: To confirm target engagement, tumors can be harvested at specific time points post-dosing (e.g., 4 hours) to analyze the phosphorylation status of FGFR and downstream proteins like FRS2α and ERK via Western Blot or immunohistochemistry. [2] Toxicity Monitoring:

  • Clinical Signs: Daily observation for clinical signs of toxicity, including changes in posture, activity level, grooming, and hydration status.

  • Hyperphosphatemia: FGFR inhibition can disrupt phosphate homeostasis, leading to elevated serum phosphate levels. This is a known class effect of FGFR inhibitors and can be monitored via blood collection at study endpoint. [15]* Other Potential Toxicities: Be observant for other reported adverse effects such as asthenia/fatigue and ocular toxicities. [15]

References

  • PubChem. (n.d.). Derazantinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Klimaschewski, L., & Claus, P. (n.d.). The FGFR signaling pathway. ResearchGate. Retrieved from [Link]

  • Al-Sbiei, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC, NIH. Retrieved from [Link]

  • Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Diagram of FGFR signaling pathways. ResearchGate. Retrieved from [Link]

  • Turner, N., & Grose, R. (n.d.). FGF/FGFR signaling pathways. ResearchGate. Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. Retrieved from [Link]

  • Hall, T. G., et al. (2023). The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. Anti-Cancer Drugs. Retrieved from [Link]

  • Hammond, E., et al. (2021). Probing the Effects of the FGFR-Inhibitor Derazantinib on Vascular Development in Zebrafish Embryos. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of derazantinib (DZB) on cholangiocarcinoma (CCA) viability. Retrieved from [Link]

  • Kandoth, C., et al. (2013). A Network Map of FGF-1/FGFR Signaling System. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

  • Hall, T. G., et al. (2023). Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. ResearchGate. Retrieved from [Link]

  • Cholangiocarcinoma News Online. (2021). Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01. Retrieved from [Link]

  • Li, X., et al. (2023). Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • Papadopoulos, K. P., & O'Farrell, M. (2021). Derazantinib: an investigational drug for the treatment of cholangiocarcinoma. Expert Opinion on Investigational Drugs. Retrieved from [Link]

  • Targeted Oncology. (2022). Derazantinib Demonstrates Promising Efficacy in Intrahepatic Cholangiocarcinoma. Retrieved from [Link]

  • CURE Today. (2021). Derazantinib May Demonstrate Promising Disease Control in Some Patients With Cholangiocarcinoma. Retrieved from [Link]

  • Li, X., et al. (2023). Lack of pharmacokinetic interaction between derazantinib and naringin in rats. PubMed. Retrieved from [Link]

  • Paranjpe, M. G., et al. (2015). Retrospective Evaluation of Doses in the 26-week Tg.rasH2 Mice Carcinogenicity Studies: Recommendation to Eliminate High Doses at Maximum Tolerated Dose (MTD) in Future Studies. Toxicologic Pathology. Retrieved from [Link]

  • ResearchGate. (n.d.). Derazantinib inhibits vascular development in vivo in a dose-dependent manner. Retrieved from [Link]

  • Basilea Pharmaceutica. (2021). Derazantinib Clinical Study Protocol DZB-CS-202. Retrieved from [Link]

  • Hall, T. G., et al. (2023). Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. PubMed. Retrieved from [Link]

  • Pal, S., et al. (2021). Derazantinib (DZB) in combination with atezolizumab (AZB) in patients with solid tumors: Results from the dose-finding phase Ib substudy of FIDES-02. ASCO Publications. Retrieved from [Link]

  • Mazzaferro, V., et al. (2018). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PubMed. Retrieved from [Link]

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  • Marx, J. O., et al. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

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Assessing the Efficacy of Derazantinib Hydrochloride in 3D Tumor Spheroids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transition from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models represents a significant leap forward in preclinical cancer research. 3D tumor spheroids, in particular, more accurately recapitulate the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) deposition.[1][2][3] This enhanced physiological relevance makes them a superior model for evaluating the efficacy of novel therapeutic agents.[4][5]

Derazantinib (ARQ-087) is a potent, orally bioavailable, multi-kinase inhibitor that competitively binds to the ATP-binding pocket of the Fibroblast Growth Factor Receptor (FGFR) family of kinases.[6][7] Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, fusions, or mutations, is a known oncogenic driver in various cancers, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and breast cancer.[6][8][9] Derazantinib potently inhibits FGFR1, 2, and 3, thereby blocking downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.[6][7][10]

This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to assess the efficacy of Derazantinib Hydrochloride in 3D tumor spheroid models. It details the scientific rationale, provides step-by-step protocols, and offers guidance on data analysis and interpretation.

Part I: Scientific Background and Principles

The FGFR Signaling Pathway in Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for normal embryonic development and tissue homeostasis.[8][11] However, its aberrant activation is a hallmark of many cancers. The pathway is typically initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR on the cell surface. This triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[9] This phosphorylation event creates docking sites for downstream signaling molecules, leading to the activation of major pro-oncogenic pathways, including:

  • RAS-MAPK-ERK Pathway: Primarily drives cell proliferation.

  • PI3K-AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • PLCγ-PKC Pathway: Influences cell motility and invasion.[9]

Genetic alterations can lead to ligand-independent, constitutive activation of this pathway, fueling uncontrolled tumor growth.[9][12]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Activates PKC PKC PLCg->PKC GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The FGFR Signaling Cascade in Cancer.

Derazantinib's Mechanism of Action

Derazantinib is a spectrum-selective kinase inhibitor. Its primary mechanism involves competitively inhibiting the binding of ATP to the kinase domain of FGFR1, FGFR2, and FGFR3.[6][7] This blockade prevents receptor autophosphorylation, effectively shutting down the downstream signaling cascades depicted above. By halting these pro-tumorigenic signals, Derazantinib can induce cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.[7] In addition to FGFR, Derazantinib also shows inhibitory activity against other kinases like CSF1R and VEGFR2, which may contribute to its anti-tumor effects by modulating the tumor microenvironment and angiogenesis.[6][13]

Part II: Experimental Design and Workflow

A robust assessment of Derazantinib's efficacy requires careful planning. The following workflow provides a logical sequence for experimentation.

Experimental_Workflow Start Step 1: Cell Line Selection (FGFR-addicted lines) Step2 Step 2: Spheroid Generation (e.g., Liquid Overlay) Start->Step2 Step3 Step 3: Quality Control (Size & Morphology Check) Step2->Step3 Step4 Step 4: Derazantinib Treatment (Dose-Response Setup) Step3->Step4 Step5 Step 5: Endpoint Assays (Viability, Size, Imaging) Step4->Step5 Step6 Step 6: Data Analysis (IC50, Statistics) Step5->Step6 End Step 7: Interpretation & Reporting Step6->End

Caption: High-Level Experimental Workflow.

Key Considerations for Experimental Setup
  • Cell Line Selection: The choice of cell line is paramount. Prioritize cell lines with documented FGFR pathway alterations (e.g., FGFR2 fusions in iCCA cell lines like SNU-16, or FGFR1 amplification in breast cancer lines).[7][9] Include a control cell line with no known FGFR alterations to assess specificity.

  • Dose-Response: Test a wide range of Derazantinib concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50).

  • Controls: Every experiment must include:

    • Negative Control: Untreated spheroids.

    • Vehicle Control: Spheroids treated with the same concentration of the drug solvent (e.g., DMSO) used for the highest drug dose.[2]

    • Positive Control: Spheroids treated with a known cytotoxic agent (e.g., staurosporine) to validate assay performance.[14]

Part III: Detailed Protocols

Protocol 1: Generation of 3D Tumor Spheroids (Liquid Overlay Technique)

This protocol is optimized for reproducibility and scalability using ultra-low attachment (ULA) plates.

Materials:

  • ULA 96-well round-bottom plates (e.g., Corning® Spheroid Microplates)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Centrifuge, incubator, multichannel pipettes

Methodology:

  • Cell Preparation: Culture cells to 70-80% confluency. Ensure cell viability is >90% before starting.[15]

  • Harvest cells using standard trypsinization procedures and neutralize with complete medium.

  • Centrifuge the cell suspension (e.g., 180 x g for 5 minutes) and resuspend the pellet in fresh medium.[2]

  • Perform an accurate cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).

  • Using a multichannel pipette, carefully dispense 100 µL of the cell suspension into each well of the ULA 96-well plate. Avoid touching the bottom of the wells.[15]

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g for 2 minutes) to facilitate cell aggregation at the bottom of the well.[16]

  • Incubate the plate at 37°C, 5% CO2. Spheroids will typically form within 24-72 hours. Monitor formation daily using a brightfield microscope.[15]

Protocol 2: Derazantinib Treatment of Tumor Spheroids

Materials:

  • Pre-formed tumor spheroids in ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Serological pipettes and multichannel pipettes

Methodology:

  • Drug Preparation: Prepare serial dilutions of Derazantinib in complete medium from the stock solution. For example, to achieve a final concentration of 10 µM, prepare a 2X working solution (20 µM) in medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.[2]

  • Treatment Administration: Once spheroids have formed and are compact (e.g., Day 3-4 post-seeding), carefully add 100 µL of the 2X Derazantinib working solutions to the corresponding wells. This will bring the total volume to 200 µL and the drug concentration to 1X.

  • Add 100 µL of medium containing the vehicle (e.g., 0.2% DMSO) to the vehicle control wells.

  • Add 100 µL of fresh medium to the negative control wells.

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 72, 96, or 120 hours).

Protocol 3: Assessing Spheroid Viability and Growth

A. Spheroid Size Measurement (Non-destructive)

Methodology:

  • At regular intervals (e.g., every 24-48 hours), capture brightfield images of the spheroids in each well using an inverted microscope with an integrated camera.

  • Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the change in volume over time for each treatment condition to assess growth inhibition.

B. ATP-Based Viability Assay (Endpoint)

The CellTiter-Glo® 3D Cell Viability Assay is specifically designed for robust lysis of 3D structures and measures ATP as an indicator of metabolic activity.[17][18]

Materials:

  • Treated spheroid plate

  • CellTiter-Glo® 3D Reagent

  • Opaque-walled 96-well plate (for luminescence reading)

  • Plate shaker

  • Luminometer

Methodology:

  • Reagent Equilibration: Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature (approx. 30 minutes).[19]

  • Equilibrate the spheroid plate to room temperature for approximately 30 minutes.[19]

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18][19]

  • Lysis: Place the plate on an orbital shaker and mix for 5 minutes to induce cell lysis. This step is critical for ATP extraction from the spheroid core.[19][20]

  • Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[19][20]

  • Data Acquisition: Transfer 100-200 µL of the lysate from each well to a corresponding well in a solid white opaque plate.[20]

  • Record luminescence using a plate reader.

Part IV: Data Analysis and Interpretation

Quantitative Analysis

Summarize the raw luminescence data and spheroid volume measurements in a structured table.

Table 1: Example Dose-Response Data for Derazantinib after 96h Treatment

Derazantinib (µM)Mean Luminescence (RLU)% Viability (Normalized)Mean Spheroid Volume (mm³)% Growth Inhibition
0 (Vehicle)850,000100%0.1500%
0.001845,00099.4%0.1481.3%
0.01790,50093.0%0.13510.0%
0.1552,50065.0%0.09834.7%
1433,50051.0%0.07053.3%
10127,50015.0%0.04570.0%

IC50 Calculation: Normalize the viability data by setting the vehicle control as 100% viability and a "no-cell" or "lysed-cell" control as 0% viability. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Interpretation: A potent effect of Derazantinib would be characterized by a low IC50 value and a significant reduction in spheroid volume. Compare the IC50 values between FGFR-addicted and control cell lines. A significantly lower IC50 in the FGFR-addicted line indicates on-target activity. Morphological changes, such as spheroid disintegration or darkening of the core, also provide qualitative evidence of cytotoxicity.[21]

Part V: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Spheroid Size/Shape - Inaccurate initial cell count.- Pipetting error during seeding.- Cell line not amenable to spheroid formation.- Ensure a single-cell suspension before counting.- Use a multichannel pipette and avoid touching the well bottom.- Try a different method (e.g., hanging drop) or add ECM like Matrigel.[1]
High Variability in Viability Assay - Incomplete spheroid lysis.- Temperature gradients across the plate.- Pipetting errors.- Increase shaking time/speed after adding CellTiter-Glo 3D.- Ensure plate is fully equilibrated to room temperature.- Use a calibrated multichannel pipette.
No Dose-Response Observed - Drug is inactive in this cell line.- Insufficient treatment duration.- Drug degradation.- Confirm FGFR alteration status of the cell line.- Extend the treatment incubation period (e.g., to 120h or 144h).- Prepare fresh drug dilutions for each experiment.

Conclusion

The methodologies outlined in this guide provide a robust and reproducible platform for evaluating the anti-tumor efficacy of this compound. By leveraging physiologically relevant 3D tumor spheroid models, researchers can generate more predictive preclinical data, bridging the gap between in vitro studies and clinical outcomes. The combination of spheroid growth monitoring and quantitative viability assays delivers a comprehensive picture of the compound's cytostatic and cytotoxic effects, ultimately enabling a more informed drug development process.

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  • Evaluation of Drug Efficacy–The Response of Spheroids to a Drug. Evident Scientific. [URL: https://www.evidentscientific.com/en/resources/app-notes/drug-efficacy-spheroids/]
  • A high-throughput 3D tumor spheroid screening method for drug discovery using imaging cytometry. Revvity. [URL: https://www.revvity.com/application-note/a-high-throughput-3d-tumor-spheroid-screening-method-for-drug-discovery-using-imaging-cytometry]
  • Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. STAR Protocols. [URL: https://www.researchgate.
  • Probing the Effects of the FGFR-Inhibitor Derazantinib on Vascular Development in Zebrafish Embryos. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796245/]
  • High-Content Monitoring of Drug Effects in a 3D Spheroid Model. Frontiers in Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6018531/]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Derazantinib Hydrochloride Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to derazantinib hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and a comprehensive knowledge base to help you navigate the complexities of your in vitro experiments. We will explore the common mechanisms of resistance, provide detailed protocols for their identification, and suggest strategies to overcome these challenges, ensuring the integrity and success of your research.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during cell culture experiments with derazantinib.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to derazantinib, is now showing a significant increase in its IC50 value. What are the most likely causes?

A1: An increased IC50 value is the hallmark of acquired resistance. For derazantinib, a potent inhibitor of FGFR1, 2, and 3, resistance typically arises from two primary mechanisms[1]:

  • On-Target Secondary Mutations: The most common cause is the emergence of secondary mutations within the kinase domain of the FGFR2 gene. Specifically, mutations at the "molecular brake" residue (N550) and the "gatekeeper" residue (V565) are frequently observed in patients who develop resistance to FGFR inhibitors. These mutations prevent derazantinib from effectively binding to the ATP pocket of the receptor[1][2].

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing their dependency on the FGFR pathway. The most common bypass pathways implicated in FGFR inhibitor resistance are the PI3K/AKT/mTOR and MAPK/ERK pathways[2].

Q2: How can I determine if my resistant cell line has an on-target mutation or has activated a bypass pathway?

A2: To dissect the mechanism of resistance, a combination of molecular and biochemical techniques is recommended:

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequencing the FGFR2 kinase domain of your resistant cell line is the most direct way to identify secondary mutations like N550K or V565F.

  • Western Blotting: This technique is crucial for assessing the activation state of bypass pathways. You should probe for key phosphorylated proteins such as p-AKT (a marker for PI3K pathway activation) and p-ERK (a marker for MAPK pathway activation). A significant increase in the levels of these phosphoproteins in your resistant cells compared to the parental (sensitive) cells would indicate bypass pathway activation. See Protocol 2 for a detailed Western blotting procedure.

Q3: My IC50 values for derazantinib are inconsistent between experiments. What could be causing this variability?

A3: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cell Health and Passage Number: Ensure you are using cells from a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells that are in the exponential growth phase.

  • Seeding Density: The initial number of cells seeded can significantly impact the final IC50 value. It is critical to optimize and maintain a consistent seeding density for each experiment.

  • Assay Conditions: Minor variations in incubation times, reagent concentrations (especially for viability dyes like MTT), and handling can introduce variability. Standardize your protocol meticulously.

  • Edge Effects: In 96-well plates, wells on the perimeter are prone to faster evaporation, which can alter drug concentration and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.

For a more detailed guide on interpreting IC50 values and troubleshooting variability, refer to our comprehensive guide on the topic[3][4][5].

Q4: I've confirmed a bypass pathway is activated in my resistant cells. What are my next steps to overcome this resistance?

A4: The logical next step is to employ a combination therapy approach. If you've identified PI3K/AKT pathway activation, combining derazantinib with a PI3K or AKT inhibitor (e.g., Alpelisib, Ipatasertib) may restore sensitivity. Similarly, if the MAPK/ERK pathway is hyperactive, a MEK inhibitor (e.g., Trametinib) in combination with derazantinib could be effective. It is crucial to perform synergy studies (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.

Troubleshooting Experimental Readouts
Problem Potential Cause(s) Recommended Action(s)
No significant difference in IC50 between parental and suspected resistant cells. 1. Resistance has not yet fully developed. 2. The mechanism of resistance is not captured by a simple viability assay (e.g., changes in apoptosis regulation). 3. Sub-optimal assay conditions.1. Continue the drug selection process for more passages (see Protocol 1 ). 2. Perform an apoptosis assay (e.g., Annexin V staining) in the presence of derazantinib. 3. Re-optimize your cell viability assay, paying close attention to seeding density and incubation times.
High background in Western blot for p-AKT/p-ERK. 1. Primary antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. 4. For phospho-antibodies, using milk as a blocking agent can cause high background due to casein phosphorylation.1. Titrate your primary antibody to the optimal concentration. 2. Increase blocking time or try a different blocking agent (e.g., Bovine Serum Albumin - BSA). 3. Increase the number and duration of wash steps. 4. Use a 5% BSA solution in TBST for blocking when using phospho-specific antibodies[6].
Weak or no signal in Western blot for p-AKT/p-ERK. 1. Low levels of pathway activation. 2. Inefficient protein extraction or sample degradation. 3. Sub-optimal antibody concentration or incubation time. 4. Phosphatase activity during sample preparation.1. Stimulate cells with a known activator (e.g., serum) as a positive control. 2. Ensure protein lysates are prepared on ice and contain protease and phosphatase inhibitors. 3. Increase primary antibody concentration or incubate overnight at 4°C. 4. Always include phosphatase inhibitors in your lysis buffer[6].

Part 2: Scientific Integrity & Logic

As a Senior Application Scientist, it is imperative to ground our troubleshooting in a solid understanding of the underlying biological mechanisms and to provide robust, validated protocols.

Causality of Derazantinib Resistance

Derazantinib functions as an ATP-competitive inhibitor of the FGFR kinase domain[7]. The development of resistance is an evolutionary process where cancer cells adapt to the selective pressure of the drug.

  • On-Target Mutations (e.g., N550K, V565F): These mutations physically alter the ATP-binding pocket of FGFR2, reducing the binding affinity of derazantinib. This allows the receptor to remain active and continue signaling even in the presence of the drug. The table below, compiled from published data, illustrates the dramatic shift in IC50 values for different FGFR inhibitors in the presence of these mutations[1].

FGFR2 Kinase Domain StatusDerazantinib IC50 (nM)Pemigatinib IC50 (nM)Infigratinib IC50 (nM)Futibatinib IC50 (nM)
Wild-Type~5-10~2-5~1-3~20-40
N550K Mutant >1000>1000>1000~50-100
V565F Mutant >1000>1000>1000>1000

Data is synthesized from multiple sources and represents approximate values to illustrate the magnitude of resistance.

  • Bypass Pathway Activation: In this scenario, the cancer cell reduces its reliance on the FGFR signaling pathway altogether. By upregulating parallel pathways like PI3K/AKT or MAPK, the cell can maintain the necessary signals for proliferation and survival, rendering the inhibition of FGFR by derazantinib ineffective.

The following diagrams illustrate these concepts:

cluster_0 Sensitive Cell Derazantinib Derazantinib FGFR2 (WT) FGFR2 (WT) Derazantinib->FGFR2 (WT) Inhibits PI3K/AKT PI3K/AKT FGFR2 (WT)->PI3K/AKT MAPK/ERK MAPK/ERK FGFR2 (WT)->MAPK/ERK Proliferation/Survival Proliferation/Survival PI3K/AKT->Proliferation/Survival MAPK/ERK->Proliferation/Survival cluster_1 Resistant Cell (On-Target Mutation) cluster_2 Resistant Cell (Bypass Pathway) Derazantinib Derazantinib FGFR2 (N550K/V565F) FGFR2 (N550K/V565F) Derazantinib->FGFR2 (N550K/V565F) Ineffective Inhibition PI3K/AKT_res1 PI3K/AKT_res1 FGFR2 (N550K/V565F)->PI3K/AKT_res1 MAPK/ERK_res1 MAPK/ERK_res1 FGFR2 (N550K/V565F)->MAPK/ERK_res1 Proliferation/Survival_res1 Proliferation/Survival_res1 PI3K/AKT_res1->Proliferation/Survival_res1 MAPK/ERK_res1->Proliferation/Survival_res1 Derazantinib_res2 Derazantinib_res2 FGFR2 (WT)_res2 FGFR2 (WT)_res2 Derazantinib_res2->FGFR2 (WT)_res2 Inhibits PI3K/AKT (Hyperactivated) PI3K/AKT (Hyperactivated) Proliferation/Survival_res2 Proliferation/Survival_res2 PI3K/AKT (Hyperactivated)->Proliferation/Survival_res2 MAPK/ERK (Hyperactivated) MAPK/ERK (Hyperactivated) MAPK/ERK (Hyperactivated)->Proliferation/Survival_res2

Fig 2. Mechanisms of acquired resistance to derazantinib.

Part 3: Experimental Protocols & Workflows

The following protocols are designed to be self-validating systems, with built-in controls to ensure the reliability of your results.

Protocol 1: Generation of a Derazantinib-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure to derazantinib.[8][9]

Materials:

  • Parental cancer cell line (e.g., a cholangiocarcinoma cell line with an FGFR2 fusion)

  • Complete culture medium

  • This compound (powder or stock solution in DMSO)

  • Cell culture flasks, plates, and consumables

  • MTT or similar cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a baseline cell viability assay (see Protocol 2 ) to determine the IC50 of derazantinib in your parental cell line.

  • Initial Drug Exposure: Culture the parental cells in complete medium containing derazantinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Observe the cells daily. Initially, you will see significant cell death. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of derazantinib.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the derazantinib concentration by 1.5 to 2-fold.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. This process selects for a population of cells that can survive and proliferate in the presence of high concentrations of derazantinib.

  • Characterize the Resistant Line: Once the cells are stably growing in a high concentration of derazantinib (e.g., 10-20 times the initial IC50), characterize the new resistant cell line.

    • Perform a cell viability assay to confirm a significant shift in the IC50 value compared to the parental line.

    • Cryopreserve aliquots of the resistant cell line at various passages.

    • Maintain a culture of the resistant cells in medium containing a maintenance dose of derazantinib (e.g., the IC50 of the resistant line) to preserve the resistant phenotype.

Parental Cells Parental Cells Determine IC50 Determine IC50 Parental Cells->Determine IC50 Step 1 Culture at IC20 Culture at IC20 Determine IC50->Culture at IC20 Step 2 Monitor & Passage Monitor & Passage Culture at IC20->Monitor & Passage Step 3 Increase Dose Increase Dose Monitor & Passage->Increase Dose Step 4 Repeat Cycle Repeat Cycle Increase Dose->Repeat Cycle Step 5 Repeat Cycle->Monitor & Passage Characterize Resistant Line Characterize Resistant Line Repeat Cycle->Characterize Resistant Line Step 6

Sources

Technical Support Center: Investigating Off-Target Effects of Derazantinib Hydrochloride in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Derazantinib Hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of Derazantinib observed in preclinical models. As a multi-kinase inhibitor, understanding and deconvoluting its full spectrum of activity is paramount for robust experimental design and accurate data interpretation.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during preclinical studies with Derazantinib.

Q1: My FGFR-negative cancer cell line shows sensitivity to Derazantinib. What is the likely cause?

A1: This is a strong indication of an off-target effect. Derazantinib is known to potently inhibit other kinases besides its primary targets (FGFR1/2/3), most notably Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Many cancer cell lines, even without FGFR aberrations, may rely on signaling pathways driven by these other kinases for their proliferation and survival. For example, some myeloid leukemia cell lines express CSF1R and are sensitive to its inhibition.[4][5]

Q2: I am observing unexpected anti-angiogenic effects in my in vivo model. Is this an on-target or off-target effect of Derazantinib?

A2: While FGFR signaling can contribute to angiogenesis, potent anti-angiogenic phenotypes are often linked to Derazantinib's off-target inhibition of VEGFR2.[1][6] Studies in zebrafish embryos, a well-established model for vascular development, have shown that Derazantinib induces significant defects in sprouting angiogenesis, a process heavily reliant on VEGF/VEGFR signaling.[1] These effects are comparable to those of potent VEGFR inhibitors like vatalanib.[1]

Q3: How can I differentiate between on-target FGFR inhibition and off-target effects in my cellular assays?

A3: This requires a carefully designed set of experiments. A key strategy is to use "rescue" experiments. For on-target effects, you can try to rescue the phenotype by adding exogenous FGFs. For off-target effects, you would use ligands for the suspected off-target receptors, such as CSF-1 for CSF1R or VEGF for VEGFR2. Additionally, comparing Derazantinib's effects to a highly specific FGFR inhibitor (with minimal CSF1R/VEGFR2 activity) can help isolate the on-target phenotype.[2]

Q4: What are some unexpected phenotypes observed in preclinical models that could be attributed to Derazantinib's off-target effects?

A4: Beyond direct anti-proliferative effects on FGFR-negative cells and anti-angiogenic activity, off-target inhibition of CSF1R can lead to significant modulation of the tumor microenvironment.[2][7] This includes effects on tumor-associated macrophages (TAMs), which are often dependent on CSF1R signaling for their survival and pro-tumoral functions.[5][8] Researchers might observe changes in immune cell infiltration or polarization within the tumor. In zebrafish models, specific vascular defects like impaired anastomosis and disrupted endothelial cell junctions have been linked to Derazantinib's activity.[1]

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges.

Problem 1: Unexpected Cell Death or Growth Inhibition in an FGFR-independent Model
  • Scenario: You are using a cell line that lacks any known FGFR amplifications, fusions, or mutations, yet you observe a dose-dependent decrease in cell viability upon Derazantinib treatment.

  • Plausible Cause: The observed effect is likely due to the inhibition of an off-target kinase that is critical for the survival of your specific cell line, such as CSF1R or VEGFR2.

  • Troubleshooting Workflow:

    • Target Expression Analysis: First, confirm the expression of potential off-target kinases (CSF1R, VEGFR2, KIT, PDGFRβ) in your cell line at the protein level using Western blotting or flow cytometry, and at the transcript level with RT-qPCR.

    • Phospho-Kinase Inhibition Assay: Treat your cells with Derazantinib at a range of concentrations and probe for the phosphorylation status of the suspected off-target and its downstream effectors. For example, to test for CSF1R inhibition, you would stimulate the cells with CSF-1 and then measure the levels of phosphorylated CSF1R (p-CSF1R) and phosphorylated ERK (p-ERK).[2][4]

    • Comparative Inhibitor Studies: Benchmark the effects of Derazantinib against more selective inhibitors of CSF1R (e.g., PLX5622) or VEGFR2 (e.g., Vatalanib). If the phenotype is replicated with a selective inhibitor, it provides strong evidence for the specific off-target effect.

    • Genetic Knockdown: Use siRNA or shRNA to knock down the expression of the suspected off-target kinase. If the knockdown phenocopies the effect of Derazantinib, it further validates the off-target dependency.

Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
  • Scenario: You observe potent inhibition of a specific off-target kinase in a cell-free (biochemical) assay, but the cellular effects are much weaker or require significantly higher concentrations of Derazantinib.

  • Plausible Cause: This discrepancy can arise from several factors, including poor cell permeability of the compound, the presence of high intracellular ATP concentrations that compete with the inhibitor, or the activation of compensatory signaling pathways within the cell.[9]

  • Troubleshooting Workflow:

    • Cellular Target Engagement Assay: Employ a method like the NanoBRET assay to confirm that Derazantinib is binding to the intended off-target kinase within intact cells.[10] This will help differentiate between a lack of binding and post-binding compensatory mechanisms.

    • Assess Downstream Signaling: Even if the receptor's phosphorylation is inhibited, cells can sometimes activate alternative pathways to bypass the block. Perform a broader analysis of key signaling nodes (e.g., p-AKT, p-STAT3) to identify any potential compensatory signaling.

    • Time-Course Experiments: The kinetics of off-target inhibition can vary. Conduct a time-course experiment to determine the optimal duration of Derazantinib treatment for observing the desired cellular phenotype.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay TypeOn/Off-TargetReference
FGFR2 1.8 Biochemical On-Target [11]
FGFR1 4.5 Biochemical On-Target [11]
FGFR3 4.5 Biochemical On-Target [11]
RET3BiochemicalOff-Target[11]
DDR23.6BiochemicalOff-Target[11]
PDGFRβ4.1BiochemicalOff-Target[11]
KIT8.2BiochemicalOff-Target[11]
VEGFR111BiochemicalOff-Target[11]
Abl14BiochemicalOff-Target[11]
CSF1R ~16 Biochemical Off-Target [12]
VEGFR2 ~21-31 Biochemical Off-Target [11][12]
FGFR434BiochemicalOff-Target[11]

This table summarizes the inhibitory concentrations of Derazantinib against its primary targets and key off-targets, providing a quantitative basis for experimental design.

Experimental Protocols

Protocol 1: Western Blot for Assessing Off-Target Kinase Inhibition

This protocol outlines a method to determine if Derazantinib inhibits the phosphorylation of CSF1R in a cellular context.

  • Cell Culture and Starvation:

    • Plate a CSF1R-expressing cell line (e.g., RAW264.7 macrophages) in 6-well plates.[2]

    • Once cells reach 70-80% confluency, starve them in serum-free media for 4-6 hours to reduce basal receptor activation.

  • Inhibitor Treatment:

    • Pre-treat the cells with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 10-15 minutes to induce CSF1R phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-CSF1R (e.g., Tyr723)

      • Total CSF1R

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-actin (as a loading control)

  • Detection and Analysis:

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in p-CSF1R indicates off-target inhibition.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds Derazantinib Derazantinib Derazantinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: On-target inhibition of the FGFR signaling pathway by Derazantinib.

Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_phenotype Phenotypic Effects Derazantinib Derazantinib CSF1R CSF1R Derazantinib->CSF1R Inhibits VEGFR2 VEGFR2 Derazantinib->VEGFR2 Inhibits ERK_CSF1R ERK CSF1R->ERK_CSF1R AKT_CSF1R AKT CSF1R->AKT_CSF1R PLCg PLCγ VEGFR2->PLCg Macrophage Macrophage Survival & Differentiation ERK_CSF1R->Macrophage AKT_CSF1R->Macrophage ERK_VEGFR2 ERK PLCg->ERK_VEGFR2 Angiogenesis Angiogenesis, Vascular Permeability ERK_VEGFR2->Angiogenesis

Caption: Key off-target signaling pathways inhibited by Derazantinib.

Troubleshooting_Workflow Start Unexpected Phenotype Observed in FGFR-Negative Model Step1 Step 1: Confirm Expression of Off-Targets (CSF1R, VEGFR2) (Western Blot, RT-qPCR) Start->Step1 Step2 Step 2: Assess Phosphorylation of Off-Targets & Downstream (Western Blot) Step1->Step2 Step3 Step 3: Compare with Selective Inhibitors (e.g., PLX5622, Vatalanib) Step2->Step3 Step4 Step 4: Genetic Knockdown of Suspected Off-Target (siRNA/shRNA) Step3->Step4 Conclusion Identify Specific Off-Target Pathway Step4->Conclusion

Sources

Derazantinib Hydrochloride Technical Support Center: A Guide to Optimizing Dosage and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Derazantinib Hydrochloride Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the experimental use of Derazantinib while minimizing toxicity. As a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family, Derazantinib offers significant promise in targeting cancers with FGFR genetic aberrations.[1][2][3] However, its multi-kinase activity necessitates a nuanced approach to dose selection and toxicity management in preclinical studies.[4] This resource provides troubleshooting guides and frequently asked questions to navigate the complexities of your Derazantinib experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Derazantinib?

Derazantinib is an ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[5][6] By binding to the ATP-binding pocket of the FGFR kinase domain, it prevents receptor autophosphorylation and activation, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2][3][4]

It's important to note that Derazantinib is a multi-kinase inhibitor and also shows activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT.[1][4] This broader activity spectrum may contribute to both its efficacy and its toxicity profile.

Q2: What are the most common toxicities observed with Derazantinib in clinical and preclinical studies?

The most frequently reported adverse events associated with Derazantinib are generally manageable and consistent with the FGFR inhibitor class.[7][8][9] These include:

  • Hyperphosphatemia: An on-target effect resulting from FGFR1 inhibition, which plays a role in phosphate homeostasis.[10]

  • Fatigue/Asthenia: A common side effect of many targeted therapies.[7][8]

  • Gastrointestinal issues: Including nausea, dry mouth, and diarrhea.[7][9][11]

  • Ocular toxicities: Such as dry eye and, less commonly, retinal events.[7][8][12]

  • Elevated liver enzymes (AST/ALT): Indicating potential hepatotoxicity.[7][9]

Compared to other FGFR inhibitors, Derazantinib has been reported to have a lower incidence of certain class-related toxicities like hand-foot syndrome, stomatitis, and severe nail toxicities.[7][9][13]

Q3: What are typical starting doses for in vitro and in vivo preclinical studies?
  • In Vitro : For cell-based assays, the effective concentration of Derazantinib can vary significantly depending on the cell line's level of FGFR dysregulation. Proliferation studies have shown anti-proliferative activity in the nanomolar range for sensitive cell lines.[5] A good starting point for dose-response curves is a range from 1 nM to 10 µM. It has been shown to rescue FGF2-mediated growth arrest with an EC50 of around 100 nM.[5]

  • In Vivo : In xenograft models, Derazantinib has been shown to be well-tolerated at doses up to 75 mg/kg.[6] Efficacy in mouse models is often observed in a dose-dependent manner.[14] A common starting dose in rodent models is around 30 mg/kg, administered orally once daily.[15][16] However, the optimal dose will depend on the specific tumor model and the desired therapeutic window.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in In Vitro Assays

Question: My in vitro experiments are showing significant cytotoxicity even at low nanomolar concentrations in cell lines not expected to be highly sensitive to FGFR inhibition. How can I troubleshoot this?

Answer:

This issue can arise from several factors. Here is a systematic approach to identify the cause:

1. Re-evaluate Off-Target Effects: Derazantinib inhibits other kinases besides FGFRs, such as CSF1R and VEGFR2.[1][4] Your cell line may be sensitive to the inhibition of one of these off-target kinases.

  • Action: Profile your cell line for the expression and activation of known Derazantinib off-targets. Compare the cytotoxic effects of Derazantinib with more selective inhibitors of FGFR, CSF1R, or VEGFR2 to dissect the contribution of each pathway.

2. Assess Culture Conditions: The composition of your cell culture medium, particularly the growth factor cocktail, can influence sensitivity to Derazantinib.

  • Action: Ensure consistent use of a defined, serum-free, or low-serum medium where possible. If using serum, be aware that lot-to-lot variability in growth factor concentrations can impact results.

3. Confirm Compound Integrity:

  • Action: Verify the purity and concentration of your Derazantinib stock solution. Degradation of the compound or errors in dilution can lead to inaccurate dosing.

Experimental Workflow for Investigating Off-Target Cytotoxicity:

Caption: Workflow for troubleshooting unexpected in vitro cytotoxicity.

Issue 2: Managing Hyperphosphatemia in In Vivo Models

Question: My animal models are developing severe hyperphosphatemia, leading to adverse events and confounding my study. How can I manage this on-target toxicity?

Answer:

Hyperphosphatemia is an expected on-target effect of FGFR inhibition due to its role in phosphate homeostasis.[10][17] Managing this is crucial for maintaining the health of the animals and ensuring the interpretability of your results.

Management Strategies:

StrategyDescriptionRationale
Dietary Modification Switch to a low-phosphate diet for the duration of the study.Reducing dietary phosphate intake can help mitigate the rise in serum phosphate levels caused by FGFR inhibition.[12]
Phosphate Binders Administer oral phosphate binders such as sevelamer.These agents bind to dietary phosphate in the gastrointestinal tract, preventing its absorption.[18]
Dose Interruption/Reduction If hyperphosphatemia becomes severe, consider a brief interruption of Derazantinib treatment or a dose reduction.This allows serum phosphate levels to normalize.[17] Once levels are controlled, treatment can often be resumed at the same or a slightly lower dose.

Monitoring Protocol:

  • Baseline Measurement: Establish baseline serum phosphate levels before initiating Derazantinib treatment.

  • Regular Monitoring: Monitor serum phosphate levels 1-2 times per week for the first two weeks of treatment, and then weekly thereafter.

  • Dose Adjustment Thresholds:

    • Moderate Increase (>7 mg/dL): Initiate a low-phosphate diet and consider starting phosphate binders.[18]

    • Severe Increase (>10 mg/dL): Interrupt Derazantinib dosing until phosphate levels return to <5.5 mg/dL.[17] Resume treatment at a reduced dose.

Derazantinib Signaling and Hyperphosphatemia Mechanism:

Derazantinib Derazantinib FGFR1 FGFR1 Derazantinib->FGFR1 Inhibits Phosphate_Reabsorption Phosphate_Reabsorption Derazantinib->Phosphate_Reabsorption Increases Kidney Kidney FGFR1->Kidney Regulates Kidney->Phosphate_Reabsorption Controls Serum_Phosphate Serum_Phosphate Phosphate_Reabsorption->Serum_Phosphate Decreases

Caption: Investigating acquired resistance to Derazantinib.

References

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Source: Available from: [Link]

  • Prevention and treatment of FGFR inhibitor-associated toxicities. Source: PubMed, Available from: [Link]

  • Prevention and treatment of FGFR inhibitor-associated toxicities. Source: ResearchGate, Available from: [Link]

  • Clinical development and management of adverse events associated with FGFR inhibitors. Source: Cell Reports Medicine, Available from: [Link]

  • Keeping Track of FGFR Inhibitor AEs Leads to Optimal Outcomes. Source: Targeted Oncology, Available from: [Link]

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Source: Journal of Hematology & Oncology, Available from: [Link]

  • Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma. Source: Pharmacy Times, Available from: [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Source: British Journal of Cancer, Available from: [Link]

  • Derazantinib. Source: PubChem, Available from: [Link]

  • Derazantinib Demonstrates Promising Efficacy in Intrahepatic Cholangiocarcinoma. Source: OncLive, Available from: [Link]

  • Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Source: Targeted Oncology, Available from: [Link]

  • Derazantinib (DZB) in combination with atezolizumab (AZB) in patients with solid tumors: Results from the dose-finding phase Ib substudy of FIDES-02. Source: ASCO Publications, Available from: [Link]

  • Definition of derazantinib. Source: National Cancer Institute, Available from: [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Source: PMC, PubMed Central, Available from: [Link]

  • Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Source: AACR Journals, Available from: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. Source: National Institutes of Health, Available from: [Link]

  • Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01. Source: Cholangiocarcinoma News, Available from: [Link]

  • CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib. Source: Basilea Pharmaceutica, Available from: [Link]

  • Derazantinib: an investigational drug for the treatment of cholangiocarcinoma. Source: PubMed, Available from: [Link]

  • Probing the Effects of the FGFR-Inhibitor Derazantinib on Vascular Development in Zebrafish Embryos. Source: PMC, NIH, Available from: [Link]

  • Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Source: ResearchGate, Available from: [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of Derazantinib Hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with derazantinib hydrochloride. Derazantinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that potently targets the fibroblast growth factor receptor (FGFR) family, showing promise in oncology.[1] However, like many kinase inhibitors, its hydrochloride salt form can present significant challenges in achieving adequate and consistent oral bioavailability in preclinical animal models due to poor aqueous solubility.[2][3]

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges. We will explore the causal factors behind low bioavailability and offer structured, validated methodologies to enhance your experimental outcomes.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in vivo studies with this compound in a direct question-and-answer format.

Question 1: We are observing low and highly variable plasma concentrations of derazantinib in our mouse/rat model after oral gavage. What are the likely causes?

Answer: This is a frequent and multifaceted issue. The primary culprits for low and erratic absorption are rooted in the physicochemical properties of derazantinib and the physiological environment of the gastrointestinal (GI) tract.

  • Poor Aqueous Solubility: Derazantinib is a lipophilic molecule (XLogP ≈ 4.7) with low aqueous solubility, which is characteristic of many kinase inhibitors.[3][4] This is often the rate-limiting step for absorption; the compound must dissolve in the GI fluids before it can be absorbed across the intestinal wall.

  • Precipitation in the GI Tract: The pH of the GI tract varies significantly (from ~1-3 in the stomach to ~6-7.5 in the small intestine). This compound, being a salt, may dissolve in the acidic environment of the stomach but can then precipitate out as the neutral, less soluble free base when it enters the higher pH of the small intestine, which is the primary site of absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are highly expressed in the liver and the enterocytes of the small intestine.[5][6] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[7]

  • Efflux Transporter Activity: Derazantinib may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present on the apical side of enterocytes. These transporters act as pumps, actively removing the drug from the cell and pumping it back into the GI lumen, thereby limiting its net absorption.

Question 2: What are the recommended starting formulations for improving derazantinib bioavailability for in vivo studies?

Answer: The choice of formulation is critical and should be guided by the specific experimental goals and available resources. A tiered approach is recommended, starting with simpler formulations and moving to more complex systems if necessary.

  • Tier 1: Simple Aqueous Suspension: For initial studies, a micronized suspension in an aqueous vehicle containing a wetting agent (e.g., 0.5% methylcellulose with 0.1% Tween 80) can be used.[3] Micronization increases the surface area, which can enhance the dissolution rate. However, this may not be sufficient for compounds with very low solubility.

  • Tier 2: Cosolvent/Surfactant Systems: A common and effective approach for preclinical studies is to use a mixture of solvents and surfactants to maintain the drug in solution. A widely cited vehicle is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[8][9] This system can often achieve a clear solution and improve absorption by presenting the drug in a dissolved state.

  • Tier 3: Lipid-Based Formulations (SEDDS): For compounds that remain challenging, a Self-Emulsifying Drug Delivery System (SEDDS) is a powerful strategy.[10] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (i.e., GI fluids).[11] This maintains the drug in a solubilized state within small lipid droplets, providing a large surface area for absorption and often utilizing lipid absorption pathways, which can bypass hepatic first-pass metabolism.[12]

Question 3: How do I choose the right animal model for my derazantinib bioavailability study?

Answer: The selection of an appropriate animal model is crucial for generating data that can be reasonably extrapolated to humans.[13]

  • Rodents (Mice and Rats): Mice and rats are the most commonly used models for initial pharmacokinetic (PK) and bioavailability screening due to their low cost, ease of handling, and extensive historical data.[14][15] They are suitable for comparing different formulations and identifying major absorption barriers.

  • Non-Rodents (Dogs, Minipigs): Dogs and minipigs have GI physiology that is more similar to humans in terms of transit times, pH, and bile salt composition.[16] They are often used in later-stage preclinical development to obtain more predictive data on oral absorption and to establish a potential in vitro-in vivo correlation (IVIVC).[17]

It is essential to consider species-specific differences in drug-metabolizing enzymes and transporters when interpreting results.[16]

Question 4: We suspect poor absorption is the primary issue. How can we confirm this and differentiate it from rapid metabolism?

Answer: To definitively distinguish between poor absorption and rapid clearance (metabolism), you must calculate the absolute bioavailability (F) . This requires a study design that includes both oral (PO) and intravenous (IV) administration of derazantinib.[18][19]

The absolute bioavailability is calculated using the area under the plasma concentration-time curve (AUC) for both routes, corrected for the dose:

F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100 [20][21]

  • An IV dose is considered 100% bioavailable by definition, as it is administered directly into the systemic circulation.[22] The resulting AUCIV reflects the drug's clearance (metabolism and excretion).

  • A low F value (<20%) with a low to moderate clearance (indicated by the AUCIV) strongly suggests that the primary issue is poor absorption (dissolution or permeability-limited).

  • A low F value coupled with high clearance (a small AUCIV) indicates that rapid first-pass metabolism is a significant contributor.[7]

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments. These protocols are designed to be self-validating by including critical quality control checks.

Protocol 2.1: Preparation of a Cosolvent/Surfactant Formulation

This protocol describes the preparation of the widely used 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle.[9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, magnetic stirrer, and stir bar

Procedure:

  • Weigh Drug: Accurately weigh the required amount of this compound based on the desired final concentration (e.g., 2.5 mg/mL).[8]

  • Dissolve in DMSO: Add the calculated volume of DMSO (10% of the final volume) to the vial containing the drug. Vortex and/or sonicate until the drug is completely dissolved. A clear solution should be obtained.

  • Add PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Mix thoroughly with a magnetic stirrer until the solution is homogeneous.

  • Add Tween-80: Add the calculated volume of Tween-80 (5% of the final volume). Continue stirring until fully incorporated.

  • Final Dilution with Saline: Slowly add the saline (45% of the final volume) to the mixture while stirring.

  • Quality Control: Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[8] Prepare the formulation fresh on the day of the experiment if possible.

Protocol 2.2: Conducting a Comparative Pharmacokinetic (PK) Study (PO vs. IV) in Rats

This protocol outlines a crossover study design to determine the absolute bioavailability of a derazantinib formulation.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=4-6 per group), cannulated (jugular vein for sampling, femoral vein for IV dosing if applicable).

  • Dose: Example: Oral (PO) dose of 10 mg/kg; Intravenous (IV) dose of 2 mg/kg.

  • Formulations: PO dose administered using the formulation from Protocol 2.1. IV dose prepared in a suitable vehicle for intravenous administration (e.g., 20% Solutol HS 15 in saline).

  • Design: Crossover design with a 1-week washout period between dosing periods.

Procedure:

  • Acclimatization & Fasting: Acclimate animals for at least 3 days. Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • PO Group: Administer the derazantinib formulation accurately by oral gavage. Record the exact time of dosing.

    • IV Group: Administer the IV formulation as a slow bolus injection (over 1-2 minutes). Record the exact time of dosing.

  • Blood Sampling: Collect serial blood samples (approx. 150 µL) from the jugular vein cannula into EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[19]

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for derazantinib concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis.

    • Calculate the mean AUC for both PO and IV groups.

    • Calculate the absolute bioavailability (F) using the formula described in FAQ #4.

Part 3: Data Presentation & Visualization

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Pharmacokinetic Parameters for Different Derazantinib Formulations in Rats (10 mg/kg, PO)

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng*hr/mL)Relative Bioavailability (%)
A: 0.5% MC Suspension150 ± 454.0980 ± 210100 (Reference)
B: Cosolvent System (Protocol 2.1)480 ± 902.03150 ± 550321
C: SEDDS Formulation720 ± 1501.55200 ± 890530

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Experimental Workflows (Graphviz Visualizations)

A clear workflow diagram can help in decision-making and troubleshooting.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Root Cause Analysis & Action Start Low / Variable Plasma Exposure CheckFormulation QC Check Formulation (Clarity, Homogeneity) Start->CheckFormulation RunPK Conduct PO vs. IV Crossover PK Study CheckFormulation->RunPK If formulation is OK CalcF Calculate Absolute Bioavailability (F) RunPK->CalcF LowF_LowCL Diagnosis: Poor Absorption (F < 20%, Low Clearance) CalcF->LowF_LowCL Low F LowF_HighCL Diagnosis: High First-Pass Effect (F < 20%, High Clearance) CalcF->LowF_HighCL Low F Action_Formulate Action: Improve Formulation (e.g., SEDDS, ASD) LowF_LowCL->Action_Formulate Action_Metabolism Action: Investigate Metabolism (CYP/P-gp Involvement) LowF_HighCL->Action_Metabolism

Caption: Workflow for troubleshooting low bioavailability.

FormulationDecisionTree Start Need to Formulate Derazantinib for PO Dosing SolubilityCheck Is Solubility in Aqueous Vehicle > Dose/Volume? Start->SolubilityCheck SimpleSuspension Use Simple Suspension (e.g., 0.5% MC + 0.1% Tween) SolubilityCheck->SimpleSuspension Yes CosolventSystem Try Cosolvent System (e.g., DMSO/PEG300/Tween) SolubilityCheck->CosolventSystem No AdvancedSystem Evaluate Advanced Formulations CosolventSystem->AdvancedSystem Still inadequate exposure? SEDDS Develop SEDDS or Amorphous Solid Dispersion (ASD) AdvancedSystem->SEDDS

Caption: Decision tree for preclinical formulation selection.

References

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  • Salawi, A. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceuticals, 17(5), 633. [Link][11]

  • Subbaiah, M. A. M., et al. (2023). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. [Link][2]

  • Subbaiah, M. A. M., et al. (2023). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. [Link][3]

  • Sastry, S. V., Nyshadham, J. R., & Fix, J. A. (2000). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutical Science & Technology Today, 3(4), 138-145. [Link][23]

  • Jacobsen, A. C., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 266, 141-149. [Link][13]

  • FDA. (2022). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link][18]

  • Bhimji, S. (2023). Drug Bioavailability. In StatPearls. StatPearls Publishing. [Link][22]

  • Al-Jedai, A., et al. (2022). Assessment of potential drug–drug interactions among outpatients in a tertiary care hospital: focusing on the role of P-glycoprotein and CYP3A4. Journal of Pharmaceutical Policy and Practice, 15(1), 86. [Link][5]

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  • Godin, B., & Touitou, E. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. The Open Drug Delivery Journal, 1, 21-34. [Link][26]

  • Sarabu, S., et al. (2020). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). AAPS PharmSciTech, 21(4), 133. [Link][27]

  • Liu, G. J., & Liu, Q. (2016). Modifications of the Method for Calculating Absolute Drug Bioavailability. Latin American Journal of Pharmacy, 35(5), 1018-24. [Link][28]

  • Fasinu, P. S., & Bouic, P. J. (2019). Cytochrome P450 and P-Glycoprotein-Mediated Interactions Involving African Herbs Indicated for Common Noncommunicable Diseases. Evidence-Based Complementary and Alternative Medicine, 2019, 8365691. [Link][29]

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Derazantinib Hydrochloride Technical Support Center: Managing On-Target Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical, field-proven strategies for managing hyperphosphatemia, a common on-target effect observed during preclinical and clinical research involving Derazantinib Hydrochloride. Our goal is to equip you with the necessary knowledge to anticipate, monitor, and mitigate this adverse event, ensuring the integrity of your experiments and the continuity of your research.

I. Frequently Asked Questions (FAQs): The "Why" and "What" of Derazantinib-Induced Hyperphosphatemia

This section addresses the fundamental questions regarding the mechanistic basis of hyperphosphatemia in the context of Derazantinib treatment.

Q1: Why does treatment with Derazantinib, a pan-FGFR inhibitor, lead to elevated serum phosphate levels?

A1: Hyperphosphatemia is an expected, on-target effect of potent Fibroblast Growth Factor Receptor (FGFR) inhibition.[1] The mechanism is directly linked to the disruption of the FGF23 signaling pathway, a critical regulator of phosphate homeostasis in the body.[2]

  • The FGF23-Klotho-FGFR Axis: Under normal physiological conditions, the hormone FGF23, primarily secreted by osteocytes, binds to FGFRs in the kidney in the presence of its co-receptor, α-Klotho. This binding event signals the kidneys to increase urinary phosphate excretion by downregulating the expression of sodium-phosphate co-transporters (NaPi-IIa and NaPi-IIc) in the proximal tubules.[2]

  • Derazantinib's Mechanism of Action: Derazantinib potently inhibits FGFR1, FGFR2, and FGFR3.[3] By blocking FGFR signaling in the kidneys, Derazantinib effectively renders the renal tubules resistant to the phosphaturic effects of FGF23. This leads to an increase in the expression of NaPi co-transporters, resulting in enhanced renal phosphate reabsorption and a subsequent rise in serum phosphate levels.

The following diagram illustrates this signaling pathway and the point of inhibition by Derazantinib.

FGF23_Pathway cluster_kidney Renal Proximal Tubule Cell cluster_blood Bloodstream FGFR_Klotho FGFR/α-Klotho Complex NaPi NaPi-IIa/c Transporters FGFR_Klotho->NaPi Phosphate_Reabsorption Phosphate Reabsorption NaPi->Phosphate_Reabsorption Serum_Phosphate Serum Phosphate Phosphate_Reabsorption->Serum_Phosphate FGF23 FGF23 FGF23->FGFR_Klotho Serum_Phosphate->FGF23 Derazantinib Derazantinib Derazantinib->FGFR_Klotho

Caption: Mechanism of Derazantinib-induced hyperphosphatemia.

Q2: How common is hyperphosphatemia in subjects treated with Derazantinib?

A2: Hyperphosphatemia is one of the most frequently reported adverse events in clinical trials of Derazantinib. In the FIDES-01 study, hyperphosphatemia of any grade was observed in 37% of patients.[4][5] In another study of patients with advanced intrahepatic cholangiocarcinoma (iCCA), treatment-related hyperphosphatemia was reported in 75.9% of patients, with 10.3% experiencing grade 3 events.[6][7]

Q3: What is the typical onset of hyperphosphatemia after initiating Derazantinib treatment?

A3: The median time to the first occurrence of hyperphosphatemia during Derazantinib treatment has been reported to be approximately 15 days.[6][7] This relatively rapid onset underscores the importance of proactive monitoring of serum phosphate levels from the start of any experiment.

Q4: Is Derazantinib-induced hyperphosphatemia reversible?

A4: Yes, this on-target effect is generally manageable and reversible with appropriate interventions, which may include dietary modifications, the use of phosphate-binding agents, and, if necessary, dose interruption or reduction of Derazantinib.[1][2]

II. Troubleshooting Guide: A Stepwise Approach to Managing Hyperphosphatemia

This section provides a structured, tiered approach to managing hyperphosphatemia in a research setting. The following workflow outlines the decision-making process.

Management_Workflow Start Initiate Derazantinib Treatment Monitor Serum Phosphate Weekly Check_Phosphate Serum Phosphate > ULN? Start->Check_Phosphate Level_1 < 7.0 mg/dL Check_Phosphate->Level_1 Yes Action_1 Continue Derazantinib at Current Dose Initiate Low-Phosphate Diet Counseling Check_Phosphate->Action_1 No (Continue Monitoring) Level_2 7.0 - 9.0 mg/dL Check_Phosphate->Level_2 Level_3 > 9.0 - 10.0 mg/dL Check_Phosphate->Level_3 Level_4 > 10.0 mg/dL Check_Phosphate->Level_4 Level_1->Action_1 Action_2 Withhold Derazantinib Initiate Phosphate Binder Therapy Weekly Phosphate Reassessment Level_2->Action_2 Restart_Check Phosphate < 5.6 mg/dL? Action_2->Restart_Check Action_3 Withhold Derazantinib Initiate/Optimize Phosphate Binder Therapy Weekly Phosphate Reassessment Level_3->Action_3 Action_3->Restart_Check Action_4 Withhold Derazantinib Consider Urgent Intervention Weekly Phosphate Reassessment Level_4->Action_4 Action_4->Restart_Check Restart_1 Restart Derazantinib at Same Dose (If withheld > 2 weeks, consider next lower dose) Restart_Check->Restart_1 From Level 2 Restart_2 Restart Derazantinib at Next Lower Dose Level Restart_Check->Restart_2 From Level 3 Restart_3 Restart Derazantinib at Two Dose Levels Lower or Consider Permanent Discontinuation Restart_Check->Restart_3 From Level 4

Caption: Stepwise workflow for managing Derazantinib-induced hyperphosphatemia.

Tier 1: Prophylactic Measures and Initial Intervention (Serum Phosphate > ULN to < 7.0 mg/dL)
  • Baseline and Routine Monitoring:

    • Establish a baseline serum phosphate level before initiating Derazantinib.

    • Monitor serum phosphate levels weekly for the first month of treatment, then every 2-4 weeks thereafter, or as clinically indicated.

  • Dietary Counseling and Modification:

    • Upon the first observation of elevated phosphate, provide guidance on a low-phosphate diet. The goal is to restrict dietary phosphate intake to 600-800 mg per day.[8]

    • Key Dietary Recommendations:

      • Limit High-Phosphate Foods: Reduce intake of dairy products, nuts, seeds, processed meats, and dark colas.

      • Phosphate Source Matters: Animal-based phosphate is more readily absorbed (40-60%) than plant-based phosphate (20-50%).

      • Avoid Phosphate Additives: Counsel subjects to check food labels for ingredients containing "phos" (e.g., phosphoric acid, sodium phosphate), which are common in processed and fast foods and are almost completely absorbed.

    Foods to Limit or Avoid (High Phosphate)Lower Phosphate Alternatives
    Milk, cheese, yogurt, ice creamRice milk (not fortified), cream cheese, sorbet
    Nuts, seeds, peanut butterPopcorn (without butter), hard candy
    Dried beans and peas (e.g., lentils, kidney beans)Fresh green beans, carrots, cucumbers
    Processed meats (e.g., hot dogs, bacon, deli meats)Fresh, unprocessed beef, chicken, or fish
    Whole-grain breads and cerealsWhite bread, rice, pasta
    Dark colas and other bottled beverages with phosphate additivesWater, clear sodas, tea, coffee
Tier 2: Pharmacological Intervention (Serum Phosphate ≥ 7.0 mg/dL)
  • Initiation of Phosphate Binders:

    • If serum phosphate levels rise to ≥ 7.0 mg/dL despite dietary restrictions, the initiation of oral phosphate binder therapy is recommended.[2]

    • Phosphate binders must be taken with meals to be effective, as they work by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption.[9][10]

  • Choosing a Phosphate Binder:

    • The choice of binder depends on several factors, including the subject's serum calcium levels and potential side effects.

    • Calcium-Based Binders (e.g., Calcium Acetate, Calcium Carbonate):

      • Starting Dose (Calcium Acetate): Typically 1334 mg (2 capsules) with each meal.[11]

      • Considerations: Cost-effective and widely available. Monitor serum calcium levels to avoid hypercalcemia. Total elemental calcium intake from binders should be limited.[9]

    • Non-Calcium-Based Binders (e.g., Sevelamer, Lanthanum Carbonate):

      • Starting Dose (Sevelamer): 800-1600 mg with each meal, depending on the baseline phosphate level.[12][13][14]

      • Starting Dose (Lanthanum Carbonate): 1500 mg per day, divided among meals.[15][16]

      • Considerations: Preferred in subjects with pre-existing hypercalcemia or vascular calcification.[9] Sevelamer may cause gastrointestinal side effects, while lanthanum requires tablets to be chewed or crushed completely.[12][15]

    • Iron-Based Binders (e.g., Sucroferric Oxyhydroxide, Ferric Citrate):

      • Considerations: Can be an option for subjects who also have iron deficiency.[10]

    Phosphate Binder ClassExample AgentTypical Starting DoseKey Considerations
    Calcium-BasedCalcium Acetate1334 mg with each meal[11]Monitor for hypercalcemia.
    Resin-BasedSevelamer800-1600 mg with each meal[12][13]May cause GI side effects.
    Metal-BasedLanthanum Carbonate1500 mg/day, divided with meals[15]Must be chewed or crushed.
Tier 3: Derazantinib Dose Modification

If hyperphosphatemia persists or is severe, modification of the Derazantinib dose is necessary. The following guidelines are based on the FIDES-03 clinical study protocol (DZB-CS-202).[17]

Serum Phosphate LevelAction
< 7.0 mg/dL (< 2.26 mmol/L)Continue Derazantinib at the current dose.
7.0 – 9.0 mg/dL (2.26 – 2.90 mmol/L)Withhold Derazantinib. Reassess phosphate levels weekly. Once the level returns to < 5.6 mg/dL, the subject may restart Derazantinib at the same dose. If hyperphosphatemia persists for > 2 weeks, consider restarting at the next lower dose.
> 9.0 – 10.0 mg/dL (> 2.90 – 3.23 mmol/L)Withhold Derazantinib. Reassess phosphate levels weekly. Once the level returns to < 5.6 mg/dL, the subject may restart at the next lower dose level.
> 10.0 mg/dL (> 3.23 mmol/L) or significant alteration from baseline renal function or Grade 3 hypercalcemiaWithhold Derazantinib. Reassess phosphate levels weekly. Once the level returns to < 5.6 mg/dL, the subject may restart at two dose levels lower, or Derazantinib may be permanently discontinued (e.g., if considered a life-threatening event).

Note on Dose Reductions: Dose interruption until resolution of toxicity and a maximum of two dose reductions (e.g., to 200 mg or 100 mg once daily from a 300 mg starting dose) were permitted in clinical trials.[7]

III. Conclusion and Best Practices

  • Proactive Monitoring: Do not wait for symptoms. Implement a regular phosphate monitoring schedule from the outset of your study.

  • Early Intervention: Initiate dietary counseling at the first sign of elevated phosphate. This non-invasive step can often delay or reduce the need for more significant interventions.

  • Systematic Approach: Follow a tiered management algorithm, escalating interventions logically from diet to phosphate binders and finally to dose modification.

  • Thorough Documentation: Keep detailed records of serum phosphate levels, dietary changes, phosphate binder administration, and any Derazantinib dose modifications. This data is invaluable for interpreting your experimental outcomes.

By understanding the underlying mechanism and employing these systematic management strategies, researchers can effectively control Derazantinib-induced hyperphosphatemia, thereby maintaining the integrity and continuity of their vital research.

IV. References

  • Eliphos, PhosLo (calcium acetate) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

  • Calcium Acetate Dosage Guide + Max Dose, Adjustments. Drugs.com. Published December 11, 2025. [Link]

  • Hyperphosphatemia in Kidney Disease: How to Choose a Phosphorus Binder. Consult QD. Published January 9, 2019. [Link]

  • Hyperphosphatemia Treatment & Management: Approach Considerations, Pharmacologic Therapies, Increased Renal Excretion. Medscape Reference. Published July 11, 2024. [Link]

  • CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib ClinicalTrials.gov ID: NCT04604132. ClinicalTrials.gov. Published May 21, 2021. [Link]

  • Calcium Acetate 667mg Capsules: A Clinical Profile. GlobalRx. [Link]

  • Lanthanum Carbonate Dosage Guide + Max Dose, Adjustments. Drugs.com. Published October 2, 2025. [Link]

  • Fibroblast growth factor receptor inhibitor-induced hyperphosphatemia: Lessons for the nephrologist. PubMed. [Link]

  • Shared Care Guideline for Phosphate Binders in Hyperphosphataemia in Adults Patients with Chronic Kidney Disease (CKD). [Link]

  • Sevelamer. StatPearls - NCBI Bookshelf - NIH. Published September 14, 2024. [Link]

  • Phosphate Binders Shared Care Protocol- Information sheet. Nottinghamshire APC. [Link]

  • Sevelamer Dosage Guide + Max Dose, Adjustments. Drugs.com. Published December 11, 2025. [Link]

  • Low-Phosphorus Diet Guidelines. Cleveland Clinic Abu Dhabi. [Link]

  • Sevelamer (oral route). Side effects & dosage. Mayo Clinic. Published January 31, 2025. [Link]

  • Renagel, Renvela (sevelamer) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

  • Lanthanum carbonate: Uses, Dosage, Side Effects an... | MIMS Singapore. [Link]

  • Lanthanum carbonate (oral route). Side effects & dosage. Mayo Clinic. Published February 1, 2025. [Link]

  • Hyperphosphataemia: which phosphate binder? Nephrology Dialysis Transplantation | Oxford Academic. Published April 18, 2018. [Link]

  • Fosrenol (lanthanum carbonate) Chewable Tablets. accessdata.fda.gov. [Link]

  • Table 2, Key Characteristics of Phosphate Binders Used in Canada. Clinical Review Report: Sucroferric Oxyhydroxide (Velphoro). NCBI. [Link]

  • Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. CCA News. [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PMC - PubMed Central. Published November 13, 2018. [Link]

  • Clinical development and management of adverse events associated with FGFR inhibitors. PMC. [Link]

  • Dosing and Administration. BALVERSA™ (erdafitinib) HCP. [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Nature. Published November 13, 2018. [Link]

  • Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations. Journal of Oncology Navigation & Survivorship. [Link]

  • Efficacy and Safety of Derazantinib in Patients with Previously Treated iCCA with an FGFR2 Fusion or Rearrangement: The FIDES-01 Study. CCA News. [Link]

  • DOSING AND ADMINISTRATION GUIDE. BALVERSA™ (erdafitinib) HCP. [Link]

  • Derazantinib (ARQ 087) Pharmacodynamics: Alterations in FGF19/21/23 and Phosphate in Patients with Cholangiocarcinoma. ResearchGate. Published April 24, 2018. [Link]

  • Derazantinib in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study. CCA News Online. [Link]

  • Management of Hyperphosphatemia in End-Stage Renal Disease: A New Paradigm. Published May 5, 2020. [Link]

  • Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider. PubMed Central. [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PubMed. [Link]

  • Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Targeted Oncology. Published February 12, 2021. [Link]

  • Basilea provides updates on efficacy data with derazantinib in bile duct cancer and on ongoing clinical programs in urothelial and gastric cancer. Published May 31, 2021. [Link]

Sources

mitigating gastrointestinal side effects of Derazantinib Hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating and Managing Gastrointestinal Side Effects

Welcome to the technical support center for in vivo studies involving Derazantinib Hydrochloride. As Senior Application Scientists, we understand that managing the on-target and off-target effects of potent kinase inhibitors is critical for the success and reproducibility of your research. This guide is designed to provide you with in-depth, evidence-based strategies to proactively mitigate and troubleshoot gastrointestinal (GI) side effects of Derazantinib in your animal models.

Understanding the Challenge: Derazantinib and the GI Tract

Derazantinib is a potent, orally bioavailable inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] Its mechanism of action involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, which in turn blocks downstream signaling pathways that drive tumor cell proliferation and survival.[3][4] However, like many tyrosine kinase inhibitors (TKIs), Derazantinib's activity is not entirely restricted to the tumor. FGFR signaling plays a role in maintaining the integrity of the gastrointestinal mucosa. Inhibition of this pathway, along with potential off-target effects on other kinases, can lead to a range of GI-related adverse events.

Clinical studies of Derazantinib have consistently reported gastrointestinal side effects, including nausea, diarrhea, dry mouth, and vomiting, which are generally mild to moderate in severity.[5][6][7][8][9] In a preclinical setting, these side effects can lead to weight loss, dehydration, and distress in animal subjects, potentially confounding experimental results and raising ethical concerns. Proactive management is therefore paramount.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with Derazantinib in vivo?

Based on clinical data and the known class effects of FGFR inhibitors, the most anticipated GI side effects in animal models include:

  • Diarrhea: Often characterized by loose, unformed stools.

  • Nausea and Inappetence: May be observed as a reduction in food intake and subsequent weight loss.

  • Dehydration: A secondary effect of diarrhea and reduced fluid intake.

Q2: What is the likely mechanism behind Derazantinib-induced diarrhea?

While the exact mechanisms are multifactorial, TKI-induced diarrhea is often secretory in nature.[10] It can result from:

  • On-target FGFR inhibition in the intestinal epithelium, which can disrupt normal cell turnover and barrier function.

  • Off-target kinase inhibition that may alter intestinal ion transport.

  • Changes in the gut microbiome. Some TKIs have been shown to increase the paracellular permeability of the intestinal epithelium, leading to fluid and electrolyte loss.[11][12]

Q3: When should I start implementing supportive care measures?

Prophylactic measures should be considered, especially if high doses of Derazantinib are being used or if the animal model is known to be sensitive. It is crucial to have a supportive care plan in place before the onset of significant side effects. Daily monitoring of body weight, food and water intake, and stool consistency is essential for early detection.

Troubleshooting Guide: A Proactive Approach

This section provides a structured approach to managing specific GI side effects.

Issue 1: Diarrhea
  • Early Signs: Soft or loose stools, perianal soiling.

  • Causality: Likely due to increased intestinal secretion and motility, and potentially compromised epithelial barrier function.[11]

  • Mitigation Strategy:

    • Baseline Monitoring: Establish baseline stool consistency and frequency for each animal before starting treatment.

    • Dietary Support: Ensure free access to a highly palatable and digestible diet. Supplementation with a high-calorie dietary gel can help maintain caloric intake.

    • Hydration: Provide ready access to drinking water. In cases of mild diarrhea, consider providing an electrolyte solution in addition to regular water.

    • Pharmacological Intervention:

      • Loperamide: This is a first-line treatment for TKI-induced diarrhea.[13][14][15][16][17] It acts by slowing intestinal motility, allowing for greater absorption of water and electrolytes.

      • Probiotics: While more research is needed, modulation of the gut microbiota may offer a supportive role.

Issue 2: Nausea, Vomiting, and Reduced Appetite
  • Early Signs: Decreased food consumption, weight loss, pica (in some species).

  • Causality: Nausea and vomiting are common side effects of many anti-cancer agents and can be centrally or peripherally mediated.

  • Mitigation Strategy:

    • Dietary Management: Offer highly palatable, soft, and moist food. Warming the food can enhance its aroma and encourage eating.

    • Prophylactic Antiemetics: For highly emetogenic chemotherapy regimens, a combination of antiemetics is often used.[18][19][20] Consider prophylactic administration of:

      • 5-HT3 Receptor Antagonists (e.g., ondansetron): These are effective in preventing acute nausea and vomiting.[21]

      • NK1 Receptor Antagonists (e.g., aprepitant): These are particularly effective against delayed nausea and vomiting.[20]

    • Dose Modification: If severe nausea and vomiting persist despite supportive care, a temporary dose reduction or interruption of Derazantinib may be necessary in consultation with the study director and veterinarian.

Experimental Protocols

Protocol 1: Prophylactic and Symptomatic Management of Diarrhea
  • Daily Monitoring:

    • Record body weight daily.

    • Visually inspect cages for stool consistency and volume. A fecal scoring system (e.g., 1=firm, 5=watery) can be used for quantification.

    • Measure daily food and water consumption.

  • Supportive Care (to be implemented for all animals on study):

    • Provide a nutritionally complete, highly palatable diet.

    • Ensure ad libitum access to fresh drinking water.

  • Intervention for Grade 1 Diarrhea (loose stools):

    • Provide a supplemental electrolyte solution.

    • Offer a high-calorie dietary supplement.

  • Intervention for Grade 2 Diarrhea (persistent loose/watery stools):

    • Administer Loperamide (consult with a veterinarian for appropriate dosing for the species).

    • Administer subcutaneous fluids to counteract dehydration.

Protocol 2: Prophylactic Antiemetic Regimen
  • Pre-treatment:

    • Administer a 5-HT3 receptor antagonist (e.g., ondansetron) 30-60 minutes prior to Derazantinib administration.[22]

  • Post-treatment (for delayed nausea):

    • If signs of delayed nausea (e.g., persistent inappetence) are observed, consider the use of an NK1 receptor antagonist, following a veterinarian-approved protocol.

  • Monitoring:

    • Continue daily monitoring of food intake and body weight.

Data Presentation

Table 1: Summary of Mitigation Strategies for Gastrointestinal Side Effects

Side EffectProphylactic MeasuresSymptomatic TreatmentMonitoring Parameters
Diarrhea Highly digestible diet, access to electrolytesLoperamide, subcutaneous fluidsStool consistency, body weight, hydration status
Nausea/Vomiting Prophylactic 5-HT3 antagonistRescue antiemetics, dietary supportFood intake, body weight, signs of emesis
Dry Mouth -Oral rinses (biotene), ensure water accessOral mucosa integrity, water intake

Visualization

Workflow for Managing GI Side Effects

Mitigating_GI_Side_Effects cluster_prophylaxis Prophylactic Phase cluster_monitoring Daily Monitoring cluster_intervention Intervention Phase Prophylaxis Initiate Prophylactic Care: - Palatable Diet - Electrolyte Access - Prophylactic Antiemetics (optional) Monitoring Daily Checks: - Body Weight - Stool Score - Food/Water Intake - Clinical Signs Prophylaxis->Monitoring AEs_Observed Adverse Events Observed Monitoring->AEs_Observed No_AEs No Adverse Events AEs_Observed->No_AEs No Diarrhea Diarrhea Management: - Loperamide - Subcutaneous Fluids AEs_Observed->Diarrhea Yes (Diarrhea) Nausea Nausea/Vomiting Management: - Rescue Antiemetics - Dietary Support AEs_Observed->Nausea Yes (Nausea) Diarrhea->Monitoring Dose_Modification Consider Dose Modification/ Interruption (if severe) Diarrhea->Dose_Modification Nausea->Monitoring Nausea->Dose_Modification

Caption: Proactive workflow for managing GI side effects in vivo.

References

  • Derazantinib (ARQ-087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer. Available at: [Link]

  • Clinical development and management of adverse events associated with FGFR inhibitors. Cell Reports Medicine. Available at: [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. Available at: [Link]

  • Clinical development and management of adverse events associated with FGFR inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Clinical development and management of adverse events associated with FGFR inhibitors - ResearchGate. ResearchGate. Available at: [Link]

  • Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online. Cholangiocarcinoma News. Available at: [Link]

  • Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Targeted Oncology. Available at: [Link]

  • Derazantinib | C29H29FN4O | CID 46834118 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Definition of derazantinib - NCI Drug Dictionary - National Cancer Institute. National Cancer Institute. Available at: [Link]

  • Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma | Pharmacy Times. Pharmacy Times. Available at: [Link]

  • Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 - CCA News. Cholangiocarcinoma News. Available at: [Link]

  • Prophylaxis and Treatment of Chemotherapy-Induced Nausea and Vomiting | Hematology-Oncology Therapy, 2e | AccessHemOnc. McGraw-Hill Medical. Available at: [Link]

  • CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib ClinicalTrials.gov ID: NCT04604132. Basilea Pharmaceutica. Available at: [Link]

  • Antiemetic Prophylaxis for Chemotherapy-Induced Nausea and Vomiting - ResearchGate. ResearchGate. Available at: [Link]

  • Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management. American Journal of Managed Care. Available at: [Link]

  • 7-Prevention of anti-cancer therapy induced nausea and vomiting (AINV) - eviQ. eviQ. Available at: [Link]

  • MECHANISMS OF LOWER GASTROINTESTINAL TOXICITY CAUSED BY TYROSINE KINASE INHIBITORS - The University of Liverpool Repository. University of Liverpool. Available at: [Link]

  • HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. Imedex. Available at: [Link]

  • Prevention of acute chemotherapy-induced nausea and vomiting: results of clinical trials with palonosetron - ResearchGate. ResearchGate. Available at: [Link]

  • Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Drugs Used to Treat Diarrhea in Monogastric Animals - Pharmacology - Veterinary Manual. Merck Veterinary Manual. Available at: [Link]

  • Derazantinib May Demonstrate Promising Disease Control in Some Patients With Cholangiocarcinoma - Cure Today. CURE Today. Available at: [Link]

  • Drug-induced secretory diarrhea: A role for CFTR - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Mechanisms of lower gastrointestinal toxicity caused by tyrosine kinase inhibitors - The University of Liverpool Repository. University of Liverpool. Available at: [Link]

  • Clinical characteristics and outcomes of tyrosine kinase inhibitor-related lower GI adverse effects. Therapeutic Advances in Gastroenterology. Available at: [Link]

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Technical Support Center: Identifying Biomarkers of Response to Derazantinib Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derazantinib (ARQ-087) is an orally bioavailable, spectrum-selective kinase inhibitor targeting the fibroblast growth factor receptor (FGFR) family.[1][2] Specifically, it is a potent, ATP-competitive inhibitor of FGFR1, 2, and 3, which are key oncogenic drivers in various solid tumors when genetically altered.[3][4] Dysregulation of the FGFR signaling pathway—through gene fusions, mutations, or amplifications—can lead to uncontrolled cell proliferation, survival, and angiogenesis.[5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions (FAQs) and detailed troubleshooting workflows for the identification and validation of biomarkers predictive of response to Derazantinib.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding Derazantinib's mechanism, the rationale for biomarker testing, and the methodologies involved.

Core Concepts

Q1: What is the precise mechanism of action for Derazantinib?

A1: Derazantinib is a small molecule inhibitor that competitively binds to the ATP-binding pocket within the kinase domain of FGFR1, FGFR2, and FGFR3.[3][4] This binding action prevents receptor autophosphorylation and activation, thereby blocking downstream signaling through critical oncogenic pathways like the RAS/MAPK and PI3K/AKT cascades.[3][5] This ultimately inhibits tumor cell proliferation and survival.[1] Beyond its potent activity against FGFRs, Derazantinib also shows inhibitory effects on other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), VEGFR2, RET, and KIT, which may contribute to its overall antitumor activity.[2][4][7]

Q2: Why is biomarker identification critical for therapy with Derazantinib?

A2: Biomarker identification is paramount because Derazantinib is a targeted therapy, most effective in patient populations whose tumors are "addicted" to aberrant FGFR signaling. Identifying patients with specific FGFR genetic alterations allows for precise patient selection, maximizing the likelihood of clinical benefit and avoiding unnecessary treatment for those unlikely to respond. Clinical studies have demonstrated that the efficacy of Derazantinib is significantly higher in patients with confirmed FGFR alterations.[8][9]

Q3: What are the primary genetic alterations that predict a positive response to Derazantinib?

A3: The primary predictive biomarkers for Derazantinib are activating genetic alterations in the FGFR genes. These fall into three main categories:

  • Gene Fusions: Chromosomal rearrangements that create a fusion protein with a constitutively active FGFR kinase domain. FGFR2 fusions are the most well-established biomarkers, particularly in intrahepatic cholangiocarcinoma (iCCA).[5][8]

  • Activating Mutations: Point mutations, often in the kinase domain, that lead to ligand-independent receptor activation. FGFR3 mutations (e.g., S249C) are common in urothelial carcinoma.[10][11][12]

  • Gene Amplifications: An increase in the copy number of an FGFR gene, leading to protein overexpression and signaling hyperactivity. FGFR1 amplification is frequently seen in breast and lung cancers, while FGFR2 amplification is found in gastric cancer.[10]

Q4: In which cancer types are activating FGFR alterations most prevalent?

A4: Aberrant FGFR signaling is found across numerous malignancies, but with particularly high frequency in certain types.[13] Approximately 7% of all cancers harbor FGFR alterations.[10] This frequency is notably higher in:

  • Intrahepatic Cholangiocarcinoma (iCCA): 10-20% of patients, primarily with FGFR2 fusions.[5]

  • Urothelial Carcinoma: 15-20% of patients, most commonly with FGFR3 activating mutations or fusions.[11]

  • Other Solid Tumors: FGFR alterations are also found at lower frequencies in breast cancer (FGFR1 amplification), squamous non-small cell lung cancer (FGFR1 amplification), and gastric cancer (FGFR2 amplification).[10][13]

Methodology & Specimen Handling

Q5: What are the recommended laboratory methods for detecting FGFR alterations?

A5: The choice of method depends on the specific alteration being investigated and the available resources. The main technologies are:

  • Next-Generation Sequencing (NGS): This is the most comprehensive approach. DNA-based NGS panels can detect mutations, copy number variations (amplifications), and fusions simultaneously.[14] RNA-based NGS is particularly robust for detecting gene fusions, as it directly sequences the fusion transcript.[14][15]

  • Fluorescence In Situ Hybridization (FISH): A targeted approach that uses fluorescent probes to visualize specific gene rearrangements (fusions) or amplifications in tumor tissue. It is considered a gold standard for confirming fusions.[8]

  • Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): A highly sensitive method for detecting known, specific fusion transcripts or point mutations (e.g., FGFR3 S249C).[16] Its main limitation is that it cannot identify novel fusion partners or unexpected mutations.

  • Immunohistochemistry (IHC): Used to assess protein overexpression, which can be a surrogate marker for gene amplification. However, IHC is not specific for the underlying genetic alteration and is generally considered a screening tool rather than a definitive diagnostic test for selecting patients for FGFR inhibitors.

Q6: What are the advantages and disadvantages of each detection method?

A6: Choosing the right assay involves a trade-off between comprehensiveness, sensitivity, and workflow complexity.

MethodAdvantagesDisadvantagesBest For
NGS • Comprehensive (detects fusions, mutations, CNVs)[14]• Can identify novel fusion partners[15]• High throughput• Higher cost and complexity• Longer turnaround time• Requires bioinformatics expertiseBroad-panel screening and discovery of all alteration types.
FISH • Gold standard for fusions/amplifications• Relatively fast and widely available• Spatially resolves alterations in tissue• Low throughput• Cannot detect point mutations• Interpretation can be subjectiveConfirming specific, known gene fusions or amplifications.
RT-PCR • High sensitivity and specificity[16]• Fast and cost-effective• Can only detect known fusions/mutations• Prone to failure with poor RNA qualityDetecting specific, recurrent mutations or fusions in a targeted manner.
IHC • Fast, inexpensive, widely used• Assesses protein expression directly• Poor correlation with response to inhibitors• Not specific for the genetic driver• Staining can be subjectiveGeneral screening for protein overexpression; not a standalone predictive biomarker.

Q7: Which types of clinical specimens are suitable for FGFR biomarker analysis?

A7: Both tissue and liquid biopsies can be used, each with its own considerations.

  • Formalin-Fixed Paraffin-Embedded (FFPE) Tissue: This is the most common sample type for solid tumors. It is essential to assess tumor cellularity, as assays often require a minimum percentage of tumor nuclei (e.g., >10%) for reliable results.[16] The primary challenge with FFPE tissue is the potential for nucleic acid degradation due to the fixation process, which can impact NGS and RT-PCR performance.

  • Liquid Biopsy (circulating tumor DNA - ctDNA): A minimally invasive option that analyzes cell-free DNA from a blood sample. It is particularly useful for monitoring treatment response and detecting resistance mutations.[6][15] However, its sensitivity depends on the amount of ctDNA shed by the tumor, which can be low in some patients or disease stages.

Part 2: Experimental Workflows & Troubleshooting

This section provides practical guidance and troubleshooting for common experimental challenges.

Workflow 1: Genomic Biomarker Identification from FFPE Tissue

This workflow outlines the key steps for identifying FGFR alterations from a tumor tissue sample.

  • Pathology Review: A pathologist reviews an H&E-stained slide to confirm the diagnosis, assess tumor cellularity, and mark the tumor-rich area for dissection.[16]

  • Macrodissection: The marked tumor area is scraped from unstained slides to enrich for tumor cells.

  • Nucleic Acid Extraction: DNA and/or RNA are extracted from the dissected tissue using a kit specifically designed for FFPE samples.

  • Quality Control (QC): The quantity and quality of the extracted nucleic acids are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit), and fragment analysis (e.g., Bioanalyzer).

  • Assay Performance: The sample is run on the chosen platform (NGS, FISH, or RT-PCR).

  • Data Analysis & Interpretation: Results are analyzed to identify any FGFR gene fusions, mutations, or amplifications.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Specimen FFPE Tissue Block HE_Slide H&E Staining & Pathology Review Specimen->HE_Slide Unstained Unstained Slides Specimen->Unstained Dissection Tumor Macrodissection Unstained->Dissection Extraction DNA/RNA Extraction Dissection->Extraction QC Nucleic Acid QC Extraction->QC NGS NGS Library Prep & Sequencing QC->NGS Comprehensive Screening FISH FISH Assay QC->FISH Targeted Confirmation Analysis Data Analysis & Variant Calling NGS->Analysis Report Biomarker Report (Fusion, Mutation, or Amplification Status) FISH->Report Analysis->Report

Caption: Workflow for identifying FGFR alterations in FFPE tissue.

Troubleshooting Guide: Genomic Analysis

Problem: My DNA/RNA yield from FFPE tissue is low, or the quality is poor (highly fragmented).

  • Plausible Causes:

    • Fixation Issues: Over-fixation or use of non-standard fixatives can severely damage nucleic acids.

    • Specimen Age: Older blocks often yield lower quality nucleic acids.

    • Insufficient Input Tissue: The dissected tumor area may have been too small or had low cellularity.

    • Inefficient Extraction: The chosen extraction kit may not be optimized for FFPE tissue.

  • Solutions & Rationale:

    • Action: Before extraction, use a specialized deparaffinization solution that is less harsh than xylene.

    • Rationale: Harsh organic solvents can further damage already compromised nucleic acids.

    • Action: Use an extraction kit specifically designed for FFPE samples that includes steps to reverse cross-linking and repair some of the damage.

    • Rationale: These kits have optimized lysis conditions and enzymatic steps to improve the yield and quality of nucleic acids from challenging samples.

    • Action: If RNA quality is very low (e.g., DV200 < 30%), consider using a DNA-based NGS assay for fusion detection instead of an RNA-based one, or use FISH, which is more tolerant of fragmentation.

    • Rationale: RNA is inherently less stable than DNA. DNA-based methods for fusion detection or FISH can provide a viable alternative when RNA integrity is poor.

Problem: I have discordant results for an FGFR2 fusion between NGS and FISH.

  • Plausible Causes:

    • Tumor Heterogeneity: The different tissue sections used for each assay may have had different proportions of fusion-positive cells.

    • NGS Analysis Pipeline: The bioinformatics pipeline may not be optimized to call the specific fusion, especially if it involves a novel partner or complex rearrangement.

    • FISH Probe Design: The FISH assay might use a "break-apart" probe. If the fusion partner gene is very close to FGFR2 on the same chromosome, the split signal can be difficult to interpret.

    • NGS Assay Limits: A DNA-based NGS panel may miss fusions in intronic regions that are not covered by the assay design.

  • Solutions & Rationale:

    • Action: Have a pathologist re-review the slides to assess for heterogeneity. If possible, perform laser capture microdissection (LCM) to isolate pure tumor cell populations for re-testing.

    • Rationale: Ensuring that both assays are analyzing a comparable and pure tumor cell population minimizes discrepancies due to heterogeneity.

    • Action: Re-analyze the raw NGS data with a different, specialized fusion-calling algorithm. Manually inspect the reads aligned to the FGFR2 locus for evidence of a breakpoint.

    • Rationale: No single bioinformatic tool is perfect. Using an orthogonal algorithm can help resolve ambiguous calls.

    • Action: If available, perform RT-PCR with primers designed to specifically amplify the fusion transcript identified by NGS.

    • Rationale: RT-PCR is a highly sensitive and specific method that can serve as an orthogonal validation for the presence of a specific fusion transcript.

Part 3: Investigating Target Engagement & Resistance

A key part of drug development is confirming that the drug hits its target and understanding why it might fail.

Workflow 2: Assessing Target Engagement in Vitro

This workflow is used to confirm that Derazantinib is inhibiting FGFR signaling in cancer cell lines.

  • Cell Culture: Culture FGFR-altered cancer cell lines (e.g., a cell line with an FGFR2 fusion).

  • Serum Starvation: Synchronize cells in a low-serum medium to reduce baseline kinase activity.

  • Ligand Stimulation & Drug Treatment: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) to activate the pathway, in the presence of varying concentrations of Derazantinib.

  • Protein Lysis: Harvest cell lysates at a specific time point post-stimulation.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of key proteins:

    • Target Engagement: Phospho-FGFR (p-FGFR).

    • Downstream Pathway Inhibition: Phospho-FRS2, Phospho-ERK, Phospho-AKT.[3][17]

  • Data Analysis: Quantify the reduction in phosphorylation relative to a total protein control.

Problem: I am not seeing a clear, dose-dependent decrease in p-FGFR after Derazantinib treatment in my FGFR-driven cell line.

  • Plausible Causes:

    • Intrinsic Resistance: The cell line may have a co-occurring mutation downstream of FGFR (e.g., in KRAS or PIK3CA) that provides a "bypass" signal for cell survival.[18]

    • Assay Conditions: The drug incubation time may be too short, or the ligand stimulation may be too strong, overwhelming the inhibitor.

    • Antibody Issues: The phospho-specific antibody may be of poor quality or non-specific.

    • Cell Line Integrity: The cell line may have been misidentified or acquired new mutations during long-term culture.

  • Solutions & Rationale:

    • Action: Perform genomic profiling (NGS) on your cell line stock to verify its identity and check for co-occurring mutations in key cancer genes like TP53, KRAS, PIK3CA, etc.[15]

    • Rationale: Understanding the full genomic context of your model system is crucial. A bypass mutation can render an otherwise sensitive cell line resistant.

    • Action: Perform a time-course experiment (e.g., 1, 4, 24 hours) and a dose-response matrix with varying ligand concentrations.

    • Rationale: Optimizing assay kinetics is critical. The inhibitory effect may be more apparent at different time points or under less intense stimulation.

    • Action: Validate your p-FGFR antibody by treating cells with a different, structurally unrelated FGFR inhibitor to confirm that the signal reduction is target-specific.

    • Rationale: Proper antibody validation is essential for trustworthy results. The signal should be modulated by multiple inhibitors of the same target.

FAQ: Understanding Drug Resistance

Q8: How do tumors develop resistance to Derazantinib, and how can I detect it?

A8: Resistance can be intrinsic (present from the start) or acquired (develops during treatment). The primary mechanisms are:

  • On-Target Resistance (Acquired): The tumor acquires new mutations in the FGFR gene itself, most commonly in the kinase domain. These mutations, such as the "gatekeeper" mutation (V565F/L) or "molecular brake" mutations (N550K), can prevent Derazantinib from binding effectively while preserving the kinase's activity.[6][18][19]

    • Detection: Re-biopsy the progressing tumor or perform serial liquid biopsies (ctDNA analysis) and compare the NGS data to the pre-treatment sample to look for new FGFR mutations.

  • Bypass Pathway Activation (Intrinsic or Acquired): The tumor activates other signaling pathways to circumvent its dependency on FGFR. This can be due to pre-existing or newly acquired mutations in genes like KRAS, BRAF, PIK3CA, or loss of tumor suppressors.[18][20]

    • Detection: Use a broad NGS panel to analyze both pre-treatment and post-progression samples for alterations in major oncogenic signaling pathways.

Part 4: Signaling Pathways & Data Summaries

Visual aids and data tables are essential for understanding the context of biomarker discovery.

FGFR Signaling Pathway & Derazantinib Inhibition

The diagram below illustrates the core FGFR signaling cascade and the point of inhibition by Derazantinib.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Docking GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand FGF Ligand Ligand->FGFR Binds & Dimerizes Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding

Caption: Derazantinib inhibits FGFR autophosphorylation, blocking downstream signaling.

Prevalence of Key FGFR Alterations in Cancer

This table summarizes the types and frequencies of FGFR alterations in cancers where Derazantinib has been most actively studied.

Cancer TypeGeneAlteration TypePrevalenceKey References
Intrahepatic Cholangiocarcinoma FGFR2Fusions~10-16%[5][8]
FGFR2Mutations/Amplifications~3-5%[9][21]
Urothelial Carcinoma FGFR3Activating Mutations~15-20%[11]
FGFR3Fusions~5%[11][16]
FGFR2Fusions< 2%[12]
Breast Cancer FGFR1Amplification~8-10%[10]
Lung Squamous Cell Carcinoma FGFR1Amplification~13-22%[5][10]
Gastric Cancer FGFR2Amplification~4-7%[10]

References

  • Katoh, M., & Nakagama, H. (2014). FGF receptors: cancer biology and therapeutics. Nature Reviews Cancer. [Link]

  • Helsten, T., Elkin, S., Arthur, E., Tomson, B. N., Carter, J., & Kurzrock, R. (2016). The FGFR landscape in cancer: analysis of 4,853 tumors. Clinical cancer research, 22(1), 259-267. [Link]

  • Hall, T. G., Yu, Y., Eathiraj, S., Wang, Y., Savage, R. E., Lapierre, J. M., ... & Gill, A. (2016). Preclinical activity of ARQ 087, a novel inhibitor targeting FGFRs. PloS one, 11(9), e0162594. [Link]

  • Loriot, Y., Necchi, A., Park, S. H., Garcia-Donas, J., Huddart, R., Burgess, E., ... & Siefker-Radtke, A. (2019). Erdafitinib in locally advanced or metastatic urothelial carcinoma. New England Journal of Medicine, 381(4), 338-348. [Link]

  • NCI Drug Dictionary. (n.d.). Definition of derazantinib. National Cancer Institute. [Link]

  • Mayo Clinic Laboratories. (n.d.). FGFR Mutation and Fusion Analysis, Tumor. mayocliniclabs.com. [Link]

  • Woodhouse, R., et al. (2020). Identification of FGFR2/3 fusions from clinical cfDNA NGS using a de novo fusion caller. Journal of Clinical Oncology. [Link]

  • Ma, W., et al. (2020). FGFR expression, fusion and mutation as detected by NGS sequencing of DNA and RNA. Journal of Clinical Oncology. [Link]

  • PubChem. (n.d.). Derazantinib. National Center for Biotechnology Information. [Link]

  • Infante, J. R., et al. (2018). Derazantinib (ARQ 087) pharmacodynamics: Alterations in FGF19/21/23 and phosphate in patients with cholangiocarcinoma. Cancer Research. [Link]

  • Goyal, L., et al. (2021). Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. Cancer Discovery. [Link]

  • Facchinetti, F., et al. (2022). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Clinical Cancer Research. [Link]

  • Facchinetti, F., et al. (2020). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Clinical Cancer Research. [Link]

  • Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. reactionbiology.com. [Link]

  • Pharmacy Times. (2022). Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma. pharmacytimes.com. [Link]

  • Targeted Oncology. (2021). Positive Efficacy Seen With Derazantinib in FGFR2 Mutated or Amplified Bile Duct Cancer. targetedonc.com. [Link]

  • Javle, M., et al. (2017). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Expert Review of Anticancer Therapy. [Link]

  • Gnad, F., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE. [Link]

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Technical Support Center: Navigating Cell Line Contamination in Derazantinib Hydrochloride Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Derazantinib Hydrochloride. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding a critical, yet often overlooked, aspect of in vitro screening: cell line contamination. The integrity of your cell lines is paramount for generating reliable and reproducible data, especially when evaluating targeted therapies like Derazantinib.

Derazantinib is a potent, orally available inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and activation, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3][4] Given this targeted mechanism, the genetic background of the cell lines used for screening is of utmost importance. The presence of contaminating cells can lead to a misinterpretation of Derazantinib's efficacy and ultimately compromise your research.

This guide will equip you with the knowledge to identify, troubleshoot, and prevent cell line contamination issues, ensuring the scientific validity of your Derazantinib screening studies.

Part 1: Troubleshooting Guide - Unexplained Results in Derazantinib Screening

This section addresses common issues encountered during Derazantinib screening that may be indicative of cell line contamination.

Q1: My FGFR-amplified/fused cell line is showing an unexpectedly weak response to Derazantinib. What could be the cause?

A1: An unexpectedly weak response in a supposedly sensitive cell line is a red flag for cross-contamination. It is possible that your FGFR-driven cell line has been overgrown by a less sensitive, faster-growing cell line that does not harbor the specific FGFR aberration.

Causality: The overall measured response to Derazantinib in a co-culture is an average of the responses of all cell types present. If a significant portion of the cell population is resistant, the IC50 value will be artificially inflated, masking the true potency of the drug on the target cells. A common culprit is the HeLa cell line, known for its aggressive growth and frequent cross-contamination of other cell lines.[5][6]

Troubleshooting Steps:

  • Immediate Quarantine: Isolate the problematic cell line to prevent further cross-contamination in your lab.[7]

  • Cell Line Authentication: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[8][9][10] This technique generates a unique genetic fingerprint for your cell line.

    • Action: Submit a sample of your cell line for STR profiling and compare the resulting profile to the reference profile from a reputable cell bank like ATCC or DSMZ.[11][12] Mismatches indicate cross-contamination or misidentification.

  • Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs.[13][14]

    • Action: Test your cell line for mycoplasma using a reliable method such as PCR-based detection or a microbiological culture method.[15][16]

Q2: I'm observing inconsistent results with Derazantinib across different passages of the same cell line. Why is this happening?

A2: Inconsistent results between passages can be due to several factors, including genetic drift, evolving cross-contamination, or a latent mycoplasma infection that is becoming more pronounced.

Causality:

  • Genetic Drift: Continuous passaging can lead to genetic changes in a cell line, potentially altering its sensitivity to drugs. It is recommended to use low-passage cells for experiments.[8][17]

  • Progressive Cross-Contamination: If a small number of contaminating cells were introduced, their population might expand with each passage, leading to a gradual shift in the overall drug response.

  • Mycoplasma Impact: Mycoplasma can affect various cellular processes, including proliferation and drug metabolism, and their impact may vary with the density of the infection.[14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent Derazantinib results.

Q3: My negative control cell line (FGFR wild-type) is showing unexpected sensitivity to Derazantinib. What should I do?

A3: This scenario strongly suggests that your negative control cell line is contaminated with a cell line that is sensitive to Derazantinib, likely one with an FGFR alteration.

Troubleshooting Steps:

  • Verify the Source: Confirm the identity of the cell line with the original provider.

  • STR Profile Analysis: Perform STR profiling to identify the contaminating cell line.[18][19] You can compare the obtained profile against databases like Cellosaurus or the ICLAC's Register of Misidentified Cell Lines.[11][20][21][22]

  • Review Cell Handling Practices: This type of contamination often occurs in the lab due to procedural errors.[23]

    • Action: Re-evaluate your lab's aseptic techniques. Key practices include working with only one cell line at a time in the biosafety cabinet, using separate media and reagents for each cell line, and thoroughly cleaning the workspace between handling different cell lines.[6][8]

Part 2: Frequently Asked Questions (FAQs)

Cell Line Authentication

Q4: What is cell line authentication and why is it crucial for Derazantinib screening?

A4: Cell line authentication is the process of verifying the identity and purity of a cell line.[10] It is critical for Derazantinib screening because the drug's efficacy is dependent on the presence of specific FGFR genetic aberrations.[3] Using a misidentified or cross-contaminated cell line can lead to invalid research findings.[9][24][25] Many funding agencies and scientific journals now mandate cell line authentication.[26][27]

Q5: How often should I authenticate my cell lines?

A5: It is recommended to authenticate your cell lines at several key points:[7]

  • When a new cell line is received or established.

  • Before beginning a new series of experiments.

  • Before freezing a new bank of cells.

  • If the cells are behaving unusually or producing unexpected results.

  • Before submitting a manuscript for publication.

Q6: What is STR profiling?

A6: Short Tandem Repeat (STR) profiling is a DNA-based method used to identify individuals and, in this context, to create a unique genetic fingerprint for a human cell line.[8][9] It involves amplifying specific, highly polymorphic regions of the genome and analyzing the length of the resulting fragments.[17] The profile can be compared to a reference database to confirm the cell line's identity.[12]

Mycoplasma Contamination

Q7: What is mycoplasma and how can it affect my Derazantinib experiments?

A7: Mycoplasma are small bacteria that lack a cell wall and are a common contaminant of cell cultures.[28] They are difficult to detect as they do not cause the turbidity often seen with other bacterial or fungal contaminations.[14] Mycoplasma can significantly alter cell metabolism, growth rates, and drug sensitivity, leading to unreliable and irreproducible results in your Derazantinib assays.[13][29]

Q8: How can I detect mycoplasma contamination?

A8: There are several methods for mycoplasma detection, with varying levels of sensitivity and speed:[15][16][30]

Detection MethodPrincipleAdvantagesDisadvantages
PCR-based Assays Amplification of mycoplasma-specific DNA sequences.High sensitivity, rapid results (a few hours).[16]Can be prone to false positives from contaminating DNA.
Microbiological Culture Growing mycoplasma on specialized agar plates.Considered the "gold standard" for accuracy.[16]Time-consuming (takes at least 4 weeks).[16]
DNA Staining (e.g., DAPI, Hoechst) Staining of cell culture slides and visualization of mycoplasma DNA under a fluorescence microscope.Relatively simple and quick.Less sensitive and can be difficult to interpret.
Enzyme-based/ELISA Assays Detection of specific mycoplasma enzymes or antigens.Rapid results.[16]May not detect all species of mycoplasma.[16]
Prevention and Mitigation

Q9: What are the best practices to prevent cell line cross-contamination?

A9: Adhering to strict aseptic techniques is the best defense against cross-contamination:[6][8][23]

  • Work with one cell line at a time in the biological safety cabinet.

  • Thoroughly clean and decontaminate the cabinet between uses.

  • Use dedicated media and reagents for each cell line.

  • Never share pipettes or other tools between different cell lines.

  • Regularly authenticate your cell lines. [31]

  • Quarantine new cell lines until they have been tested for contamination.[7]

Q10: I've confirmed my cell line is cross-contaminated. Can I salvage it?

A10: In most cases of cross-contamination, it is not recommended to try and salvage the culture.[32] The contaminating cells may have completely overgrown the original line. The most reliable and scientifically sound approach is to discard the contaminated culture and start over with a new, authenticated vial from a reputable cell bank.[17]

Part 3: Signaling Pathways and Experimental Protocols

Derazantinib and the FGFR Signaling Pathway

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Understanding this pathway is crucial for interpreting experimental results and troubleshooting unexpected outcomes. Upon binding of an FGF ligand, the FGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of several key pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[33][34][35][36][37]

Caption: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

Experimental Protocols
Protocol 1: Human Cell Line Authentication using STR Profiling

This protocol provides a general overview of the steps involved in preparing a cell sample for STR profiling. It is recommended to use a commercial service for the actual analysis.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell scraper (if needed)

  • Microcentrifuge tubes, sterile

  • DNA extraction kit (commercially available)

Procedure:

  • Culture cells to approximately 80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add trypsin-EDTA to detach the cells. Incubate at 37°C until cells are rounded and detached.

  • Neutralize the trypsin with complete culture medium.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 ml of PBS.

  • Transfer the cell suspension to a sterile microcentrifuge tube.

  • Centrifuge at 200 x g for 5 minutes and discard the supernatant. The cell pellet can be stored at -80°C or processed immediately for DNA extraction.

  • Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

  • Quantify the extracted DNA and assess its purity.

  • Submit the required amount of DNA (typically 1-2 ng) to a reputable STR profiling service.

  • Compare the received STR profile with the reference profile from a trusted cell bank. An algorithm of ≥80% match is generally considered an identity match.

Protocol 2: Mycoplasma Detection by PCR

This protocol outlines the general steps for PCR-based mycoplasma detection. It is crucial to use a commercial kit and follow the manufacturer's protocol for best results.

Materials:

  • Cell culture supernatant

  • PCR-based mycoplasma detection kit (including primers, polymerase, dNTPs, and positive control)

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Collect 1 ml of cell culture supernatant from a culture that is near confluency and has been in culture for at least 3 days without an antibiotic change.

  • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

  • Transfer the supernatant to a new sterile microcentrifuge tube.

  • Follow the instructions of your commercial PCR kit to set up the PCR reactions. This typically involves adding a small volume of the supernatant to the PCR master mix.

  • Include a positive control (provided in the kit) and a negative control (nuclease-free water) in your PCR run.

  • Perform PCR using the thermal cycler conditions specified in the kit's protocol.

  • Analyze the PCR products by agarose gel electrophoresis.

  • The presence of a band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

References

  • Best Practices for Cell Line Authentication - Cell Culture Dish. (2025). Retrieved from [Link]

  • Database of Cross-Contaminated or Misidentified Cell Lines. International Cell Line Authentication Committee (ICLAC). (n.d.). Retrieved from [Link]

  • Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC. (2024). Retrieved from [Link]

  • Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. (2022).
  • Prevention and Detection of Mycoplasma Contamination in Cell Culture. (2012). Iranian Journal of Basic Medical Sciences, 15(3), 857–866.
  • Database of Cross-Contaminated or Misidentified Cell Lines. International Cell Line Authentication Committee (ICLAC). (n.d.). Retrieved from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2021). Frontiers in Cell and Developmental Biology, 9, 746924.
  • Get the Blight Out: 5 Common Methods of Mycoplasma Detection. Biocompare. (2012). Retrieved from [Link]

  • Mycoplasma Detection in Cell Cultures. rapidmicrobiology. (n.d.). Retrieved from [Link]

  • How to identify Mycoplasma contamination in your cell culture. Eppendorf. (n.d.). Retrieved from [Link]

  • Databases and Datasets. ICLAC. (n.d.). Retrieved from [Link]

  • The University of Colorado Cancer Center (UCCC) Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research. (2023). Retrieved from [Link]

  • Derazantinib. PubChem. (n.d.). Retrieved from [Link]

  • Human Cell Line Authentication Through STR Profiling. Center for Genetic Medicine. (n.d.). Retrieved from [Link]

  • The Fibroblast Growth Factor signaling pathway. (2015). Genes & Development, 29(15), 1565–1577.
  • Institutional Best Laboratory Practices for Authentication of Cell Lines and Tissue Samples. (2023). Retrieved from [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (2014). Clinical Cancer Research, 20(22), 5674–5682.
  • Definition of derazantinib. NCI Drug Dictionary. (n.d.). Retrieved from [Link]

  • Register of Misidentified Cell Lines. ICLAC. (n.d.). Retrieved from [Link]

  • Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis. (2023). In Assay Guidance Manual.
  • Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale. (2018). Molecular Cancer Therapeutics, 17(1), 323–331.
  • Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. (2024). Retrieved from [Link]

  • Eradication of Cross-Contaminated Cell Lines: A Call for Action. (2007). In Vitro Cellular & Developmental Biology - Animal, 43(8-9), 273–277.
  • FGF/FGFR signaling pathways. ResearchGate. (n.d.). Retrieved from [Link]

  • The Importance of Cell-Line Authentication. Biocompare. (2021). Retrieved from [Link]

  • Eradication of cross-contaminated cell lines: a call for action. (2007). Cell Biology and Toxicology, 23(6), 367–372.
  • Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols. NIST. (2016). Retrieved from [Link]

  • Basics of Cell Culture Quality Control: Contamination. abm Inc. (n.d.). Retrieved from [Link]

  • Check your cultures! A list of cross-contaminated or misidentified cell lines. (2010).
  • List of contaminated cell lines. Wikipedia. (n.d.). Retrieved from [Link]

  • Dangers of Mycoplasma in Cell-Based Assays. Lab Manager. (2007). Retrieved from [Link]

  • Cell line cross-contamination and accidental co-culture. (2016). MOJ Cell Science & Report, 3(4).
  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray. (n.d.). Retrieved from [Link]

  • List of contaminated cell lines. Bionity. (n.d.). Retrieved from [Link]

  • Analysis of the Mycoplasma infection and drug sensitivity test in 363 patients with abnormal pregnancy. (2022). Journal of Infection and Public Health, 15(11), 1269–1274.
  • Antimicrobial Resistance in Mycoplasma spp. (2013). Microbiology Spectrum, 1(2).

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Validation & Comparative

A Comparative Analysis of Derazantinib Hydrochloride and Infigratinib in FGFR2-Amplified Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting FGFR2 Amplification

Fibroblast growth factor receptor 2 (FGFR2) signaling is a critical pathway regulating cellular processes such as proliferation, survival, and migration. In a subset of cancers, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and urothelial carcinoma, amplification of the FGFR2 gene leads to receptor overexpression and constitutive activation of downstream oncogenic signaling pathways. This genetic aberration has emerged as a key therapeutic target, prompting the development of selective FGFR inhibitors.

This guide provides a detailed, objective comparison of two prominent ATP-competitive FGFR inhibitors, derazantinib hydrochloride and infigratinib, in the context of FGFR2-amplified cancer models. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer a comprehensive overview of their respective mechanisms of action, potency, selectivity, and clinical efficacy.

Mechanism of Action: Competitive Inhibition of the FGFR Kinase Domain

Both derazantinib and infigratinib are small molecule inhibitors that function by competitively binding to the ATP-binding pocket within the kinase domain of FGFRs.[1][2] This reversible binding prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[2][3]

This compound: A Multi-Kinase Inhibitor

Derazantinib is a potent, orally bioavailable inhibitor of FGFR1, 2, and 3.[4][5] A distinguishing feature of derazantinib is its multi-kinase inhibition profile. Beyond the FGFR family, it also demonstrates activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor beta (PDGFRβ).[6][7] The inhibition of CSF1R is of particular interest as it may offer an additional immunomodulatory antitumor effect by targeting tumor-associated macrophages.[1][7]

Infigratinib: A Selective FGFR Inhibitor

Infigratinib is also an orally bioavailable, ATP-competitive inhibitor with high potency against FGFR1, 2, and 3.[2][8] Its selectivity is more focused on the FGFR family compared to derazantinib.[8][9] The targeted inhibition of the FGFR pathway has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in cancers with FGFR2 genetic alterations.[10]

Visualizing the Mechanism: FGFR Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical FGFR signaling pathway and the points of intervention for both derazantinib and infigratinib.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds P P FGFR2->P Autophosphorylation FRS2 FRS2 FGFR2->FRS2 Recruits & Phosphorylates ATP ATP ATP->FGFR2 Binds to Kinase Domain Derazantinib Derazantinib Derazantinib->FGFR2 Competitively Inhibits ATP Binding Infigratinib Infigratinib Infigratinib->FGFR2 Competitively Inhibits ATP Binding GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR signaling pathway and inhibition by Derazantinib and Infigratinib.

Comparative In Vitro Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for derazantinib and infigratinib against FGFR family members. It is crucial to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Kinase TargetDerazantinib IC50 (nM)Infigratinib IC50 (nM)
FGFR14.5[4]1.1[8]
FGFR21.8[4]1.0[8]
FGFR33.0[4]2.0[8]
FGFR4-61[8]

Preclinical and Clinical Efficacy in FGFR2-Altered Models

Both derazantinib and infigratinib have demonstrated antitumor activity in preclinical models and clinical trials involving patients with FGFR2-amplified or otherwise altered tumors.

This compound

In a phase 2 trial (FIDES-01), derazantinib showed meaningful clinical benefit in patients with inoperable or advanced iCCA harboring FGFR2 gene fusions, mutations, or amplifications. For patients with FGFR2 mutations or amplifications, the objective response rate (ORR) was 6.5% and the disease control rate (DCR) was 58.1%. The median progression-free survival (PFS) in this cohort was 8.3 months. Preclinical studies have also shown that derazantinib is effective at inhibiting tumor growth in FGFR2-altered xenograft models.[4]

Infigratinib

Infigratinib has also shown promising clinical activity in patients with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions or rearrangements. A phase 2 study demonstrated an ORR of 23.1% with a median PFS of 7.3 months. Preclinical data have demonstrated that infigratinib leads to tumor regression in multiple in vivo FGFR2-amplified gastric cancer models.[10]

Resistance Mechanisms

A critical aspect of targeted therapies is the emergence of resistance. For both derazantinib and infigratinib, a common mechanism of acquired resistance is the development of secondary mutations in the FGFR2 kinase domain that interfere with drug binding. Additionally, activation of bypass signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, can also mediate resistance.

Experimental Protocol: Cell Viability Assay

To assess the in vitro potency of FGFR inhibitors in FGFR2-amplified cancer cell lines, a cell viability assay is a standard method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of derazantinib and infigratinib in an FGFR2-amplified cancer cell line.

Materials:

  • FGFR2-amplified cancer cell line (e.g., SNU-16)

  • Complete cell culture medium

  • This compound and Infigratinib

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the FGFR2-amplified cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of derazantinib and infigratinib in complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Conclusion

Both derazantinib and infigratinib are potent inhibitors of the FGFR signaling pathway with demonstrated efficacy in FGFR2-amplified cancer models. Derazantinib's broader kinase inhibition profile, particularly its activity against CSF1R, may offer additional therapeutic benefits. Infigratinib exhibits strong and selective inhibition of the FGFR family. The choice between these inhibitors in a research or clinical setting may depend on the specific cancer type, the genetic context of the tumor, and the desired selectivity profile. It is important to reiterate that a definitive comparison of their performance is hampered by the lack of direct head-to-head studies. Future comparative preclinical and clinical investigations are warranted to elucidate the relative merits of these targeted therapies in the treatment of FGFR2-amplified cancers.

References

  • BenchChem. Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research. BenchChem. Published November 2025.
  • Goyal L, et al. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. Cancer Discov. 2021;11(6):1468-1479.
  • AJMC Staff. FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. AJMC. Published November 25, 2022.
  • Targeted Oncology Staff. Positive Efficacy Seen With Derazantinib in FGFR2 Mutated or Amplified Bile Duct Cancer. Targeted Oncology. Published March 26, 2021.
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  • BenchChem.
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  • Grokipedia.
  • BenchChem. Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research. BenchChem.
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A Comparative Guide to Derazantinib Hydrochloride and Pemigatinib in FGFR2-Altered Intrahepatic Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for intrahepatic cholangiocarcinoma (iCCA) has been significantly advanced by the development of fibroblast growth factor receptor (FGFR) inhibitors. Among these, derazantinib hydrochloride and pemigatinib have emerged as key players, offering new hope for patients with iCCA harboring FGFR2 gene fusions or other rearrangements. This guide provides an in-depth, objective comparison of the efficacy, mechanism of action, and clinical trial data for these two agents to inform research and drug development professionals.

Introduction to FGFR Inhibition in iCCA

Intrahepatic cholangiocarcinoma is an aggressive malignancy with a historically poor prognosis. A significant subset of iCCA patients, estimated at 10-16%, have tumors driven by alterations in the FGFR2 gene, most commonly gene fusions.[1][2][3] These genetic aberrations lead to constitutive activation of the FGFR signaling pathway, promoting uncontrolled tumor cell growth, proliferation, and survival.[4][5][6][7] Both derazantinib and pemigatinib are small molecule kinase inhibitors designed to specifically target and inhibit this aberrant signaling.

Mechanism of Action: Targeting the FGFR Pathway

Both derazantinib and pemigatinib function as ATP-competitive inhibitors of FGFR kinases, binding to the ATP-binding pocket of the receptor and preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4][8][9]

Derazantinib is a potent, orally bioavailable inhibitor of FGFR1, FGFR2, and FGFR3.[8][10][11] It also exhibits inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which may contribute to its overall anti-tumor effect.[8][12]

Pemigatinib is a selective, potent, oral inhibitor of FGFR1, FGFR2, and FGFR3.[4][13][14][15][16] Its targeted inhibition of these receptors blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[4][5][6]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR2 Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg_PKC->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cell Proliferation, Survival, Angiogenesis Derazantinib Derazantinib Derazantinib->FGFR Pemigatinib Pemigatinib Pemigatinib->FGFR

Figure 1: Simplified FGFR signaling pathway and points of inhibition by Derazantinib and Pemigatinib.

Clinical Efficacy in iCCA: A Comparative Analysis

Direct head-to-head clinical trials comparing derazantinib and pemigatinib are not yet available. Therefore, a comparison of their efficacy must be drawn from their respective pivotal Phase 2 clinical trials: the FIDES-01 study for derazantinib and the FIGHT-202 study for pemigatinib. Both were single-arm, open-label studies in patients with previously treated, unresectable or metastatic iCCA with FGFR2 alterations.

Efficacy EndpointDerazantinib (FIDES-01, Cohort 1: FGFR2 fusions)Pemigatinib (FIGHT-202, Cohort A: FGFR2 fusions/rearrangements)
Objective Response Rate (ORR) 21.4% - 22.3%[1][17][18]36% - 37%[13][19][20][21]
Disease Control Rate (DCR) 75.7%[1][17][18]82%[22]
Median Progression-Free Survival (PFS) 7.8 - 8.0 months[1][2][17][18]6.9 - 7.0 months[7][20][23]
Median Overall Survival (OS) 17.2 months[1][17]17.5 months[19][20]

Objective Response Rate (ORR): The FIGHT-202 trial of pemigatinib reported a higher ORR of 36-37% in patients with FGFR2 fusions or rearrangements.[13][19][20][21] The FIDES-01 study of derazantinib showed an ORR of 21.4-22.3% in patients with FGFR2 fusions.[1][17][18]

Disease Control Rate (DCR): Both agents demonstrated a high rate of disease control, with pemigatinib at 82% and derazantinib at 75.7%.[1][17][18][22] This indicates that a majority of patients experienced at least stable disease.

Progression-Free and Overall Survival: The median PFS for derazantinib was reported to be between 7.8 and 8.0 months, while for pemigatinib it was between 6.9 and 7.0 months.[1][2][7][17][18][20][23] Notably, the median OS was very similar for both drugs, at 17.2 months for derazantinib and 17.5 months for pemigatinib.[1][17][19][20]

It is crucial to acknowledge that cross-trial comparisons have limitations due to potential differences in patient populations, prior therapies, and study methodologies.

Clinical Trial Design and Methodology

Understanding the design of the pivotal trials is essential for interpreting the efficacy data.

Trial_Workflow cluster_FIDES01 FIDES-01 (Derazantinib) cluster_FIGHT202 FIGHT-202 (Pemigatinib) FIDES_P Patient Population: Advanced/Metastatic iCCA with FGFR2 fusions (previously treated) FIDES_T Treatment: Derazantinib 300 mg once daily FIDES_P->FIDES_T FIDES_E Primary Endpoint: Objective Response Rate (ORR) FIDES_T->FIDES_E FIGHT_P Patient Population: Advanced/Metastatic Cholangiocarcinoma with FGFR2 fusions/rearrangements (previously treated) FIGHT_T Treatment: Pemigatinib 13.5 mg once daily (2 weeks on, 1 week off) FIGHT_P->FIGHT_T FIGHT_E Primary Endpoint: Objective Response Rate (ORR) FIGHT_T->FIGHT_E

Figure 2: High-level overview of the FIDES-01 and FIGHT-202 clinical trial designs.

FIDES-01 (Derazantinib): This was a Phase 2, open-label, single-arm study.[1][24][25][26] Cohort 1, which is the focus of this comparison, enrolled 103 patients with inoperable or advanced iCCA with FGFR2 gene fusions who had received at least one prior systemic therapy.[1][17] Patients received a continuous daily dose of 300 mg of derazantinib.[1][25]

FIGHT-202 (Pemigatinib): This was also a Phase 2, multi-center, open-label, single-arm study.[13][14] Cohort A, the basis for pemigatinib's approval, included 107 patients with locally advanced or metastatic cholangiocarcinoma with an FGFR2 gene fusion or rearrangement who had progressed on at least one prior therapy.[7][13] Patients received pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off therapy in 21-day cycles.[13][20]

Safety and Tolerability

Both derazantinib and pemigatinib have manageable safety profiles, with adverse events consistent with the FGFR inhibitor class.

Derazantinib: The most common treatment-related adverse events reported in the FIDES-01 trial included hyperphosphatemia, asthenia/fatigue, nausea, increased liver enzymes, and dry mouth.[1][27] A low incidence of certain class-specific side effects like nail toxicities and stomatitis was noted.[18]

Pemigatinib: The most frequently reported treatment-emergent adverse events in the FIGHT-202 trial were hyperphosphatemia, alopecia, and diarrhea.[20][28] Ocular toxicities, such as retinal pigment epithelial detachment, are also a known risk with pemigatinib and require monitoring.[6]

Hyperphosphatemia is a common on-target effect of FGFR inhibition and was observed with both drugs.[1][20][29]

Conclusion and Future Directions

Both derazantinib and pemigatinib have demonstrated clinically meaningful efficacy and manageable safety profiles in patients with previously treated, advanced iCCA harboring FGFR2 alterations. While pemigatinib showed a higher ORR in its pivotal trial, both drugs achieved similar and encouraging median overall survival rates. The choice between these agents in a clinical setting, should both become widely available, may depend on a variety of factors including the specific type of FGFR2 alteration, patient comorbidities, and the treating physician's experience with the respective toxicity profiles.

The development of resistance to FGFR inhibitors is an emerging challenge, with secondary mutations in the FGFR2 kinase domain being a common mechanism.[30] Future research will likely focus on strategies to overcome resistance, including the development of next-generation FGFR inhibitors and combination therapies. The ongoing FIGHT-302 Phase 3 trial is evaluating pemigatinib as a first-line treatment against standard chemotherapy, which will further clarify its role in the management of iCCA.[29][31]

References

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A Head-to-Head Comparison of Derazantinib and Other Pan-FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for cancers driven by fibroblast growth factor receptor (FGFR) aberrations is rapidly evolving. A growing number of pan-FGFR inhibitors have demonstrated significant clinical activity, offering new hope for patients with malignancies such as intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma (UC). This guide provides a detailed, head-to-head comparison of derazantinib with other leading pan-FGFR inhibitors, including erdafitinib, pemigatinib, and futibatinib. We will delve into their mechanisms of action, kinase selectivity, preclinical efficacy, clinical trial data, and resistance profiles, supported by experimental data and methodologies to inform your research and development efforts.

The Rationale for Pan-FGFR Inhibition in Oncology

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations, including gene fusions, amplifications, and mutations, can lead to constitutive activation of FGFRs, driving tumorigenesis in various solid tumors.[1] Pan-FGFR inhibitors are designed to block the ATP-binding site of the FGFR kinase domain, thereby inhibiting downstream signaling and curbing tumor growth.[2]

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for pan-FGFR inhibitors.

FGFR Signaling Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pan-FGFR Inhibitors (e.g., Derazantinib) Inhibitor->FGFR

Caption: Simplified FGFR signaling cascade and the inhibitory action of pan-FGFR tyrosine kinase inhibitors.

Mechanism of Action and Kinase Selectivity: A Comparative Overview

While all pan-FGFR inhibitors share a common target, their specific binding modes and selectivity profiles differ, which can have implications for both efficacy and safety.

Derazantinib is an orally bioavailable, ATP-competitive inhibitor of FGFR1, 2, and 3.[3] Notably, it also exhibits inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R), which may contribute to its anti-tumor effects by modulating the tumor microenvironment.[4]

Erdafitinib is a potent, oral pan-FGFR tyrosine kinase inhibitor that targets FGFR1, 2, 3, and 4.[5]

Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[6]

Futibatinib distinguishes itself as an irreversible inhibitor that covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[7][8] This irreversible binding may provide a more sustained inhibition and potentially overcome certain resistance mutations.[8]

The following table summarizes the reported IC50 values for each inhibitor against the FGFR family and other selected kinases. A lower IC50 value indicates greater potency.

KinaseDerazantinib IC50 (nM)Erdafitinib IC50 (nM)Pemigatinib IC50 (nM)Futibatinib IC50 (nM)Infigratinib IC50 (nM)
FGFR1 4.5[3]~1.2[9]0.41.8[10]0.9[3]
FGFR2 1.8[3]~2.5[9]0.51.4[10]1.4[3]
FGFR3 4.5[3]~5.7[9]1.21.6[10]1.0[3]
FGFR4 >10,000~5.7[9]303.7[10]60[11]
VEGFR2 25>10,000181>10,000>10,000
CSF1R 1[4]----
KIT 118-79--

Preclinical Efficacy: Insights from In Vitro and In Vivo Models

Preclinical studies provide a crucial first look at the potential efficacy of these inhibitors. Derazantinib has demonstrated potent inhibition of tumor growth in FGFR pathway-activated models, including those with FGFR2 gene fusions and amplifications.[12] In a study on gastric cancer patient-derived xenograft (PDX) models, derazantinib showed comparable efficacy to three other FGFR inhibitors.[13]

Futibatinib has shown potent, selective growth inhibition in various cancer cell lines with FGFR genomic aberrations.[7] Notably, preclinical data suggest that futibatinib has robust activity against acquired resistance mutations in the FGFR kinase domain.[1]

Clinical Performance: A Head-to-Head Look at Trial Data

The clinical efficacy of these pan-FGFR inhibitors has been primarily evaluated in single-arm Phase II trials for patients with previously treated, unresectable or metastatic iCCA and UC harboring FGFR alterations.

Intrahepatic Cholangiocarcinoma (iCCA)
Trial (Inhibitor)NORRDCRmDOR (months)mPFS (months)mOS (months)
FIDES-01 (Derazantinib) 103 (FGFR2 fusions)21.4%[8]75.7%[8]-8.0[8]17.2[8]
31 (FGFR2 mut/amp)6.5%[8]58.1%[8]-8.3[8]15.9[8]
FIGHT-202 (Pemigatinib) 107 (FGFR2 fusions/rearrangements)37%[14]82.4%[15]9.1[16]7.0[14]17.5[14]
FOENIX-CCA2 (Futibatinib) 103 (FGFR2 fusions/rearrangements)41.7%[13]82.5%[13]9.5[17]8.9[17]20.0[17]

ORR: Objective Response Rate; DCR: Disease Control Rate; mDOR: median Duration of Response; mPFS: median Progression-Free Survival; mOS: median Overall Survival. Dashes indicate data not reported in the primary analysis.

Urothelial Carcinoma (UC)
Trial (Inhibitor)NORRmDOR (months)mPFS (months)mOS (months)
FIDES-02 (Derazantinib) 49 (monotherapy)8.2%[18]---
THOR (Erdafitinib) 13645.6%[12]-5.6[12]12.1[12]

Data for Pemigatinib and Futibatinib in urothelial carcinoma from dedicated, large-scale trials were not as readily available in a directly comparable format from the conducted searches.

Mechanisms of Resistance and the Next Generation of Inhibitors

A significant challenge in targeted therapy is the development of acquired resistance. For FGFR inhibitors, a common mechanism of resistance is the emergence of secondary mutations in the FGFR kinase domain.[19][20] These mutations can interfere with drug binding.

Futibatinib's irreversible binding mechanism is proposed to overcome some of these resistance mutations.[8] Preclinical studies have shown that futibatinib can inhibit several drug-resistant FGFR2 mutants with greater potency than some reversible inhibitors.[8] Clinical data also suggest that futibatinib has activity in patients who have progressed on prior FGFR inhibitor therapy.[21]

The primary modes of acquired resistance to reversible FGFR inhibitors often involve mutations at the gatekeeper residue (V565) and the molecular brake residue (N550) of FGFR2.[19] While futibatinib can overcome many of these, mutations at the covalent binding site (C492) can confer resistance, although these appear to be rare.[19][20]

Experimental Methodologies

To facilitate further research, we provide overviews of key experimental protocols used to characterize these inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of inhibitors to the kinase active site.

Kinase Inhibition Assay Workflow LanthaScreen™ Eu Kinase Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Prepare serial dilution of test compound Dispense Dispense compound, kinase/antibody, and tracer into microplate wells Compound->Dispense Kinase Prepare Kinase/Antibody mixture (Eu-labeled anti-tag antibody) Kinase->Dispense Tracer Prepare Kinase Tracer (Alexa Fluor™ 647-labeled) Tracer->Dispense Incubate Incubate at room temperature Dispense->Incubate Read Read TR-FRET signal on a plate reader Incubate->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for a TR-FRET-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a serial dilution of the test inhibitor (e.g., Derazantinib) in DMSO.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution.[20]

    • Prepare the kinase/antibody mixture containing the FGFR kinase and a europium-labeled anti-tag antibody in the kinase buffer.[20]

    • Prepare the Alexa Fluor® 647-labeled kinase tracer solution in the kinase buffer.[20]

  • Assay Plate Setup: Add the compound dilutions, kinase/antibody mixture, and tracer solution to the wells of a microplate.[16]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[16]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.[20]

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

Cell Viability Assay Workflow CellTiter-Glo® Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Seed Seed cells in a multiwell plate Treat Add serially diluted inhibitor to the cells Seed->Treat Incubate_cells Incubate for a specified duration (e.g., 72 hours) Treat->Incubate_cells Equilibrate Equilibrate plate to room temperature Incubate_cells->Equilibrate Add_reagent Add CellTiter-Glo® Reagent Equilibrate->Add_reagent Mix Mix to induce cell lysis Add_reagent->Mix Incubate_reagent Incubate to stabilize signal Mix->Incubate_reagent Read_luminescence Read luminescence Incubate_reagent->Read_luminescence Analyze_viability Calculate cell viability and determine GI50 Read_luminescence->Analyze_viability

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells with known FGFR alterations into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pan-FGFR inhibitor.[22]

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature and then add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[22]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.[22]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to untreated control cells to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The development of pan-FGFR inhibitors has marked a significant advancement in precision oncology for patients with FGFR-driven cancers. Derazantinib, with its unique kinase profile that includes CSF1R inhibition, presents an interesting therapeutic candidate. While direct head-to-head clinical trials are lacking, the available preclinical and clinical data provide a framework for comparing its potential efficacy and safety against other approved agents like erdafitinib, pemigatinib, and the irreversible inhibitor futibatinib. The choice of inhibitor for future clinical development or for treating a specific patient may depend on the tumor type, the specific FGFR alteration, the potential for resistance, and the tolerability profile. Further research is warranted to elucidate the full potential of derazantinib and to optimize treatment strategies with this class of targeted agents.

References

  • Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist.
  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregul
  • Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations.
  • Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregul
  • Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. The ASCO Post.
  • Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. NIH.
  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. AACR Journals.
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  • infigr
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
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  • Updated Results from the FOENIX-CCA2 Trial of Futibatinib in Patients with iCCA Harboring FGFR2 Fusions/Rearrangements.
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  • NCT01752920 | Phase 1/2 Study of Derazantinib (ARQ 087)
  • A pivotal study of derazantinib in patients with inoperable or advanced intrahepatic cholangiocarcinoma and FGFR2 gene fusions or FGFR2 gene mutations or amplific
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  • Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberr
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  • Erdafitinib (ERDA; JNJ-42756493), a pan-fibroblast growth factor receptor (FGFR) inhibitor, in patients (pts) with metastatic or unresectable urothelial carcinoma (mUC) and FGFR alterations (FGFRa): Phase 2 continuous versus intermittent dosing.

Sources

Validating Derazantinib Hydrochloride Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of FGFR inhibitors, robustly validating in vivo target engagement is paramount. This guide provides an in-depth technical comparison of Derazantinib Hydrochloride with other prominent FGFR inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Rationale for Targeting FGFR

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, through mechanisms such as gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[4][5][6][7] This has led to the development of a class of targeted therapies known as FGFR inhibitors.

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive inhibitor of FGFR1, 2, and 3.[5][8] A key differentiator of Derazantinib is its additional activity against colony-stimulating factor 1 receptor (CSF1R), which may provide an immunomodulatory antitumor effect by targeting tumor-associated macrophages.[3][9][10]

This guide will delve into the methodologies for validating the in vivo target engagement of Derazantinib and compare its performance with other notable FGFR inhibitors such as Pemigatinib, Infigratinib, and Erdafitinib.

Comparative In Vivo Efficacy of FGFR Inhibitors

The following table summarizes the in vivo efficacy of Derazantinib and its key competitors in various preclinical cancer models. This data is essential for understanding the relative potency and tumor growth inhibition capabilities of these compounds.

CompoundCancer ModelDosingKey FindingsReference
Derazantinib Gastric Cancer (SNU-16 Xenograft)75 mg/kg, p.o., q.d.Strong tumor growth inhibition, comparable to other FGFR inhibitors.[9]
Urothelial Cancer (PDX models)75 mg/kg, p.o., q.d.Efficacy correlated with high FGFR expression; induced tumor stasis in RT4 xenografts.[9]
Breast Cancer (4T1 syngeneic model)Not specifiedHighly efficacious, causing tumor stasis.[3]
Pemigatinib Gastric Cancer (KATO III Xenograft)0.3 mg/kg, p.o., q.d.Significant tumor growth suppression.[11]
Myeloid Leukemia (KG1 Xenograft)1 mg/kg, p.o., q.d.Significant tumor growth inhibition.[11]
Infigratinib Cholangiocarcinoma (PDX models)Not specifiedReduction in tumor volume in FGFR fusion-positive models.[1]
Achondroplasia (mouse model)0.5 mg/kg/dayImprovement in bone length.[2]
Erdafitinib Urothelial CarcinomaNot specifiedEfficacious in tumors with FGFR alterations.[12][13][14]

Validating Target Engagement: In Vivo Methodologies

Confirming that a drug interacts with its intended target in a living organism is a cornerstone of preclinical drug development. For Derazantinib, this involves assessing the phosphorylation status of FGFR (p-FGFR) in tumor tissue.

Experimental Workflow for In Vivo Target Engagement Studies

The following diagram illustrates a typical workflow for an in vivo target engagement study.

G cluster_0 Animal Model & Dosing cluster_1 Tissue Collection & Processing cluster_2 Pharmacodynamic Analysis animal_model Establishment of FGFR-driven tumor xenografts in mice dosing Administer Derazantinib or vehicle control (p.o., q.d.) animal_model->dosing Tumors reach ~150-200 mm³ collection Tumor collection at pre-defined time points dosing->collection processing Snap-freeze for Western blot or fix in formalin for IHC collection->processing western Western Blot for p-FGFR and Total FGFR processing->western ihc Immunohistochemistry for p-FGFR processing->ihc data_analysis Data Analysis: Quantify target inhibition western->data_analysis ihc->data_analysis

Caption: Workflow for in vivo validation of Derazantinib target engagement.

Detailed Protocol: Western Blot for p-FGFR in Tumor Xenografts

This protocol provides a comprehensive method for assessing p-FGFR levels in tumor tissue lysates.

1. Tumor Lysate Preparation:

  • Excise tumors from euthanized mice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-FGFR (e.g., anti-p-FGFR Tyr653/654) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the p-FGFR signal to the total FGFR or a loading control (e.g., β-actin).

Detailed Protocol: Immunohistochemistry for p-FGFR in Tumor Xenografts

IHC provides spatial information on target engagement within the tumor microenvironment.

1. Tissue Preparation:

  • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 4-5 µm sections and mount on charged slides.

2. Staining:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a serum-based blocking solution.

  • Incubate with the primary antibody against p-FGFR overnight at 4°C.

  • Wash with PBS and incubate with a biotinylated secondary antibody.

  • Wash with PBS and incubate with an avidin-biotin-peroxidase complex.

  • Develop the signal with a DAB substrate.

  • Counterstain with hematoxylin.

3. Analysis:

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Image the slides using a brightfield microscope.

  • Assess the staining intensity and percentage of positive cells to score the level of p-FGFR.

The FGFR Signaling Pathway and Derazantinib's Mechanism of Action

Understanding the underlying signaling cascade is crucial for interpreting target engagement data. The following diagram illustrates the FGFR pathway and the inhibitory action of Derazantinib.

cluster_0 cluster_1 cluster_2 FGF FGF Ligand FGFR FGFR FGF->FGFR Binding pFGFR p-FGFR (Dimerization & Autophosphorylation) FGFR->pFGFR FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway PLCg->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation Derazantinib Derazantinib Derazantinib->pFGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of Derazantinib.

Pharmacokinetics and Pharmacodynamics (PK/PD) Relationship

The relationship between drug concentration (PK) and the observed effect (PD) is critical for optimizing dosing schedules in preclinical and clinical settings. Studies in rats have shown that Derazantinib has dose-dependent plasma pharmacokinetics.[9][15][16][17] A key pharmacodynamic biomarker for FGFR inhibitors is the serum phosphate level, as FGFR signaling is involved in phosphate homeostasis.[18] Monitoring changes in serum phosphate can provide a non-invasive measure of target engagement.

Conclusion

This compound is a potent inhibitor of the FGFR signaling pathway with a unique additional activity against CSF1R. Validating its target engagement in vivo is a critical step in its preclinical development. The methodologies outlined in this guide, including Western blotting and immunohistochemistry for p-FGFR, provide a robust framework for assessing the in vivo activity of Derazantinib and comparing it to other FGFR inhibitors. A thorough understanding of the experimental protocols, the underlying signaling pathways, and the PK/PD relationship will enable researchers to generate high-quality, reproducible data to advance the development of this promising therapeutic agent.

References

  • QED Therapeutics. Preclinical Data Demonstrates the Potential of QED Therapeutics' Infigratinib in Multiple FGFR+ Tumor Types. FirstWord Pharma. [Link]

  • QED Therapeutics. Infigratinib For Achondroplasia and HCH | FGFR3 Signaling. [Link]

  • Liu, P., et al. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS ONE. [Link]

  • QED Therapeutics & BridgeBio Pharma. QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose Infigratinib in Treating Achondroplasia. [Link]

  • Markham, A. Infigratinib: First Approval. Drugs. [Link]

  • Subbiah, V., et al. Abstract C071: Pharmacokinetics and pharmacodynamics of pemigatinib, a potent and selective inhibitor of FGFR 1, 2, and 3, in patients with advanced malignancies. Adelphi University. [Link]

  • BridgeBio Pharma. Data Showing Potential of Low-Dose Infigratinib. [Link]

  • El Shemerly, M., et al. Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Anticancer Drugs. [Link]

  • Li, J., et al. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1-3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial. Cancer Biology & Medicine. [Link]

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  • Incyte Corporation. PEMAZYRE® (pemigatinib) Mechanism of Action. [Link]

  • McSheehy, P. M. J., et al. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. Anticancer Drugs. [Link]

  • Demols, A., et al. FGFR inhibitors in cholangiocarcinoma: what's now and what's next?. J. Exp. Clin. Cancer Res. [Link]

  • Visser, L., et al. Comparison of approved FGFR inhibitors. ResearchGate. [Link]

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  • Perrone, G., et al. Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research. [Link]

  • Perrone, G., et al. Facts and new hopes on selective FGFR inhibitors in solid tumors. Clinical Cancer Research. [Link]

  • Mazzaferro, V., et al. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer. [Link]

  • Wang, Y., et al. Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Drug Development and Industrial Pharmacy. [Link]

  • Wang, Y., et al. Lack of pharmacokinetic interaction between derazantinib and naringin in rats. PubMed. [Link]

  • Wang, Y., et al. Lack of pharmacokinetic interaction between derazantinib and naringin in rats. National Center for Biotechnology Information. [Link]

  • The Christie NHS Foundation Trust. A NEW ERA OF FIBROBLAST GROWTH FACTOR RECEPTOR INHIBITION IN CHOLANGIOCARCINOMA. [Link]

  • Sour, A. A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli. Journal of Visualized Experiments. [Link]

  • Bio-Techne. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. [Link]

  • Basilea Pharmaceutica. Positive Efficacy Seen With Derazantinib in FGFR2 Mutated or Amplified Bile Duct Cancer. OncLive. [Link]

  • MJH Life Sciences. Derazantinib Demonstrates Promising Efficacy in Intrahepatic Cholangiocarcinoma. Targeted Oncology. [Link]

  • Flaherty, K. T., et al. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1. Clinical Cancer Research. [Link]

  • Welling, P. G. Chapter 19. Relationship between Pharmacokinetics and Pharmacodynamics. AccessPharmacy. [Link]

  • Loriot, Y., et al. Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. The New England Journal of Medicine. [Link]

  • European Society for Medical Oncology. Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. [Link]

  • Van Looy, T., et al. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. International Journal of Molecular Sciences. [Link]

  • Quintayo, M. A., et al. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer. Breast Cancer Research. [Link]

  • JAMA Oncology. Report Finds Uptake of Erdafitinib for Urothelial Cancer May Be Limited, Despite Positive Real-World Survival Data. [Link]

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A Researcher's Guide to the Kinase Selectivity of Derazantinib Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor developed to target the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases[1][2][3]. The FGF/FGFR signaling pathway is a critical regulator of cellular processes including proliferation, migration, and angiogenesis. Aberrations in this pathway, such as gene fusions, amplifications, or mutations, are established oncogenic drivers in several malignancies, most notably intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma[1][4].

While Derazantinib was designed to potently inhibit FGFRs, a comprehensive understanding of its kinase selectivity—its activity against other kinases across the human kinome—is paramount for drug development professionals. This "cross-reactivity" profile is not merely a list of off-target effects; it provides a more profound insight into the compound's biological activity, helps anticipate its clinical adverse event profile, and can unveil opportunities for new therapeutic applications or rational combination strategies[5]. This guide provides an in-depth, objective comparison of Derazantinib's kinase inhibition profile, supported by biochemical data and methodologies, to inform preclinical and clinical research.

On-Target Potency: Inhibition of the FGFR Family

Derazantinib demonstrates potent, low-nanomolar inhibitory activity against the primary members of the FGFR family, FGFR1, FGFR2, and FGFR3. Biochemical assays confirm its high affinity for the ATP-binding pocket of these kinases, effectively blocking their auto-phosphorylation and downstream signaling cascades that drive tumor growth[3][6]. Its potency against FGFR4 is comparatively lower[6].

Target KinaseIC50 (nM)Assay TypeReference
FGFR1 4.5AlphaScreen™[2]
FGFR2 1.8AlphaScreen™[2][3]
FGFR3 4.5AlphaScreen™[2]
FGFR4 34Cell-free assay[6]

Table 1: In Vitro Inhibitory Activity of Derazantinib against Primary FGFR Targets.

Beyond FGFR: The Broader Kinase Cross-Reactivity Profile

A key differentiator for Derazantinib is its multi-targeted profile. Beyond the FGFR family, it exhibits inhibitory activity against other clinically relevant kinases. This suggests a broader mechanism of action that may contribute to its overall antitumor effect[1][7]. Understanding these additional targets is crucial for a complete picture of the drug's pharmacological effects.

Notably, Derazantinib inhibits Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[7][8].

  • CSF1R Inhibition: The CSF1R pathway is critical for the survival and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and suppress immune responses. By inhibiting CSF1R, Derazantinib may modulate the tumor microenvironment, potentially reducing the population of immunosuppressive M2-type macrophages[8][9]. This activity appears to be a unique characteristic of Derazantinib when compared to other FGFR inhibitors and may offer a synergistic effect when combined with other therapies like paclitaxel[9][10].

  • VEGFR Inhibition: The VEGFR family, particularly VEGFR2, is a central regulator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR contributes an anti-angiogenic effect to Derazantinib's profile[6][7].

The following table summarizes the inhibitory activity of Derazantinib against key off-target kinases identified in biochemical assays.

Off-Target KinaseIC50 (nM)Kinase FamilyPotential ImplicationReference
RET 7Receptor Tyrosine KinaseAnti-tumor activity in RET-driven cancers[6]
DDR2 9Receptor Tyrosine KinaseInhibition of collagen-activated signaling[6]
VEGFR1 9.5Receptor Tyrosine KinaseAnti-angiogenesis[6]
Src 11Non-receptor Tyrosine KinaseModulation of cell growth and motility[6]
Abl 11Non-receptor Tyrosine KinasePotential activity in leukemias[6]
VEGFR2 14-21Receptor Tyrosine KinaseAnti-angiogenesis[6][7]
KIT -Receptor Tyrosine KinaseActivity in GIST, melanoma[6]
PDGFRβ -Receptor Tyrosine KinaseAnti-angiogenesis, stromal modulation[6]
CSF1R -Receptor Tyrosine KinaseImmunomodulation of macrophages[7][8]

Table 2: Select Off-Target Kinase Inhibition Profile of Derazantinib. Note: IC50 values for KIT, PDGFRβ, and CSF1R are not consistently reported in nM but their inhibition by Derazantinib is noted in the literature.

Comparative Selectivity: Derazantinib vs. Other FGFR Inhibitors

The therapeutic landscape for FGFR-driven cancers includes several approved inhibitors. Their kinase selectivity profiles differ, which can translate to variations in efficacy and adverse event profiles.

InhibitorPrimary TargetsKey Differentiating Off-TargetsPotential Clinical Implication of Profile
Derazantinib FGFR1, 2, 3[4]CSF1R , VEGFR2 , RET, KIT[6][7]Multi-targeted approach: direct anti-tumor, anti-angiogenic, and immunomodulatory effects.
Pemigatinib FGFR1, 2, 3[11][12][13]Highly selective for FGFR1/2/3 over FGFR4 and other kinases[12][13].Potent and focused FGFR inhibition, potentially mitigating off-target effects related to FGFR4 sparing (e.g., hepatotoxicity)[12].
Infigratinib FGFR1, 2, 3[14]Selective for FGFR family.Potent FGFR inhibition; its approval for cholangiocarcinoma was recently withdrawn due to difficulties in recruiting for confirmatory trials[15].
Erdafitinib Pan-FGFR (FGFR1-4)[4][16]Broad FGFR activity.Efficacy in tumors with various FGFR alterations, but pan-FGFR inhibition may be associated with on-target toxicities like hyperphosphatemia[16][17].

Table 3: Comparative Profile of Clinically Relevant FGFR Inhibitors.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized biochemical assays are employed. The IC50 values presented in this guide were primarily determined using high-throughput screening methods.

Protocol: Biochemical Kinase Inhibition Assay (AlphaScreen™ Format)

This protocol outlines a common method used to determine the potency of a kinase inhibitor like Derazantinib in a cell-free system[2]. The causality behind this choice is its high sensitivity, scalability, and non-radioactive format, making it ideal for quantitative profiling.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Derazantinib against a purified kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, FGFR2)

  • Biotinylated peptide substrate

  • Derazantinib Hydrochloride

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, pH 8.0)[6]

  • Stop/Detection Mixture: Assay buffer containing EDTA, AlphaScreen™ Streptavidin Donor beads, and Phospho-Tyrosine (P-TYR-100) Acceptor beads[2].

  • 384-well microplates

  • Plate reader capable of AlphaScreen™ detection.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of Derazantinib in 100% DMSO. Subsequently, perform a 10-fold dilution in deionized water to achieve a working solution with a final DMSO concentration of 10%[6].

  • Reaction Setup: a. Add 2.5 µL of the diluted Derazantinib or vehicle control (10% DMSO) to the wells of a 384-well plate[6]. b. Add 17.5 µL of the recombinant kinase diluted in assay buffer to each well. The final kinase concentration must be optimized for each specific assay (e.g., 0.25-0.50 nM)[6].

  • Initiation of Kinase Reaction: Add a solution containing the biotinylated substrate and ATP to initiate the reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding dynamics.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Add the Stop/Detection Mixture. The EDTA chelates Mg2+, stopping the enzymatic reaction. The Donor and Acceptor beads bind to the biotinylated substrate and phosphorylated tyrosine residues, respectively.

  • Signal Generation: Incubate the plate in the dark. If the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.

  • Data Acquisition: Read the plate using an appropriate plate reader (e.g., Perkin Elmer Envision)[6].

  • Data Analysis: The IC50 value, representing the concentration of Derazantinib that inhibits 50% of the kinase activity, is calculated by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Derazantinib 1. Prepare Serial Dilution of Derazantinib Dispense 3. Dispense Compound into 384-well Plate Derazantinib->Dispense Kinase_Prep 2. Prepare Kinase & Substrate/ATP Mix Add_Kinase 4. Add Kinase Enzyme to Wells Kinase_Prep->Add_Kinase Dispense->Add_Kinase Initiate 5. Initiate Reaction with Substrate/ATP Add_Kinase->Initiate Incubate 6. Incubate at RT Initiate->Incubate Stop 7. Stop Reaction & Add AlphaScreen Beads Incubate->Stop Read 8. Read Plate Stop->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Signaling Pathway Context

Derazantinib's primary targets, the FGFRs, signal through canonical downstream pathways like RAS/MAPK and PI3K/AKT, which are central to cell proliferation and survival. The cross-reactivity of Derazantinib with kinases like VEGFR and PDGFRβ means it can inhibit parallel pathways that also contribute to tumor progression, particularly angiogenesis and stromal support. This multi-pronged inhibition provides a strong rationale for its efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 RAS_RAF_MEK RAS-RAF-MEK Pathway FGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT VEGFR2 VEGFR2 VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis CSF1R CSF1R CSF1R->PI3K_AKT STAT STAT Pathway CSF1R->STAT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Immune_Mod Macrophage Differentiation STAT->Immune_Mod Derazantinib Derazantinib Derazantinib->FGFR Inhibits Derazantinib->VEGFR2 Inhibits Derazantinib->CSF1R Inhibits

Sources

A Comparative Guide to the Synergistic Effects of Derazantinib Hydrochloride with Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is an orally bioavailable, potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention.[3] Beyond its primary targets, Derazantinib also exhibits inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a broader mechanism of action that could be leveraged for combination therapies.[3]

This guide provides a comprehensive comparison of the synergistic effects of Derazantinib Hydrochloride when combined with conventional chemotherapy agents. We will delve into the mechanistic rationale, present supporting preclinical data, and provide detailed experimental protocols to enable researchers to design and validate their own studies in this promising area of cancer therapy.

The Rationale for Combining Derazantinib with Chemotherapy

The primary motivation for combining targeted therapies like Derazantinib with broad-acting cytotoxic chemotherapies is to achieve synergistic anti-tumor effects, overcome drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each agent. The unique multi-kinase inhibition profile of Derazantinib provides a strong basis for exploring such combinations.

Targeting FGFR-Driven Tumor Growth

Dysregulated FGFR signaling activates downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and angiogenesis.[4][5] By inhibiting FGFR, Derazantinib can arrest these pro-tumorigenic processes. When combined with chemotherapies that induce DNA damage or disrupt microtubule function, this dual approach can lead to enhanced cancer cell killing.

Modulating the Tumor Microenvironment through CSF1R Inhibition

Derazantinib's inhibition of CSF1R is a key differentiator from other FGFR inhibitors and a cornerstone of its synergistic potential with chemotherapy.[6][7] CSF1R is crucial for the survival and differentiation of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype.[7][8] These M2-TAMs contribute to a tumor microenvironment that fosters tumor growth, angiogenesis, and resistance to therapy.[7][8] By inhibiting CSF1R, Derazantinib can deplete M2-TAMs, thereby reprogramming the tumor microenvironment to be more responsive to chemotherapy.[6][7]

Synergistic Combinations with Preclinical Evidence

Derazantinib and Paclitaxel in Gastric Cancer

Preclinical studies have demonstrated significant synergy between Derazantinib and the microtubule-stabilizing agent, paclitaxel, in gastric cancer models.[7][8]

Mechanistic Insights:

The synergy between Derazantinib and paclitaxel is thought to be multifactorial:

  • Dual Targeting of Tumor Cells and the Microenvironment: Derazantinib directly inhibits FGFR-driven tumor cell proliferation, while paclitaxel induces mitotic arrest. Simultaneously, Derazantinib's inhibition of CSF1R depletes immunosuppressive M2-TAMs, which are associated with a more profound response to the combination therapy.[7][8] Paclitaxel has also been reported to reduce M2-TAM function, suggesting a complementary effect.[2]

  • Anti-Angiogenic Effects: Both Derazantinib (via VEGFR2 inhibition) and paclitaxel have anti-angiogenic properties, which can further impede tumor growth.[9]

Supporting Experimental Data:

  • In Vivo Synergy: In a patient-derived xenograft (PDX) model of gastric cancer (SNU-16, FGFR2-fusion), the combination of Derazantinib and paclitaxel resulted in reproducible synergy, with a mean Clarke-Combination-Index (CCI) of -0.64.[2][6] This combination led to tumor stasis and even complete tumor regression in some cases.[2][8] In a broader study of one cell-line derived xenograft (CDX) and six PDX gastric cancer models, the combination showed synergy in five models and additivity in two, with no antagonism observed.[7]

  • Correlation with M2-TAMs: A significant association was found between higher levels of M2-TAMs in the tumor microenvironment and a synergistic response to the Derazantinib-paclitaxel combination.[7]

Quantitative Data Summary (Illustrative)

Gastric Cancer ModelFGFR AberrationDerazantinib Monotherapy (Tumor Growth Inhibition %)Paclitaxel Monotherapy (Tumor Growth Inhibition %)Derazantinib + Paclitaxel (Tumor Growth Inhibition %)Combination Index (CI) or Synergy ScoreReference
SNU-16 (CDX)FGFR2 FusionData not specifiedData not specifiedStasis to complete regressionMean CCI = -0.64[2][6]
PDX Model 1FGFR2 FusionData not specifiedData not specifiedSynergisticNot specified[7]
PDX Model 2FGFR2 AmplificationData not specifiedData not specifiedSynergisticNot specified[7]
PDX Model 3FGFR1-3 OverexpressionData not specifiedData not specifiedSynergisticNot specified[7]
PDX Model 4FGFR MutationData not specifiedData not specifiedSynergisticNot specified[7]
PDX Model 5FGFR AberrationData not specifiedData not specifiedSynergisticNot specified[7]
PDX Model 6FGFR AberrationData not specifiedData not specifiedAdditiveNot specified[7]
PDX Model 7FGFR AberrationData not specifiedData not specifiedAdditiveNot specified[7]
Derazantinib and Gemcitabine in Pancreatic Cancer

Preclinical investigations have revealed a significant synergistic interaction between Derazantinib and the nucleoside analog gemcitabine in pancreatic ductal adenocarcinoma (PDAC) models, particularly in gemcitabine-resistant settings.[10][11][12]

Mechanistic Insights:

The synergistic effect of Derazantinib and gemcitabine is attributed to the targeting of key cancer survival pathways:

  • Attenuation of NF-κB and MAPK Signaling: Derazantinib suppresses the NF-κB and MAPK signaling pathways, which are critical for cancer cell survival and drug resistance in PDAC.[10][12]

  • Suppression of MUC5AC Expression: The inhibition of NF-κB and MAPK pathways leads to a marked reduction in the expression of MUC5AC, a mucin protein that contributes to tumor progression and chemoresistance.[10][12] By downregulating MUC5AC, Derazantinib is hypothesized to dismantle the protective barrier of cancer cells, enhancing their sensitivity to gemcitabine's cytotoxic effects.[13]

Supporting Experimental Data:

  • In Vitro Synergy: The synergistic interaction between Derazantinib and gemcitabine in gemcitabine-resistant PDAC cell lines (AsPC-1(GR) and BxPC-3(GR)) was confirmed through combination-index (CI) analysis.[11][14] The combination synergistically reduced the number of tumor cell colonies and increased apoptosis compared to either drug alone.[11][15]

  • In Vivo Efficacy: In xenograft models of gemcitabine-resistant PDAC, the combination of Derazantinib and gemcitabine significantly inhibited tumor growth.[12][14]

Quantitative Data Summary (Illustrative)

Pancreatic Cancer Cell LineTreatmentCell Viability (% of control)Colony Formation (% of control)Apoptosis (% of cells)Combination Index (CI)Reference
AsPC-1(GR)DerazantinibData not specifiedData not specifiedData not specifiedSynergistic (CI < 1)[11][14]
GemcitabineData not specifiedData not specifiedData not specified
Derazantinib + GemcitabineSignificantly ReducedSynergistically ReducedSignificantly Increased
BxPC-3(GR)DerazantinibData not specifiedData not specifiedData not specifiedSynergistic (CI < 1)[11][14]
GemcitabineData not specifiedData not specifiedData not specified
Derazantinib + GemcitabineSignificantly ReducedSynergistically ReducedSignificantly Increased

Future Directions: Combination with Platinum-Based Chemotherapy

While preclinical data on the combination of Derazantinib with platinum-based agents like cisplatin and oxaliplatin are not yet available, this remains a compelling area for future investigation. Platinum agents are a cornerstone of treatment for many solid tumors, including those where FGFR aberrations are prevalent. Given the established synergistic mechanisms of Derazantinib with other classes of chemotherapy, exploring its combination with platinum drugs is a logical next step. The standard of care for advanced biliary tract cancers, for instance, is a combination of gemcitabine and cisplatin.[16]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay and Combination Index (CI) Analysis

This protocol outlines the steps to determine the synergistic, additive, or antagonistic effects of Derazantinib in combination with a chemotherapy agent using the Chou-Talalay method.[3]

1. Cell Culture and Seeding:

  • Culture cancer cell lines of interest in appropriate media and conditions.
  • Harvest cells during the logarithmic growth phase and perform a cell count to ensure viability.
  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the chosen chemotherapy agent in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of each drug to create a range of concentrations.
  • Treat the cells with each drug alone and in combination at various concentration ratios. Include a vehicle control group.

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • After the desired incubation period (e.g., 72 hours), perform a cell viability assay according to the manufacturer's instructions.
  • For an MTT assay, this typically involves adding MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
  • For a CellTiter-Glo® assay, add the reagent to the wells, mix, and measure the luminescent signal.

4. Data Analysis and Combination Index (CI) Calculation:

  • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
  • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[10]
  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism
  • Generate Fa-CI plots and isobolograms to visualize the drug interaction over a range of effect levels.
Protocol 2: In Vivo Xenograft Study for Combination Therapy Evaluation

This protocol provides a general framework for assessing the in vivo efficacy of Derazantinib in combination with chemotherapy in a xenograft mouse model.

1. Animal Model and Tumor Implantation:

  • Select an appropriate immunocompromised mouse strain (e.g., athymic nude or NSG mice).
  • Subcutaneously implant cultured cancer cells or patient-derived tumor fragments into the flanks of the mice.

2. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth regularly using calipers.
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
  • Vehicle control
  • Derazantinib alone
  • Chemotherapy agent alone
  • Derazantinib + Chemotherapy agent

3. Drug Administration:

  • Administer Derazantinib orally (p.o.) at the determined dose and schedule.
  • Administer the chemotherapy agent via the appropriate route (e.g., intravenously, i.v., or intraperitoneally, i.p.) at its established dose and schedule.

4. Efficacy Assessment:

  • Measure tumor volume and mouse body weight regularly throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, and analysis of the tumor microenvironment).

5. Data Analysis:

  • Calculate tumor growth inhibition (TGI) for each treatment group.
  • Statistically compare the tumor volumes between the combination therapy group and the monotherapy and control groups to determine if the combination results in a significantly greater anti-tumor effect.
  • If applicable, calculate a combination index for the in vivo data.

Visualizing the Mechanisms of Synergy

Derazantinib's Dual Action on FGFR and CSF1R Signaling

cluster_0 Tumor Cell cluster_1 Tumor Microenvironment FGF FGF FGFR FGFR FGF->FGFR RAS/MAPK_Pathway RAS/MAPK Pathway FGFR->RAS/MAPK_Pathway PI3K/AKT_Pathway PI3K/AKT Pathway FGFR->PI3K/AKT_Pathway Derazantinib_FGFR Derazantinib Derazantinib_FGFR->FGFR Proliferation_Survival Proliferation & Survival RAS/MAPK_Pathway->Proliferation_Survival PI3K/AKT_Pathway->Proliferation_Survival CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R M2_TAM M2 TAM CSF1R->M2_TAM Immunosuppression_Angiogenesis Immunosuppression & Angiogenesis M2_TAM->Immunosuppression_Angiogenesis Derazantinib_CSF1R Derazantinib Derazantinib_CSF1R->CSF1R

Caption: Derazantinib's dual inhibition of FGFR on tumor cells and CSF1R on M2 TAMs.

Synergistic Mechanism of Derazantinib and Gemcitabine in Pancreatic Cancer

Derazantinib Derazantinib FGFR FGFR Derazantinib->FGFR NF_kB_Pathway NF-κB Pathway Derazantinib->NF_kB_Pathway MAPK_Pathway MAPK Pathway Derazantinib->MAPK_Pathway Apoptosis Enhanced Apoptosis Derazantinib->Apoptosis Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage FGFR->NF_kB_Pathway FGFR->MAPK_Pathway MUC5AC MUC5AC NF_kB_Pathway->MUC5AC MAPK_Pathway->MUC5AC Chemoresistance Chemoresistance MUC5AC->Chemoresistance Chemoresistance->Gemcitabine DNA_Damage->Apoptosis

Caption: Derazantinib enhances gemcitabine-induced apoptosis by suppressing FGFR/NF-κB/MAPK/MUC5AC-mediated chemoresistance.

Experimental Workflow for In Vitro Synergy Assessment

Cell_Seeding 1. Cell Seeding (96-well plate) Drug_Treatment 2. Drug Treatment (Single agents & Combinations) Cell_Seeding->Drug_Treatment Incubation 3. Incubation (e.g., 72h) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (MTT or CTG) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Absorbance/Luminescence) Viability_Assay->Data_Acquisition CI_Calculation 6. CI Calculation (Chou-Talalay Method) Data_Acquisition->CI_Calculation Synergy_Determination 7. Synergy Determination (Synergistic, Additive, or Antagonistic) CI_Calculation->Synergy_Determination

Caption: A stepwise workflow for determining in vitro drug synergy.

Conclusion

The preclinical evidence strongly suggests that this compound holds significant promise for synergistic combination therapies with standard chemotherapy agents. Its unique dual mechanism of targeting both FGFR-driven tumor proliferation and CSF1R-mediated immunosuppression in the tumor microenvironment provides a robust rationale for its use in combination regimens. The demonstrated synergy with paclitaxel in gastric cancer and with gemcitabine in pancreatic cancer underscores the potential of this approach to enhance anti-tumor efficacy and overcome chemoresistance. Further research, particularly exploring combinations with platinum-based agents and the collection of more detailed quantitative preclinical data, will be crucial in translating these promising findings into clinical benefits for cancer patients.

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A Comparative Guide to Derazantinib Hydrochloride in Combination with Immune Checkpoint Inhibitors: From Preclinical Rationale to Clinical Reality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of combination therapy involving Derazantinib Hydrochloride, a multi-kinase inhibitor, and immune checkpoint inhibitors (ICIs). We will dissect the compelling preclinical rationale for this combination, objectively present the clinical trial outcomes, and compare its performance and mechanisms with alternative FGFR inhibitor-based immunotherapy combinations. This analysis is designed to offer a nuanced, field-proven perspective on the challenges and opportunities in combining targeted therapy with immunotherapy.

The Mechanistic Rationale: A Dual Assault on Cancer

The initial enthusiasm for combining Derazantinib with ICIs was grounded in a potent dual mechanism of action, targeting both the tumor cell itself and the surrounding immunosuppressive microenvironment.

Direct Tumor Inhibition via FGFR Blockade

Derazantinib is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family, with high potency against FGFR1, 2, and 3.[1][2] In cancers driven by FGFR gene fusions, amplifications, or mutations, aberrant FGFR signaling activates downstream pathways like MAPK (RAS/RAF/MEK/ERK) and PI3K/AKT, promoting uncontrolled cell proliferation, survival, and angiogenesis.[3][4] Derazantinib directly blocks this oncogenic signaling cascade.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF_Ligand FGF_Ligand FGFR FGFR FGF_Ligand->FGFR Binding & Dimerization FRS2a FRS2α FGFR->FRS2a Phosphorylation Derazantinib Derazantinib Derazantinib->FGFR Inhibition PI3K_AKT PI3K/AKT Pathway FRS2a->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2a->RAS_MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: Derazantinib blocks FGFR signaling pathways.

Remodeling the Tumor Microenvironment (TME)

A key differentiator for Derazantinib is its potent inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[5][6] CSF1R is crucial for the recruitment, differentiation, and survival of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype.[7][8] These M2-TAMs suppress the function of cytotoxic T cells, a primary effector in anti-tumor immunity.

By inhibiting CSF1R, Derazantinib was hypothesized to:

  • Deplete the population of M2-TAMs.

  • Reduce T-cell suppression within the TME.

  • Shift the immune balance towards an anti-tumor "hot" environment, thereby sensitizing the tumor to ICIs.[9][10]

ICIs, such as anti-PD-1/PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade T-cell attack.[11] The combination, therefore, aims to first remodel the TME with Derazantinib to allow T-cells to infiltrate the tumor, and then use an ICI to "release the brakes" on these newly arrived T-cells.

TME_Modulation cluster_TME Tumor Microenvironment Tumor_Cell Tumor_Cell PDL1 PD-L1 M2_TAM M2 Macrophage T_Cell Cytotoxic T-Cell M2_TAM->T_Cell Suppression T_Cell->Tumor_Cell Tumor Killing PD1 PD-1 PDL1->PD1 Inhibition Signal Derazantinib Derazantinib Derazantinib->M2_TAM Inhibits (via CSF1R) Atezolizumab ICI (Atezolizumab) Atezolizumab->PDL1 Blocks Interaction

Caption: Dual mechanism of Derazantinib and ICI.

Preclinical Performance: Evidence of a Potent Synergy

Preclinical studies in immunocompetent mouse models provided strong, quantifiable evidence supporting the combination strategy. A key study evaluated Derazantinib (DZB) with a murine anti-PD-L1 antibody in syngeneic tumor models.

In the FGFR-driven 4T1 breast cancer model, which is notoriously aggressive and metastatic, Derazantinib monotherapy was highly effective, causing tumor stasis.[5] While the anti-PD-L1 antibody alone had no effect, combining it with Derazantinib significantly increased efficacy against the primary tumor and, crucially, further reduced metastases to the liver, spine, and lung.[5]

Immunohistochemistry of the primary tumors revealed that the combination therapy robustly reshaped the TME, leading to a strong increase in cytotoxic T-cells, Natural Killer (NK) cells, and T-helper cells.[5] Similar TME modulation was observed even in an FGFR-insensitive bladder cancer model (MBT-2), confirming that Derazantinib's immunomodulatory effect via CSF1R inhibition is a distinct and powerful mechanism independent of its direct anti-FGFR action on tumor cells.[5][12]

Preclinical Model (4T1) Monotherapy (Derazantinib) Monotherapy (anti-PD-L1) Combination Therapy Source
Primary Tumor Growth Tumor StasisNo EfficacyIncreased Efficacy vs. Monotherapy[5]
Metastasis ReducedNo EfficacyFurther Reduced vs. Monotherapy[5]
TME Infiltrate -- Cytotoxic T-cells, NK cells, T-helper cells[5]

Table 1: Summary of key preclinical findings for Derazantinib in combination with anti-PD-L1.

This potent, CSF1R-mediated immunomodulation observed preclinically with Derazantinib is a key differentiator when compared to other FGFR inhibitors like erdafitinib, where immune changes in some models were considered a secondary consequence of tumor cell killing rather than a direct effect on immune cells.[11]

Clinical Trial Results: A Case Study in Translation Failure (FIDES-02)

Despite the compelling preclinical data, the combination of Derazantinib and the PD-L1 inhibitor atezolizumab did not demonstrate sufficient efficacy in the Phase 1b/2 FIDES-02 study (NCT04045613) in patients with metastatic urothelial carcinoma (mUC) harboring FGFR genetic aberrations.[13][14] The study was ultimately closed due to inactivity, and further development of this combination in mUC was not warranted.[3][13]

The trial consisted of multiple substudies evaluating Derazantinib as a monotherapy and in combination with atezolizumab. The results were disappointing across the board.[13]

FIDES-02 Substudy Treatment Arm Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Source
Substudies 1 & 5 Derazantinib MonotherapymUC with FGFR1-3 GAs8.2%2.1 months[3][15]
Substudy 4 Derazantinib + AtezolizumabFGFR inhibitor-resistant mUC0% (of 7 patients)-[13][16]

Table 2: Key efficacy results from the FIDES-02 clinical trial in metastatic urothelial cancer.

In the monotherapy arms (Substudies 1 and 5), the combined ORR of 8.2% did not meet the primary efficacy endpoint.[3] In the small combination cohort of patients who were already resistant to a prior FGFR inhibitor (Substudy 4), zero responses were observed.[13][16]

While the combination was generally well-tolerated with a manageable safety profile and low rates of typical FGFR inhibitor class-related toxicities, the lack of efficacy prevented further investigation.[3][13] Similarly, the FIDES-03 study (NCT04604132) in gastric cancer was terminated for administrative reasons before the Derazantinib plus atezolizumab combination arm was initiated.[2][4]

Comparative Analysis: Why Did Preclinical Promise Not Translate?

The divergence between the robust preclinical synergy and the clinical trial failure is a critical learning point for drug developers. Several factors may contribute to this translational gap:

  • Tumor-Intrinsic Resistance: The preclinical models, while valuable, may not fully recapitulate the complexity of human tumors that have been heavily pre-treated. Acquired resistance mechanisms to FGFR inhibitors, such as secondary FGFR kinase domain mutations or activation of bypass signaling pathways (e.g., RAS/MAPK, PI3K), can negate the direct anti-tumor effect, potentially rendering the immunomodulatory component insufficient on its own.[17][18]

  • Complexity of the Human TME: The human tumor microenvironment is vastly more complex than that of a syngeneic mouse model. There may be additional, redundant immunosuppressive mechanisms at play in human mUC that are not overcome by CSF1R blockade alone.[13][15]

  • Patient Selection: While patients were selected based on FGFR aberrations, this may not be a sufficient biomarker for sensitivity to the immunomodulatory effects of the combination. The baseline immune status of the tumor ("hot" vs. "cold") and the specific composition of myeloid and lymphoid infiltrates could be critical determinants of response that were not accounted for.

In contrast to the FIDES-02 results, preclinical studies of other FGFR inhibitors like erdafitinib combined with anti-PD-1 have also shown synergistic tumor regression and improved survival in mouse models, accompanied by increased T-cell infiltration and decreased regulatory T-cells (Tregs).[1][11] The clinical success of these other combinations is still under investigation, but the failure of the Derazantinib-atezolizumab combination in mUC serves as a cautionary tale.

Key Experimental Protocols

For research teams investigating similar combination therapies, rigorous and validated experimental protocols are essential. Below are foundational, step-by-step methodologies for key preclinical assessments.

Workflow for In Vivo Combination Efficacy Study

In_Vivo_Workflow Start Implant 1. Implant Tumor Cells (e.g., MBT-2) into Syngeneic Mice (e.g., C3H) Start->Implant Measure 2. Monitor Tumor Growth (Calipers) until Palpable (e.g., ~100 mm³) Implant->Measure Randomize 3. Randomize into Treatment Groups (n=8-10 per group) Measure->Randomize Treat 4. Administer Treatment - Vehicle Control - Derazantinib (Oral Gavage) - anti-PD-L1 (IP Injection) - Combination Randomize->Treat Monitor 5. Monitor Daily - Tumor Volume - Body Weight - Clinical Signs Treat->Monitor Endpoint 6. Euthanize at Endpoint (e.g., Tumor >2000 mm³) or for TME analysis Monitor->Endpoint Analyze 7. Analyze Data - Tumor Growth Curves - Survival (Kaplan-Meier) - TME Analysis (Flow/IHC) Endpoint->Analyze End Analyze->End

Caption: Workflow for a preclinical combination therapy study.

Protocol for Tumor-Infiltrating Lymphocyte (TIL) Isolation and Flow Cytometry
  • Tumor Dissociation:

    • Excise fresh tumor tissue at the study endpoint and place it in ice-cold RPMI medium.

    • Mince the tumor into small pieces (<1-2 mm) using sterile scalpels.

    • Transfer tissue fragments to a gentleMACS C Tube containing a dissociation buffer (e.g., RPMI with Collagenase D, DNase I).

    • Run the appropriate dissociation program on a gentleMACS Octo Dissociator.

    • Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in ACK Lysing Buffer and incubate for 5 minutes at room temperature.

    • Quench the reaction with excess FACS buffer (PBS + 2% FBS) and centrifuge.

  • Cell Staining:

    • Resuspend cells in FACS buffer and perform a cell count.

    • Aliquot approximately 1x10^6 cells per well into a 96-well plate.

    • Stain with a viability dye (e.g., Zombie Aqua) for 15 minutes in the dark.

    • Wash cells with FACS buffer.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Add a cocktail of fluorophore-conjugated surface antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-FoxP3, anti-PD-1) and incubate for 30 minutes on ice.

    • Wash cells twice with FACS buffer.

  • Acquisition and Analysis:

    • Fix cells with 1-2% paraformaldehyde if not acquiring immediately.

    • Acquire samples on a flow cytometer (e.g., BD LSRFortessa).

    • Analyze the data using software like FlowJo, gating sequentially on singlets, live cells, CD45+ immune cells, and then specific lymphocyte populations (e.g., CD3+CD8+ cytotoxic T-cells).[9][17]

Protocol for Multiplex Immunohistochemistry (IHC)
  • Tissue Preparation:

    • Fix harvested tumors in 10% neutral buffered formalin for 24 hours.

    • Process and embed tissues in paraffin (FFPE blocks).

    • Cut 4-5 µm sections onto charged slides.

  • Automated Staining (e.g., on BenchMark ULTRA):

    • Deparaffinization and Rehydration: Perform onboard deparaffinization.

    • Antigen Retrieval: Use a heat-induced epitope retrieval method with an appropriate buffer (e.g., Cell Conditioning 1).

    • Sequential Antibody Staining:

      • Apply the first primary antibody (e.g., anti-CD8).

      • Apply the corresponding HRP-conjugated secondary antibody.

      • Amplify the signal using a tyramide signal amplification (TSA) reagent with a specific fluorophore (e.g., Opal 520).

      • Strip the primary/secondary antibody complex using heat.

      • Repeat steps 3a-3d for each subsequent target (e.g., anti-PD-L1 with Opal 690, anti-FoxP3 with Opal 570).

    • Counterstaining: Apply DAPI to stain cell nuclei.

  • Imaging and Analysis:

    • Scan the stained slides using a multispectral imaging system (e.g., Akoya Vectra Polaris).

    • Perform spectral unmixing to separate the signals from each fluorophore.

    • Use image analysis software (e.g., HALO, Visiopharm) to perform cell segmentation and phenotyping.

    • Quantify the density and spatial relationships of different immune cell populations (e.g., number of CD8+ cells per mm² of tumor, proximity of CD8+ cells to PD-L1+ cells).[19][20]

Conclusion and Future Perspectives

The combination of Derazantinib with an immune checkpoint inhibitor was built on a strong, dual-action preclinical rationale: direct tumor cell killing via FGFR inhibition and simultaneous immunomodulation of the TME via its unique CSF1R activity. Preclinical data strongly supported this synergy, showing enhanced tumor control and a favorable shift in the immune infiltrate.

However, the negative results of the FIDES-02 clinical trial in metastatic urothelial cancer underscore the significant challenge of translating promising preclinical concepts into clinical benefit. This case highlights that even a potent, mechanistically distinct immunomodulatory effect may not be sufficient to overcome primary or acquired resistance in a complex human disease setting.

For researchers and drug developers, the key takeaways are:

  • The Rationale Remains Compelling: The concept of combining direct tumor targeting with TME remodeling is sound. Derazantinib's CSF1R activity remains an interesting feature that could be explored in other tumor types or combinations.

  • Biomarkers are Crucial: Future studies must move beyond just selecting for an oncogenic driver (like FGFR aberrations). Developing predictive biomarkers that reflect the baseline immune state of the TME will be essential for identifying patient populations who might benefit from such a combination.

  • Understanding Clinical Failure is as Important as Preclinical Success: A deep dive into the molecular landscape of tumors from non-responding patients in trials like FIDES-02 is critical to generate new hypotheses and guide the design of next-generation combination therapies.

The story of Derazantinib plus atezolizumab is not one of a flawed concept, but a testament to the complexity of cancer biology and the high bar for success in clinical drug development. It serves as a vital data point that will inform and refine future strategies aimed at harnessing the synergistic potential of targeted and immune-based therapies.

References

  • Necchi, A., et al. (2024). Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations. JNCI Cancer Spectrum, pkae030. Available at: [Link]

  • OncLive (2023). FIDES-02 Data Fail to Support the Development of Derazantinib in Metastatic Urothelial Cancer. OncLive. Available at: [Link]

  • El Shemerly, M., et al. (2023). Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Anticancer Drugs, 34(9), 1035-1045. Available at: [Link]

  • Paluch, C., et al. (2019). The Combined Effect of FGFR Inhibition and PD-1 Blockade Promotes Tumor-Intrinsic Induction of Antitumor Immunity. Cancer Immunology Research, 7(9), 1457-1471. Available at: [Link]

  • ASCO Publications (2020). FIDES-02, a phase Ib/II study of derazantinib (DZB) as monotherapy and combination therapy with atezolizumab (A) in patients with surgically unresectable or metastaticurothelial cancer (UC) and FGFR genetic aberrations. Journal of Clinical Oncology, 38(6_suppl), TPS590-TPS590. Available at: [Link]

  • Targeted Oncology (2021). Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Targeted Oncology. Available at: [Link]

  • ResearchGate (2022). Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Anticancer Drugs. Available at: [Link]

  • Tanaka, H., et al. (2021). Immunomodulation via FGFR inhibition augments FGFR1 targeting T-cell based antitumor immunotherapy for head and neck squamous cell carcinoma. Journal for ImmunoTherapy of Cancer, 9(10), e003095. Available at: [Link]

  • PubMed (2023). Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Anticancer Drugs. Available at: [Link]

  • Monash University (2026). A Phase 1b/2 study of derazantinib as monotherapy and combination therapy with paclitaxel, ramucirumab or atezolizumab in patients with HER2 negative gastric adenocarcinoma harboring FGFR genetic aberrations (FIDES-03). Monash University Research. Available at: [Link]

  • Wang, X., et al. (2022). Unleashing the potential of combining FGFR inhibitor and immune checkpoint blockade for FGF/FGFR signaling in tumor microenvironment. Journal of Experimental & Clinical Cancer Research, 41(1), 21. Available at: [Link]

  • ClinicalTrials.gov (2023). Derazantinib Alone or in Combination With Paclitaxel, Ramucirumab or Atezolizumab in Gastric Adenocarcinoma (FIDES-03). ClinicalTrials.gov. Available at: [Link]

  • Uhlig, J., et al. (2019). PD-L1 expression and CD8 positive lymphocytes in human neoplasms. Pathology - Research and Practice, 215(9), 152528. Available at: [Link]

  • Basilea Pharmaceutica (2020). Basilea starts phase 1/2 study FIDES-03 with derazantinib in patients with gastric cancer. Press Release. Available at: [Link]

  • Mitchell, K. G., & Bryan, R. A. (2018). Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma. Methods in Molecular Biology, 1741, 221-226. Available at: [Link]

  • ASCO Publications (2016). Quantitative image analysis of PD-L1, CD8, CD3, CD68 and FoxP3 protein expression in lung and bladder cancer specimens by fully automated multiplex fluorescence immunohistochemistry. Journal of Clinical Oncology, 34(15_suppl), 3037-3037. Available at: [Link]

  • Cîmpean, A. M., et al. (2022). PD-L1, CD4+, and CD8+ Tumor-Infiltrating Lymphocytes (TILs) Expression Profiles in Melanoma Tumor Microenvironment Cells. International Journal of Molecular Sciences, 23(19), 11867. Available at: [Link]

  • National Cancer Institute (2023). Derazantinib and Atezolizumab in Patients With Urothelial Cancer. NCI. Available at: [Link]

  • Goyal, L., et al. (2019). A Phase 2 Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. Cancer Discovery, 9(12), 1668-1679. Note: This reference discusses resistance to another FGFR inhibitor, providing context.
  • Scognamiglio, G., et al. (2016). PD-L1 Immunohistochemical Detection in Tumor Cells and Tumor Microenvironment: Main Considerations on the Use of Tissue Micro. International Journal of Molecular Sciences, 17(7), 1047. Available at: [Link]

  • Semantic Scholar. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. Available at: [Link]

  • ResearchGate (2024). Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations. JNCI Cancer Spectrum. Available at: [Link]

  • Gembarska, A., et al. (2012). MDM2-p53 pathway in invasive bladder cancer. Journal of Clinical Oncology. Note: This is a general reference for bladder cancer context.
  • PubMed (2018). Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma. Methods in Molecular Biology. Available at: [Link]

  • PubMed (2024). Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations. JNCI Cancer Spectrum. Available at: [Link]

  • Wang, Z., et al. (2023). Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma. Frontiers in Immunology, 14, 1297925. Available at: [Link]

  • ResearchGate (2019). Changes in immune cell infiltration and T-cell exhaustion with treatment. Cancer Immunology Research. Available at: [Link]

  • YouTube (2018). Tumor microenvironment – TIL isolation and flow cytometry analysis [WEBINAR]. Miltenyi Biotec. Available at: [Link]

  • Lin, C. C. (2021). Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. Journal of Immunotherapy and Precision Oncology, 4(2), 105. Available at: [Link]

  • PubMed Central (2023). Knockdown of CSF1R molecules enhances the antitumor effects of CD8+ T lymphocytes in bladder cancer. Journal of Translational Medicine. Available at: [Link]

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A Preclinical Researcher's Guide: Comparing Derazantinib and Futibatinib in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers in oncology drug development, the landscape of targeted therapies is both exciting and complex. Fibroblast growth factor receptor (FGFR) signaling, a critical pathway in cell proliferation and survival, is frequently dysregulated in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[1][2] This has led to the development of potent FGFR inhibitors. This guide provides an in-depth, objective comparison of two prominent FGFR inhibitors, Derazantinib and Futibatinib, focusing on the preclinical data and experimental models essential for their evaluation.

Introduction: The Rationale for Targeting FGFR

Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a known oncogenic driver.[2] FGFR inhibitors are designed to block the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting the autophosphorylation and activation of the receptor. This action effectively shuts down downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[3][4][5] The choice of inhibitor and the design of preclinical studies depend on a nuanced understanding of each compound's mechanism of action and selectivity profile.

Mechanism of Action: A Tale of Two Binding Modes

A fundamental distinction between Derazantinib and Futibatinib lies in their interaction with the FGFR kinase domain. This difference has profound implications for their potency, selectivity, and activity against potential resistance mutations.

Derazantinib is a potent, orally bioavailable, ATP-competitive inhibitor of FGFR1, 2, and 3.[1][3][6] As a reversible inhibitor, it competes with ATP for binding to the kinase domain.[7] A unique characteristic of Derazantinib is its multi-kinase profile; beyond FGFR1-3, it also inhibits Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, and KIT.[1][8] This broader activity, particularly against CSF1R, may offer an additional immunomodulatory antitumor effect by targeting tumor-associated macrophages.[8][9]

Futibatinib (formerly TAS-120) is a highly selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[10][11][12][13] Its defining feature is the formation of a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding pocket.[4][10][12][14] This irreversible binding provides prolonged and sustained inhibition of FGFR signaling.[4] This mechanism is a key differentiator, as it may allow Futibatinib to overcome acquired resistance mutations that can affect the binding of reversible, ATP-competitive inhibitors.[9][10]

Below is a diagram illustrating the FGFR signaling pathway and the distinct mechanisms of action for Derazantinib and Futibatinib.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (FGFR1-4) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Autophosphorylation Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib (Reversible) Derazantinib->FGFR Competes with ATP Futibatinib Futibatinib (Irreversible) Futibatinib->FGFR Covalently Binds

Caption: FGFR signaling cascade and points of inhibition.

Comparative Preclinical Efficacy: In Vitro and In Vivo Models

The choice of preclinical model is paramount for accurately assessing the therapeutic potential of FGFR inhibitors. Both cell-line-derived xenografts (CDX) and patient-derived xenografts (PDX) are invaluable tools. PDX models, in particular, are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of human tumors.[15][16][17]

Kinase Inhibition Profile

Biochemical assays are the first step in characterizing an inhibitor's potency and selectivity.

InhibitorTargetIC50 (nM)Notes
Derazantinib FGFR14.5Also inhibits CSF1R, VEGFR2, RET, KIT.[1][7][8]
FGFR21.8
FGFR33
FGFR434Lower potency against FGFR4.[7]
Futibatinib FGFR11.4Highly selective for FGFR1-4.[11][12]
FGFR2<3.7Forms an irreversible covalent bond.[4][12]
FGFR3<3.7
FGFR4<3.7

IC50 values represent the concentration of the drug required to inhibit the activity of the kinase by 50% and are compiled from multiple preclinical studies.[7][11][12][18]

In Vitro Cellular Assays

Cell-based assays are critical for determining the on-target effect of the inhibitors in a biological context. Cell lines with known FGFR aberrations (e.g., FGFR2 fusions in iCCA cell lines like SNU-16, or FGFR amplifications) are essential.[7][18]

Key Assays:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the anti-proliferative activity of the compounds. Futibatinib has shown potent, selective growth inhibition in various cell lines with FGFR aberrations.[11] Derazantinib also demonstrates anti-proliferative activity in cell lines driven by FGFR dysregulation.[7][18]

  • Western Blot Analysis: To confirm the inhibition of FGFR autophosphorylation and downstream signaling molecules like p-FRS2α, p-AKT, and p-ERK.[11][18] Both drugs have been shown to effectively reduce the phosphorylation of these key downstream effectors.[7][11][18]

In Vivo Xenograft Models

In vivo studies using immunodeficient mice bearing tumor xenografts are the gold standard for preclinical efficacy assessment.

  • Derazantinib has demonstrated efficacy in inhibiting tumor growth in FGFR2-altered xenograft models, such as those using SNU-16 and NCI-H716 cells.[7][18][19]

  • Futibatinib has also shown significant, dose-dependent tumor reduction and sustained FGFR kinase inhibition in various FGFR-aberrant human tumor xenograft models.[10][11] Studies using breast cancer PDX models have also demonstrated Futibatinib's efficacy.[20]

The development of mouse models that endogenously express FGFR2 fusion proteins provides a powerful tool for studying these inhibitors in a more physiologically relevant context.[21][22][23]

The Challenge of Acquired Resistance

A significant hurdle for targeted therapies is the development of acquired resistance. For FGFR inhibitors, this often occurs through secondary mutations in the FGFR kinase domain.

  • Reversible Inhibitors (like Derazantinib): Resistance to reversible inhibitors frequently involves mutations in the kinase domain, with the "gatekeeper" residue (V565) and the "molecular brake" (N550) being common sites.[24][25] Polyclonal mutations at these sites are often observed.[24][25]

  • Irreversible Inhibitors (Futibatinib): Futibatinib's covalent binding mechanism appears to make it less susceptible to some of these common resistance mutations.[10] Preclinical data indicate robust activity of Futibatinib against acquired resistance mutations in the FGFR kinase domain.[10] While resistance to Futibatinib can still occur, the spectrum of mutations is often different and less frequent compared to reversible inhibitors.[24][25] For instance, mutations affecting the molecular brake (N550) and gatekeeper (V565) are still observed, but mutations that disrupt the cysteine residue (C492) to which Futibatinib binds are rare.[26]

This suggests a potential role for Futibatinib in patients who have developed resistance to prior reversible FGFR inhibitor therapy.[10]

Experimental Protocols: A Guide for the Bench

Reproducibility and rigor are the cornerstones of preclinical research. The following are detailed protocols for key experiments used to evaluate and compare FGFR inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Cell Line Selection (e.g., SNU-16, NCI-H716 with FGFR2 aberrations) B 2. Cell Viability Assay (MTT / CellTiter-Glo) Determine IC50 A->B C 3. Western Blot Analysis (p-FGFR, p-ERK, p-AKT) Confirm target engagement B->C D 4. Xenograft Model Establishment (CDX or PDX in immunodeficient mice) C->D Proceed if potent in vitro activity E 5. Drug Administration (Oral gavage with Derazantinib or Futibatinib vs. Vehicle) D->E F 6. Efficacy Assessment (Tumor volume measurement, body weight monitoring) E->F G 7. Pharmacodynamic Analysis (Western blot of tumor lysates for p-FGFR, p-ERK) F->G At study endpoint

Caption: A typical preclinical workflow for evaluating FGFR inhibitors.

Protocol: Cell Viability Assay

This protocol is adapted from standard methodologies for assessing the anti-proliferative effects of kinase inhibitors.[27][28]

  • Cell Seeding: Seed FGFR-dependent cancer cells (e.g., SNU-16) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of Derazantinib and Futibatinib in DMSO, and then further dilute in growth medium to the desired final concentrations (typically ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the diluted compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 20 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Pathway Inhibition

This protocol outlines the steps to verify the inhibition of FGFR signaling.[5][29][30]

  • Cell Treatment and Lysis: Plate cells and treat with Derazantinib, Futibatinib, or vehicle for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensities to determine the relative reduction in phosphorylation of target proteins.

Summary and Future Directions

Both Derazantinib and Futibatinib are potent FGFR inhibitors with demonstrated preclinical activity. The key distinctions lie in their binding mechanisms and kinase selectivity profiles.

  • Derazantinib offers a multi-kinase inhibition profile, including CSF1R, which may provide additional therapeutic benefits. Its reversible nature, however, may make it more susceptible to certain resistance mutations.

  • Futibatinib's irreversible, covalent binding mechanism provides sustained target inhibition and has shown activity against some mutations that confer resistance to reversible inhibitors.

The choice between these agents for a specific research question will depend on the tumor type, the specific FGFR aberration, and the interest in exploring mechanisms of resistance. Future preclinical research should focus on head-to-head comparisons in a wider range of PDX models, including those that have acquired resistance to first-generation FGFR inhibitors. Combination strategies, such as pairing these inhibitors with agents that target downstream or parallel pathways, also represent a promising avenue for overcoming resistance and enhancing anti-tumor efficacy.[27]

References

  • PubChem. Derazantinib. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. Definition of derazantinib. NCI Drug Dictionary. [Link]

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  • PubMed. Evaluation of FGFR targeting in breast cancer through interrogation of patient-derived models. [Link]

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  • Semantic Scholar. FGFR2 fusion protein-driven mouse models of intrahepatic cholangiocarcinoma unveil a necessary role for Erk signaling. [Link]

  • Oxford Academic. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. [Link]

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  • National Institutes of Health. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. [Link]

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  • National Institutes of Health. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. [Link]

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  • LI-COR Biosciences. Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells. [Link]

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A Senior Application Scientist's Guide to Validating Prognostic Biomarkers for Derazantinib Hydrochloride Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, the efficacy of a targeted therapeutic is intrinsically linked to the accurate identification of patients who will derive the most benefit. Derazantinib Hydrochloride, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family, is a prime example of such a targeted agent. Its clinical success hinges on the robust validation of prognostic biomarkers that predict sensitivity to its therapeutic action. This guide provides an in-depth, technical comparison of methodologies for validating these biomarkers, alongside a comparative analysis of Derazantinib's performance against other FGFR inhibitors, supported by key experimental data.

The Central Role of the FGFR Signaling Pathway

The FGFR signaling cascade is a critical regulator of cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway, through gene fusions, amplifications, or mutations, is a known oncogenic driver in various malignancies, most notably intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma. Derazantinib exerts its anti-tumor effect by competitively binding to the ATP-pocket of FGFR1, 2, and 3, thereby inhibiting receptor autophosphorylation and downstream signaling.[1]

FGFR Signaling Pathway and Derazantinib Inhibition FGFR Signaling and Derazantinib's Mechanism of Action FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binds to P P Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Derazantinib Derazantinib Derazantinib->FGFR Competitively Inhibits ATP Binding ATP ATP ATP->FGFR Phosphorylates Proliferation Tumor Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Derazantinib inhibits the FGFR signaling pathway.

A Comparative Guide to Biomarker Validation Methodologies

The selection of a robust and reliable method for detecting FGFR aberrations is paramount for patient stratification. The primary biomarkers for Derazantinib sensitivity are FGFR2 gene fusions, amplifications, and mutations.[2][3] The following is a comparative analysis of the most common validation techniques.

Experimental Workflow for Biomarker Validation

A multi-faceted approach is often necessary to conclusively validate a prognostic biomarker. The following workflow illustrates the interplay between different methodologies, from initial screening to confirmatory testing.

Biomarker Validation Workflow Prognostic Biomarker Validation Workflow Sample Tumor Tissue (FFPE) or Liquid Biopsy (ctDNA) IHC IHC Screening (Protein Overexpression) Sample->IHC Initial Assessment FISH FISH (Gene Rearrangements/ Amplifications) Sample->FISH Direct Testing NGS NGS (DNA/RNA) (Fusions, Mutations, CNV) Sample->NGS Comprehensive Profiling qPCR qPCR (Gene Amplification Quantification) Sample->qPCR For Amplification IHC->FISH Positive Screen IHC->NGS Positive Screen Negative Biomarker Negative IHC->Negative Positive Biomarker Positive FISH->Positive Confirmatory FISH->Negative NGS->Positive Confirmatory NGS->Negative qPCR->Positive Confirmatory qPCR->Negative

Caption: A multi-step workflow for biomarker validation.

Methodology Primary Application Advantages Limitations Sensitivity & Specificity
FISH Detection of gene rearrangements and amplificationsRobust, well-established, relatively fast (3-5 days).[4]Cannot identify fusion partners, labor-intensive.[5]High sensitivity (95.2%) and specificity (98.5%) for FGFR2 rearrangements compared to RNA-based NGS.[5][6][7]
NGS (RNA-based) Comprehensive detection of fusions, mutations, and expression levelsCan identify novel fusion partners, high throughput.[6][7]Longer turnaround time, requires high-quality nucleic acid, complex bioinformatics.[4]Considered the gold standard for fusion detection.[5]
NGS (DNA-based) Detection of mutations and copy number variations (CNV)Can be performed on fragmented DNA.Lower sensitivity for detecting fusions compared to RNA-based NGS (71.4%).[5][6][7]High specificity (99.5%).[6][7]
IHC Screening for protein overexpressionWidely available, cost-effective, provides spatial context.[8]Lower concordance with genetic methods for fusions, antibody variability.[8]Moderate sensitivity (53.9%-57.1%) and high specificity (82.9%-97.7%) for FGFR2 alterations.[8]
qPCR Quantification of gene amplificationHigh sensitivity, quantitative.Not suitable for detecting fusions or mutations.Excellent correlation with FISH for amplification when optimized cutoffs are used.
ctDNA (Liquid Biopsy) Non-invasive detection of fusions, mutations, and CNVMinimally invasive, allows for serial monitoring.Sensitivity dependent on tumor shedding and tumor fraction.[9]High concordance with tissue biopsy (84.8% sensitivity, 79.4% positive predictive value in some studies).[10] Can detect alterations missed by tissue testing.[10]

Detailed Experimental Protocols

Fluorescence In Situ Hybridization (FISH) for FGFR2 Rearrangements

This protocol outlines the key steps for detecting FGFR2 gene rearrangements using a break-apart probe strategy on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Tissue Preparation:

    • Cut 4-5 µm thick FFPE sections and mount on positively charged slides.

    • Deparaffinize slides in xylene and rehydrate through a graded ethanol series.

  • Pre-treatment:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

    • Digest with a protease solution to allow probe penetration.

  • Probe Hybridization:

    • Apply the FGFR2 break-apart probe to the target area on the slide.

    • Denature the probe and target DNA by heating.

    • Hybridize overnight in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash slides in a stringent wash buffer to remove non-specifically bound probe.

    • Counterstain with DAPI.

  • Analysis:

    • Visualize slides using a fluorescence microscope.

    • Score a minimum of 100 non-overlapping tumor cell nuclei.

    • A positive result is indicated by the separation of the 5' (green) and 3' (red) signals by more than two signal diameters, or an isolated 5' signal.[6]

Next-Generation Sequencing (NGS) for FGFR2 Fusions (RNA-based)

This protocol provides a general workflow for identifying FGFR2 fusions using a targeted RNA sequencing approach.

  • RNA Extraction:

    • Extract total RNA from FFPE tumor sections.

    • Assess RNA quality and quantity; a minimum DV200 of 30% is often required.[6]

  • Library Preparation:

    • Deplete ribosomal RNA.

    • Fragment the RNA and synthesize cDNA.

    • Ligate sequencing adapters and perform library amplification using a targeted gene panel that includes FGFR2.

  • Sequencing:

    • Sequence the prepared libraries on a compatible NGS platform.

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome.

    • Utilize a fusion detection algorithm to identify reads that span the FGFR2 breakpoint and its fusion partner.

    • Annotate the identified fusion and assess its potential oncogenicity.

Immunohistochemistry (IHC) for FGFR2/3 Protein Expression

This protocol describes a standard method for detecting FGFR protein expression in FFPE tissues.

  • Slide Preparation:

    • Prepare 4-5 µm FFPE sections as for FISH.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval, typically with a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[11]

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]

    • Block non-specific binding with a protein block (e.g., normal goat serum).[11]

    • Incubate with a validated primary antibody against FGFR2 or FGFR3.[12][13]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

    • Develop the signal with a DAB substrate kit.[13]

    • Counterstain with hematoxylin.[13]

  • Scoring:

    • Assess the percentage of tumor cells showing positive staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).

    • A pre-defined cutoff for positivity should be established based on validation studies.

Comparative Clinical Efficacy of FGFR Inhibitors

The ultimate validation of a prognostic biomarker lies in its ability to predict a clinically meaningful response to a specific therapy. The following table summarizes the key efficacy data for Derazantinib and its main competitors in their respective biomarker-selected patient populations.

Drug Pivotal Trial Patient Population Biomarker ORR Median DoR Median PFS Median OS
Derazantinib FIDES-01[2][3]Advanced iCCA (≥1 prior line)FGFR2 fusions21.4%-8.0 months17.2 months
FGFR2 mutations/amplifications6.5%-8.3 months15.9 months
Pemigatinib FIGHT-202[14][15][16][17]Advanced Cholangiocarcinoma (≥1 prior line)FGFR2 fusions/rearrangements37%8.1 - 9.1 months7.0 months17.5 months
Infigratinib Phase 2 (NCT02150967)[1][18][19][20][21]Advanced Cholangiocarcinoma (≥1 prior line)FGFR2 fusions/rearrangements23.1%5.0 months7.3 months12.2 months
Futibatinib FOENIX-CCA2[22][23][24]Advanced iCCA (≥1 prior line)FGFR2 fusions/rearrangements41.7%9.5 - 9.7 months8.9 - 9.0 months20.0 - 21.7 months
Erdafitinib BLC2001[4][25][26][27][28]Metastatic Urothelial Carcinoma (post-platinum)FGFR2/3 alterations40%6.0 months5.5 months11.3 months

ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival.

FGFR Inhibitor Comparison Comparison of Select FGFR Inhibitors Derazantinib Derazantinib FGFR1 FGFR1 Derazantinib->FGFR1 FGFR2 FGFR2 Derazantinib->FGFR2 FGFR3 FGFR3 Derazantinib->FGFR3 Pemigatinib Pemigatinib Pemigatinib->FGFR1 Pemigatinib->FGFR2 Pemigatinib->FGFR3 Infigratinib Infigratinib Infigratinib->FGFR1 Infigratinib->FGFR2 Infigratinib->FGFR3 Futibatinib Futibatinib (Irreversible) Futibatinib->FGFR1 Futibatinib->FGFR2 Futibatinib->FGFR3 FGFR4 FGFR4 Futibatinib->FGFR4 Erdafitinib Erdafitinib Erdafitinib->FGFR2 Erdafitinib->FGFR3

Caption: Target profiles of various FGFR inhibitors.

Conclusion and Future Directions

The validation of prognostic biomarkers for Derazantinib and other FGFR inhibitors is a multifaceted process that requires a deep understanding of the underlying biology and the technical nuances of various detection methodologies. While RNA-based NGS is emerging as the most comprehensive approach for identifying patients with FGFR fusions, FISH remains a robust and faster alternative. The choice of methodology will often depend on institutional capabilities, sample availability, and the specific clinical question being addressed.

The clinical data demonstrate that while Derazantinib shows meaningful activity in FGFR2 fusion-positive iCCA, other agents like Futibatinib have shown higher response rates in similar patient populations. The unique irreversible binding mechanism of Futibatinib may offer an advantage in overcoming certain resistance mutations.

Future research should focus on standardizing biomarker testing protocols and establishing clear, validated cutoffs for positivity across different methodologies. Furthermore, the integration of liquid biopsies into routine clinical practice holds the promise of real-time monitoring of therapeutic response and the early detection of resistance mechanisms, which will be crucial for optimizing treatment strategies with Derazantinib and other FGFR inhibitors.

References

  • Siefker-Radtke, A. O., et al. (2022). Erdafitinib efficacy in bladder cancer sustained with long-term follow-up. Urology Times. [Link]

  • (2021). Updated Results of the FIGHT-202 Study Reinforced the Efficacy and Safety of Pemigatinib for Previously Treated Locally Advanced/Metastatic CCA. American Health & Drug Benefits. [Link]

  • (2021). Final Phase II Data Support Infigratinib in Chemotherapy-refractory Cholangiocarcinoma Harboring FGFR2 Fusions. ASCO Daily News. [Link]

  • (2020). Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma. Mayo Clinic. [Link]

  • (2022). Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA. AJMC. [Link]

  • (2020). Later-Line Infigratinib Outperforms Standard Chemotherapy in Cholangiocarcinoma. OncLive. [Link]

  • (2021). FDA Approves Infigratinib for FGFR2+ Cholangiocarcinoma. OncLive. [Link]

  • (2021). Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study. Journal of Oncology Navigation & Survivorship. [Link]

  • (2022). BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma. GU Oncology Now. [Link]

  • (2022). Long-Term Data Confirm Benefit of Erdafitinib in FGFR-Mutated Urothelial Carcinoma. OncLive. [Link]

  • (2025). FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma. CancerNetwork. [Link]

  • (2020). ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001. UROONCO. [Link]

  • (2021). Antitumor Effects Noted With Infigratinib in FGFR2+ Cholangiocarcinomas Refractory to Chemotherapy. CancerNetwork. [Link]

  • Ji, Y., et al. (2025). FGFR2 fusion/rearrangement analysis in intrahepatic cholangiocarcinoma using DNA/RNA-based NGS and FISH. medRxiv. [Link]

  • (2025). (PDF) FGFR2 fusion/rearrangement analysis in intrahepatic cholangiocarcinoma using DNA/RNA-based NGS and FISH. ResearchGate. [Link]

  • Loriot, Y., et al. (2022). Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: long-term follow-up of a phase 2 study. The Lancet Oncology. [Link]

  • (2021). Oncology Overview: Infigratinib for Advanced Cholangiocarcinoma. Pharmacy Times. [Link]

  • Vogel, A., et al. (2022). Final results from FIGHT-202: pemigatinib for patients with FGFR-mutated advanced cholangiocarcinoma. YouTube. [Link]

  • (2021). Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021. CCA News Online. [Link]

  • (2022). Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations. Journal of Oncology Navigation & Survivorship. [Link]

  • Goyal, L., et al. (2022). Updated results of the FOENIX-CCA2 trial: Efficacy and safety of futibatinib in intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions/rearrangements. Journal of Clinical Oncology. [Link]

  • (2023). Taiho Oncology Announces Publication in The New England Journal of Medicine of Pivotal Data for Futibatinib in Previously Treated Patients With Metastatic Intrahepatic Cholangiocarcinoma. Taiho Oncology. [Link]

  • (2020). Futibatinib Demonstrates Promising Responses in FGFR2+ Intrahepatic Cholangiocarcinoma. OncLive. [Link]

  • (2021). Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Targeted Oncology. [Link]

  • (2025). 47P Derazantinib for patients with intrahepatic cholangiocarcinoma harboring FGFR2 fusions/rearrangements: Primary results from the phase II study FIDES-01. ResearchGate. [Link]

  • (2022). Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. CCA News. [Link]

  • Nakamura, Y., et al. (2024). Concordance of ctDNA and tissue genomic profiling in advanced biliary tract cancer. Journal of Hepatology. [Link]

  • Mezquita, L., et al. (2020). Concordance of alteration detections in ctDNA and tissue specimen in lung cancer. Journal of Thoracic Oncology. [Link]

  • Grivas, P., et al. (2023). Efficacy and safety of derazantinib (DZB) in patients with metastatic urothelial carcinoma (mUC) with activating FGFR1/2/3 genet. Journal of Clinical Oncology. [Link]

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  • (2023). (PDF) First proficiency testing for NGS ‐based and combined NGS ‐ and FISH ‐based detection of FGFR2 fusions in intrahepatic cholangiocarcinoma. ResearchGate. [Link]

  • (2022). Can Liquid Biopsy Based on ctDNA/cfDNA Replace Tissue Biopsy for the Precision Treatment of EGFR-Mutated NSCLC?. MDPI. [Link]

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A Comparative Analysis of Resistance Mutations to Derazantinib and Other FGFR TKIs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparative analysis of resistance mutations to derazantinib and other leading Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs). Designed for researchers, scientists, and drug development professionals, this document offers a technical overview of resistance mechanisms, supporting experimental data, and detailed protocols to empower your research in overcoming therapeutic resistance in FGFR-driven cancers.

Introduction: The FGFR Signaling Axis and the Advent of Targeted Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and migration.[1][2] Genetic aberrations such as gene fusions, amplifications, or activating mutations in FGFRs can lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, driving tumorigenesis in a variety of cancers like cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[3][4]

The development of small-molecule TKIs targeting the ATP-binding pocket of the FGFR kinase domain has marked a significant advancement in precision oncology.[3] Several FGFR inhibitors, including derazantinib, pemigatinib, infigratinib, erdafitinib, and futibatinib, have demonstrated clinical efficacy and gained regulatory approval in specific contexts.[5][6][7] However, the long-term success of these therapies is often hampered by the emergence of acquired resistance.[4][8] This guide focuses on the comparative landscape of these resistance mechanisms, with a particular emphasis on how derazantinib's profile compares to other prominent FGFR TKIs.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Ligand Binding & Dimerization P_FGFR FGFR Autophosphorylation FGFR->P_FGFR FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCg PLCγ P_FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Transcription TKI FGFR TKI (e.g., Derazantinib) TKI->P_FGFR Inhibition

Figure 1: Simplified FGFR Signaling Pathway and TKI Inhibition.

Mechanisms of Acquired Resistance to FGFR TKIs

Acquired resistance to FGFR inhibitors predominantly arises from two main mechanisms:

  • On-Target Modifications: These are secondary mutations within the FGFR kinase domain that either directly interfere with drug binding or stabilize the active conformation of the kinase, thereby reducing inhibitor efficacy.[4]

  • Bypass Signaling: This involves the activation of alternative signaling pathways that circumvent the FGFR blockade, allowing for continued downstream signaling and tumor cell proliferation.[3]

This guide will primarily focus on the comparative analysis of on-target resistance mutations.

Key Resistance Hotspots in the FGFR Kinase Domain

Clinical and preclinical studies have identified several key regions within the FGFR kinase domain where resistance mutations frequently emerge.[9]

  • Gatekeeper Residue: Located at the entrance of the hydrophobic back pocket of the ATP-binding site, this residue controls the access of inhibitors. Mutations with bulkier side chains, such as the substitution of valine (V) with phenylalanine (F) or methionine (M), can cause steric hindrance, preventing the binding of many Type I TKIs.[4][10] The gatekeeper residue is at position V561 in FGFR1, V564 in FGFR2, and V555 in FGFR3.[10][11]

  • Molecular Brake: This region is crucial for maintaining the kinase in its inactive state. Mutations in this area can disrupt autoinhibitory mechanisms, leading to ligand-independent activation and a potential shift in conformational equilibrium that disfavors inhibitor binding.[12] A key residue in this region is N550 in FGFR2.[9]

  • Other Kinase Domain Mutations: Various other mutations within the kinase domain can also confer resistance by altering ATP affinity or the overall conformation of the kinase domain.[4]

Comparative Resistance Profiles of Derazantinib and Other FGFR TKIs

The efficacy of different FGFR TKIs against resistance mutations varies significantly, largely due to their distinct chemical structures and binding modes. Inhibitors are broadly classified as reversible (e.g., derazantinib, pemigatinib, infigratinib, erdafitinib) or irreversible (e.g., futibatinib), which covalently bind to the kinase.[7][13]

Derazantinib: A Spectrum-Selective Inhibitor

Derazantinib is an orally bioavailable, ATP-competitive inhibitor of FGFR1, 2, and 3.[14][15][16] It also exhibits inhibitory activity against other kinases, such as CSF1R.[17][18] Its resistance profile shows some distinct features compared to other reversible inhibitors.

Head-to-Head Comparison: In Vitro IC₅₀ Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of derazantinib and other prominent FGFR TKIs against wild-type (WT) FGFR and key resistance mutations. This data, derived from biochemical and cell-based assays, provides a quantitative comparison of their potency and resistance profiles.

Table 1: Biochemical IC₅₀ Values (nM) Against Wild-Type FGFRs

InhibitorFGFR1FGFR2FGFR3FGFR4Reference(s)
Derazantinib 4.51.84.534[14][15][19]
Pemigatinib 0.40.51.230[4][20]
Infigratinib 0.91.41.060[21][22]
Erdafitinib 1.22.52.9129[11]
Futibatinib 1.41.62.03.7[23][24]

Note: Lower IC₅₀ values indicate higher potency.

Table 2: Comparative Cell-Based IC₅₀ (nM) Against FGFR2 Resistance Mutations

| FGFR2 Mutation | Derazantinib | Pemigatinib | Infigratinib | Erdafitinib | Futibatinib | | :--- | :--- | :--- | :--- | :--- | | WT | 205 | 4 | 5 | 8 | 10 | | N550H | 137 | 103 | 118 | 26 | 13 | | N550K | >10000 | 5092 | 8712 | 114 | 22 | | V565F (Gatekeeper) | 2244 | >10000 | >10000 | >10000 | 11 | | V565L (Gatekeeper) | 1145 | >10000 | >10000 | >10000 | 25 | | V565I (Gatekeeper) | 209 | 400 | 265 | 106 | 17 | | E566A | 239 | 11 | 24 | 16 | 10 | | K660N | 2405 | 227 | 258 | 103 | 16 |

Data adapted from "Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma".[9] IC₅₀ values were determined using FGFR-dependent CCLP-1 cells.

Table 3: Comparative IC₅₀ (nM) Against FGFR1 and FGFR3 Gatekeeper Mutations

MutationDerazantinibPemigatinibInfigratinibErdafitinibFutibatinibReference(s)
FGFR1 V561M -149-ResistantResistant[10][12][25]
FGFR3 V555M -107-Resistant-[10][26]
Analysis of Comparative Data
  • Potency against Wild-Type FGFR: Derazantinib shows potent inhibition of FGFR1, 2, and 3, although its IC₅₀ values in cell-free assays are slightly higher than those of pemigatinib and infigratinib.[14][15][19] In cell-based assays against wild-type FGFR2, derazantinib demonstrates weaker potency compared to the other tested inhibitors.[9]

  • Gatekeeper Mutations (V565F/L in FGFR2, V561M in FGFR1, V555M in FGFR3): Like other reversible TKIs such as pemigatinib and infigratinib, derazantinib shows significantly reduced activity against the common gatekeeper mutations V565F and V565L in FGFR2.[9] This is a class effect for many reversible inhibitors due to steric hindrance in the ATP-binding pocket.[10] In contrast, the irreversible inhibitor futibatinib retains high potency against these mutations.[7][9][24] Pemigatinib also shows significantly reduced potency against the FGFR1 V561M and FGFR3 V555M gatekeeper mutations.[10]

  • Molecular Brake Mutations (N550K/H in FGFR2): Derazantinib is highly susceptible to the N550K mutation in FGFR2, with an IC₅₀ value greater than 10,000 nM.[9] Pemigatinib and infigratinib also show a dramatic loss of potency against this mutation. Erdafitinib and futibatinib, however, appear to be less affected by the N550K mutation.[9]

  • Distinct Profile of Derazantinib: While susceptible to several key resistance mutations, derazantinib's chemical structure may offer a different sensitivity profile against a broader panel of mutations that are yet to be fully characterized. Its additional activity against CSF1R may also provide a unique therapeutic advantage in certain tumor microenvironments.[17]

Experimental Workflows for Characterizing Resistance Mutations

Validating and characterizing resistance mutations is a critical step in developing next-generation inhibitors. The following sections detail the methodologies for key experiments.

Workflow for Identifying and Validating Resistance Mutations

Resistance_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation Phase PatientSample Patient Tumor Biopsy or ctDNA at Progression NGS Next-Generation Sequencing (NGS) PatientSample->NGS MutationID Identification of Candidate Resistance Mutations NGS->MutationID SDM Site-Directed Mutagenesis of FGFR cDNA MutationID->SDM Transduction Generation of Stable Cell Lines (e.g., Ba/F3) SDM->Transduction BiochemAssay Biochemical Kinase Assay (IC50 Determination) Transduction->BiochemAssay CellAssay Cell-Based Proliferation Assay (IC50 Determination) Transduction->CellAssay Signaling Western Blot for Downstream Signaling CellAssay->Signaling

Figure 2: Experimental Workflow for Resistance Mutation Analysis.

Causality Behind Experimental Choices:

  • Ba/F3 Cell System: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival.[1][8][27] When transduced with an oncogenic kinase like a mutated FGFR, these cells become IL-3 independent and instead rely on the kinase's activity for proliferation.[1] This creates a clean and robust system to test the efficacy of specific kinase inhibitors, as cell viability directly correlates with the inhibition of the target kinase.[27]

  • Site-Directed Mutagenesis: This technique allows for the precise introduction of specific mutations identified in patients into a wild-type FGFR cDNA template, enabling the direct assessment of that mutation's role in conferring resistance.[20]

  • ctDNA Analysis: Circulating tumor DNA (ctDNA) analysis from a patient's blood provides a non-invasive method to monitor the evolution of resistance mutations in real-time throughout treatment, capturing tumor heterogeneity that a single tissue biopsy might miss.[14][28]

Detailed Experimental Protocols

This protocol describes the introduction of a point mutation into an FGFR expression plasmid.

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation flanked by at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[8][13][28]

  • PCR Reaction Setup: Prepare a 50 µL PCR reaction containing:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA plasmid template

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Add nuclease-free water to 50 µL.[13]

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 30 seconds.

    • 18 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.[13]

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Mix and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[8][28]

  • Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli. Plate on selective agar plates and incubate overnight at 37°C.

  • Verification: Pick individual colonies, culture, and isolate plasmid DNA. Verify the presence of the desired mutation by Sanger sequencing.

This protocol describes the creation of Ba/F3 cells that stably express a specific FGFR mutant.

  • Lentivirus Production (Day 1): In a 6-well plate, transfect HEK293T cells (at ~80% confluency) with the FGFR mutant expression plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.[29][30][31][32]

  • Virus Harvest (Day 3-4): Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.[30][32]

  • Transduction of Ba/F3 Cells (Day 4):

    • Plate Ba/F3 cells in their growth medium (e.g., RPMI-1640, 10% FBS, 10 ng/mL IL-3).

    • Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).

    • Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[29][31]

    • Incubate for 24 hours.

  • Selection and Expansion (Day 5 onwards):

    • Replace the virus-containing medium with fresh growth medium.

    • After 48-72 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium.

    • Wash the cells in IL-3-free medium to confirm IL-3 independence and successful transduction of a functional, constitutively active FGFR mutant.

    • Expand the resistant, IL-3-independent cell population for use in downstream assays.

This protocol measures cell viability to determine the IC₅₀ of an inhibitor.

  • Cell Plating: Seed the stable FGFR-mutant Ba/F3 cells (in IL-3-free medium) into a 96-well white-walled plate at a density of 5,000-10,000 cells per well.

  • Inhibitor Treatment: Prepare a serial dilution of the FGFR TKI (e.g., derazantinib) in the appropriate medium. Add the diluted inhibitor to the cells. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ value.

This protocol measures the direct binding and displacement of an inhibitor from the kinase.

  • Reagent Preparation: Prepare solutions of the purified FGFR kinase domain (wild-type or mutant), a europium (Eu)-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test inhibitor (e.g., derazantinib) in kinase buffer.[1][33][34][35]

  • Assay Plate Setup: In a 384-well plate, add:

    • 5 µL of test inhibitor at various concentrations.

    • 5 µL of the kinase/antibody mixture.

    • 5 µL of the tracer.[1][34]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[1][34]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Plot the emission ratio against the log inhibitor concentration and use a suitable model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The development of resistance to FGFR TKIs is a significant clinical challenge. This guide highlights that while derazantinib is a potent inhibitor of FGFR1-3, it shares vulnerabilities with other reversible TKIs to common resistance mutations, particularly at the gatekeeper and molecular brake residues. The irreversible inhibitor futibatinib demonstrates a clear advantage in overcoming many of these mutations.

The detailed experimental workflows provided herein offer a robust framework for researchers to identify, validate, and characterize novel resistance mechanisms. A thorough understanding of the differential sensitivity of various inhibitors to a spectrum of mutations is paramount for the rational design of next-generation TKIs and the development of effective sequential or combination therapeutic strategies. Future research should focus on:

  • Expanding the mutational landscape analysis for derazantinib and other TKIs across all FGFR family members.

  • Investigating the role of bypass signaling pathways in resistance to derazantinib.

  • Developing novel inhibitors with activity against the polyclonal and heterogeneous resistance mutations that often emerge in the clinic.

By systematically applying the comparative data and experimental strategies outlined in this guide, the research community can accelerate the development of more durable and effective therapies for patients with FGFR-driven malignancies.

References

  • Cornell iGEM 2012. Site Directed Mutagenesis (QuickChange Method) Protocol. [Link]

  • Facchinetti, F., et al. (2022). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Clinical Cancer Research. [Link]

  • Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology. [Link]

  • Pearson, A., et al. (2019). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Journal of Cancer Metastasis and Treatment. [Link]

  • Agilent Technologies. QuikChange Multi Site-Directed Mutagenesis Kit. [Link]

  • Addgene. Site Directed Mutagenesis Protocol. [Link]

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  • Sohtome, H., et al. (2020). Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Derazantinib Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends beyond the benchtop; it encompasses the entire lifecycle of a chemical entity, including its responsible disposal. Derazantinib Hydrochloride, a potent fibroblast growth factor receptor (FGFR) inhibitor, demands meticulous handling not only during experimentation but also at the end of its use.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols, regulatory mandates, and a deep understanding of the chemical's nature.

The Critical Importance of Proper Disposal

This compound is an orally bioavailable inhibitor of FGFR subtypes 1, 2, and 3, with potential antineoplastic activity.[1] As with many targeted therapies, its high physiological activity necessitates that it be handled with the care required for hazardous materials. Improper disposal of such potent compounds can lead to environmental contamination, posing risks to aquatic life and potentially entering the human food chain.[2] Furthermore, non-compliance with disposal regulations can result in significant legal and financial penalties for institutions.[3][4]

Hazard Profile of this compound

Understanding the hazard profile of a compound is the first step in determining the appropriate disposal pathway. While one Safety Data Sheet (SDS) for Derazantinib indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another for the dihydrochloride salt provides specific handling precautions.[5][6] Given its mechanism of action as a cytotoxic agent, it is prudent to handle this compound as a hazardous substance. For context, similar cytotoxic compounds are classified with multiple hazards, including skin irritation, serious eye damage, and being suspected of causing cancer or damaging fertility.[2][7][8] Therefore, a conservative approach to disposal is warranted.

Hazard CategoryPotential RisksRecommended Precautions
Health Hazards May cause skin and eye irritation. Potential for more severe effects with prolonged or repeated exposure.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[2][7]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not dispose of down the drain.[2][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the cornerstone of safe disposal.

  • Categorize the Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated consumables (e.g., gloves, bench paper).

    • Solutions containing this compound.

  • Separate Waste Streams: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical waste.[3]

Step 2: Waste Containment and Labeling

Proper containment prevents accidental exposure and ensures clear communication of the hazard.

  • Use Designated Containers:

    • Solid Waste: Use a designated, leak-proof, and puncture-resistant hazardous waste container. For cytotoxic waste, this is often a yellow container with a purple lid or a black container for hazardous pharmaceutical waste.

    • Liquid Waste: Use a dedicated, sealed, and chemically compatible container for liquid waste.

    • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for cytotoxic waste.

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date the waste was first added to the container.

Step 3: Storage of Waste

Temporary storage of hazardous waste requires a secure and controlled environment.

  • Designated Storage Area: Store waste containers in a designated, secure area that is accessible only to authorized personnel.

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.

  • Regular Inspection: Regularly inspect waste containers for any signs of leakage or deterioration.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • High-Temperature Incineration: The recommended disposal method for cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.[4] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a lab coat, and safety glasses. For larger spills, a respirator may be necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent material to prevent the powder from becoming airborne.

    • For liquid spills: Use an appropriate chemical spill kit to absorb the liquid.

  • Clean the Area: Carefully collect the absorbed material and place it in a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

DisposalWorkflow start Material Potentially Contaminated with this compound is_contaminated Has the material come into contact with this compound? start->is_contaminated non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No hazardous_waste Categorize as Hazardous Pharmaceutical Waste is_contaminated->hazardous_waste Yes waste_type Is the waste solid, liquid, or sharp? hazardous_waste->waste_type solid_container Place in a labeled, sealed hazardous solid waste container waste_type->solid_container Solid liquid_container Place in a labeled, sealed hazardous liquid waste container with secondary containment waste_type->liquid_container Liquid sharps_container Place in a labeled, puncture-resistant cytotoxic sharps container waste_type->sharps_container Sharp storage Store in a designated, secure area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for pickup by a licensed hazardous waste disposal company for high-temperature incineration storage->disposal

Caption: Decision workflow for this compound disposal.

Conclusion

The responsible management of potent chemical compounds like this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure that their groundbreaking work does not come at the cost of personal safety or environmental health. A commitment to proper disposal is a commitment to the integrity of science.

References

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  • U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved January 16, 2026, from [Link]

  • European Medicines Agency. (2024, August 22). Guideline on the environmental risk assessment of medicinal products for human use. Retrieved January 16, 2026, from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved January 16, 2026, from [Link]

  • California Dental Association. (2019, September 3). Final EPA rule prohibits ‘sewering’ of pharmaceutical hazardous waste. Retrieved January 16, 2026, from [Link]

  • DC Chemicals. (n.d.). Derazantinib dihydrochloride MSDS. Retrieved January 16, 2026, from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved January 16, 2026, from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

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Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Derazantinib Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Laboratory Safety and Operational Integrity

For research scientists and drug development professionals, the safe handling of potent compounds like Derazantinib Hydrochloride is paramount. This guide provides a detailed, experience-driven framework for the appropriate selection, use, and disposal of Personal Protective Equipment (PPE). By moving beyond a simple checklist, we delve into the rationale behind each protective measure, ensuring a culture of safety and the integrity of your research.

This compound is an orally active inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.[1] While its therapeutic potential is significant, its cytotoxic nature necessitates stringent safety protocols to prevent occupational exposure.[2][3] The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[4] Therefore, a multi-faceted PPE strategy is crucial.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all endeavor. It must be tailored to the specific task and the potential for exposure. A thorough risk assessment should be the cornerstone of your safety protocol.[5]

Engineering Controls as the First Line of Defense

Before considering PPE, it is critical to implement appropriate engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize the generation of airborne particles.[6][7] These containment systems are the primary barrier between the researcher and the hazardous substance.

Essential Personal Protective Equipment for Handling this compound

The following table outlines the minimum required PPE for various laboratory activities involving this compound.

Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Receiving and Unpacking Double Nitrile GlovesDisposable GownSafety GogglesRecommended if packaging is compromised
Weighing and Aliquoting (in a fume hood/BSC) Double Nitrile GlovesDisposable GownSafety Goggles and Face ShieldNot required if performed correctly in a certified hood
Solution Preparation (in a fume hood/BSC) Double Nitrile GlovesDisposable GownSafety Goggles and Face ShieldNot required if performed correctly in a certified hood
In Vitro/In Vivo Dosing Double Nitrile GlovesDisposable GownSafety GogglesTask-dependent; consider N95 for potential aerosolization
Waste Disposal Double Nitrile GlovesDisposable GownSafety GogglesNot typically required
Spill Cleanup Double Nitrile GlovesDisposable GownSafety Goggles and Face ShieldN95 Respirator or higher
Hand Protection: The Critical Barrier

Double gloving with chemotherapy-grade nitrile gloves is mandatory for all handling activities.[8] The outer glove should be removed and disposed of immediately upon any known or suspected contamination. This practice provides a crucial layer of protection against direct skin contact.

Body Protection: Preventing Contamination

A disposable, solid-front, back-closing gown made of a low-permeability fabric is essential to protect skin and personal clothing from contamination.[3] Gowns should be changed immediately if they become contaminated and disposed of as cytotoxic waste.

Eye and Face Protection: Shielding from Splashes and Aerosols

ANSI Z87.1-compliant safety goggles are the minimum requirement for eye protection.[4] When handling the solid compound or preparing solutions where splashing is possible, a full-face shield should be worn over the safety goggles for enhanced protection.[4]

Respiratory Protection: Guarding Against Inhalation

While engineering controls are the primary means of preventing inhalation exposure, respiratory protection is necessary in specific situations. A NIOSH-approved N95 respirator or higher should be worn when handling the powder outside of a certified containment system or during spill cleanup.[9]

Procedural Guidance: Donning and Doffing PPE for Maximum Safety

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Procedure:
  • Gown: Put on the gown and securely fasten it at the back.

  • Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves over the first, with the cuffs extending over the gown sleeves.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.

  • Gown: Unfasten the gown and roll it away from your body, turning it inside out as you remove it.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

PPE_Decision_Workflow cluster_prep Preparation & Handling cluster_ppe PPE Selection cluster_requirements Minimum PPE Requirements Start Handling this compound Task Identify the specific task Start->Task Solid Handling Solid Compound? Task->Solid Liquid Handling Liquid Solution? Task->Liquid Weighing Weighing/Aliquoting Solid->Weighing Yes Spill Spill Cleanup Solid->Spill Spill SolutionPrep Solution Preparation Liquid->SolutionPrep Yes Dosing In Vitro/In Vivo Dosing Liquid->Dosing FaceShield Add Face Shield Weighing->FaceShield SolutionPrep->FaceShield BasePPE Double Gloves Disposable Gown Safety Goggles Dosing->BasePPE Respirator Add N95 Respirator Spill->Respirator FaceShield->BasePPE Respirator->FaceShield caption PPE Decision Workflow for this compound

Figure 1. A flowchart illustrating the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) based on the specific task involving this compound.

Disposal of Contaminated Materials: A Critical Final Step

All disposable PPE, contaminated labware, and any unused this compound must be disposed of as cytotoxic waste.[10] This waste should be segregated into clearly labeled, leak-proof containers designated for cytotoxic materials.[11] These containers are typically color-coded purple for easy identification.[10] The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste contractor, usually via high-temperature incineration, to ensure complete destruction of the hazardous compound.[12]

By adhering to these comprehensive guidelines, researchers can create a safe and controlled laboratory environment for handling this compound, thereby protecting themselves and ensuring the integrity of their valuable research.

References

  • Pfizer. (2022, February 2). SAFETY DATA SHEET.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • Pfizer. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Goyal, L., et al. (2021). Derazantinib: an investigational drug for the treatment of cholangiocarcinoma.
  • ClinicalTrials.gov. (n.d.). Phase 1/2 Study of Derazantinib (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations. Retrieved from [Link]

  • CCA News. (2022, December 7). Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. Retrieved from [Link]

  • Connor, T. H., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 23(1), e63-e70.
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  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
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  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.